1-Benzyl-2,2-dimethylpiperidin-4-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2,2-dimethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-14(2)10-13(16)8-9-15(14)11-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCCSKIRCJMSMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCN1CC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80399000 | |
| Record name | 1-benzyl-2,2-dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117623-46-8 | |
| Record name | 1-benzyl-2,2-dimethylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80399000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Benzyl-2,2-dimethylpiperidin-4-one synthesis pathway
An In-depth Technical Guide to the Synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. Piperidin-4-one scaffolds are crucial intermediates for a variety of pharmacologically active compounds.[1][2] This document delves into the prevalent synthetic strategies, with a detailed focus on a modern and efficient approach. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability for researchers and drug development professionals.
Introduction: The Significance of the Piperidin-4-one Scaffold
The piperidine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of natural products and synthetic drugs.[2][3] The introduction of a ketone at the 4-position creates a versatile intermediate, 4-piperidone, which serves as a cornerstone for the synthesis of numerous therapeutic agents, including potent analgesics like fentanyl and its analogs, as well as antipsychotics and antihistamines.[1][4]
The specific target of this guide, this compound, incorporates several key structural features:
-
The N-benzyl group serves as a common protecting group for the piperidine nitrogen, which can be readily removed via hydrogenolysis.[4] This allows for further functionalization at the nitrogen position.
-
The 2,2-dimethyl substitution introduces steric hindrance adjacent to the nitrogen atom. Such substitutions are less common and can significantly influence the pharmacological profile of derivative compounds by altering their binding affinity, metabolic stability, and lipophilicity.[1] The synthesis of such asymmetrically substituted piperidones has traditionally been challenging.[1]
Given the importance of this structural motif, robust and scalable synthetic routes are of high interest to the scientific community.
Strategic Analysis of Synthetic Pathways
Several classical and modern approaches can be envisioned for the construction of the this compound core.
The Dieckmann Condensation Approach
A historically significant and widely used method for synthesizing 4-piperidones is the Dieckmann condensation.[3] This intramolecular cyclization of a diester in the presence of a base forms a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target cyclic ketone.[5][6]
The general pathway is illustrated below:
Caption: General Dieckmann condensation route to 1-Benzyl-4-piperidone.
While effective for the parent 1-Benzyl-4-piperidone, introducing the 2,2-dimethyl groups via this route would require a more complex starting amine or α,β-unsaturated ester, complicating the synthesis.
Direct N-Benzylation
An alternative strategy involves the direct N-alkylation of a pre-formed 2,2-dimethylpiperidin-4-one. This approach is straightforward if the dimethylated piperidone is readily available. The reaction typically involves treating the secondary amine with benzyl bromide or benzyl chloride in the presence of a base to neutralize the resulting hydrohalic acid.[5]
Caption: N-Benzylation of 2,2-dimethylpiperidin-4-one.
The primary challenge of this pathway lies in the efficient synthesis of the 2,2-dimethylpiperidin-4-one starting material.[7][8]
A Modern Approach: Reduction of a Tetrahydropyridin-4-ylidene Ammonium Salt
A more recent and highly effective method involves the preparation and subsequent reduction of a tetrahydropyridin-4-ylidene ammonium salt. This innovative approach allows for the construction of asymmetrically substituted piperidones with good yields and control. A process described in a European patent provides a direct pathway to the target molecule.[1]
This pathway begins with the reaction of piperidinium thiocyanate and mesityl oxide to form a key thione intermediate, which is then N-benzylated and subsequently reduced to yield the final product.[1]
Featured Synthesis Pathway: From Mesityl Oxide
This section provides a detailed, step-by-step guide based on the modern approach, which offers an efficient route to the target compound.[1] The overall transformation is a multi-step process.
Reaction Scheme
Caption: Two-stage synthesis of the target compound.
Step-by-Step Experimental Protocol
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory, adhering to all safety precautions.
Step 1: Synthesis of 5,6-Dihydro-6,6-dimethyl-4-(piperidin-1-yl)pyridine-2(1H)-thione
This initial step involves a condensation reaction to form the core heterocyclic structure.
-
Rationale: This reaction constructs the dihydropyridine-thione ring system, incorporating the gem-dimethyl group from mesityl oxide. Piperidinium thiocyanate serves as the source for both the piperidine moiety and the thione group.
Protocol:
-
Combine piperidinium thiocyanate (0.23 mol) and mesityl oxide (0.45 mol) in bromobenzene (175 ml) in a reaction vessel equipped with a reflux condenser and magnetic stirrer.
-
Heat the mixture to reflux and maintain for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product through appropriate workup procedures, which may include filtration, washing with a suitable solvent (e.g., diethyl ether), and drying under vacuum.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Piperidinium thiocyanate | 1.0 | 144.24 | 32.5 g |
| Mesityl Oxide | ~2.0 | 98.14 | 45 g |
| Bromobenzene | - | 157.01 | 175 mL |
Step 2: Synthesis of 1-Benzyl-2,2-dimethyl-piperidin-4-one
This step involves the N-benzylation of the intermediate followed by a reductive workup to yield the final ketone.
-
Rationale: The intermediate from Step 1 is treated with benzyl bromide to introduce the N-benzyl group. The subsequent reduction step, potentially using a reagent like Raney Nickel, converts the dihydropyridine-thione moiety into the desired piperidin-4-one.[1]
Protocol:
-
Suspend the thione intermediate from Step 1 in a suitable aprotic solvent (e.g., acetonitrile) in a reaction flask.
-
Add benzyl bromide to the mixture.
-
Heat the reaction mixture under reflux until TLC indicates the consumption of the starting material.
-
Cool the mixture and prepare for the reduction step.
-
Introduce a reducing agent, such as deactivated Raney Nickel, to the reaction mixture. The reduction is often carried out under a hydrogen atmosphere or with a hydride source.[1]
-
After the reduction is complete, filter off the catalyst.
-
Purify the crude product using standard techniques such as column chromatography or distillation under reduced pressure to obtain pure 1-Benzyl-2,2-dimethyl-piperidin-4-one.
| Reagent | Molar Eq. | MW ( g/mol ) | Notes |
| Thione Intermediate | 1.0 | - | Product from Step 1 |
| Benzyl Bromide | ~1.1 | 171.04 | Added for N-benzylation |
| Reducing Agent | - | - | e.g., Raney Nickel |
| Solvent | - | - | e.g., Acetonitrile |
Conclusion
The synthesis of this compound represents an important challenge in medicinal chemistry due to the asymmetric substitution pattern. While classical methods like the Dieckmann condensation provide a conceptual framework, modern approaches offer a more direct and efficient route. The featured pathway, involving the formation and subsequent reduction of a substituted dihydropyridine intermediate, demonstrates an effective strategy for accessing this valuable building block.[1] This guide provides the necessary theoretical foundation and practical protocols to empower researchers in their efforts to synthesize novel piperidine-based compounds for drug discovery.
References
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Piperidine Synthesis. (n.d.). Defense Technical Information Center. Retrieved January 17, 2026, from [Link]
-
PROCESS FOR PREPARING A PIPERIDIN-4-ONE. (2018). European Patent Office. EP 3666757 A1. Retrieved January 17, 2026, from [Link]
- Watson, P. S., Jiang, B., & Scott, B. (2000). One-pot Synthesis of Functionalized piperid-4-ones: A Four-Component Condensation. Organic Letters, 2(23), 3679–3681.
- Marson, C. M., & Risi, C. D. (2014). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Organic & Biomolecular Chemistry, 12(30), 5727–5736.
-
Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness Discussion Board. Retrieved January 17, 2026, from [Link]
- Method for preparing 4-piperidyl piperidine. (2005). Google Patents. CN1583742A.
- Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (2019). Organic Process Research & Development, 23(9), 1938-1944.
- Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 284-307.
-
Process scale-up of cis-N-Benzyl-3-methylamino-4-methylpiperidine. (n.d.). Carbogen Amcis. Retrieved January 17, 2026, from [Link]
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Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1987). Defense Technical Information Center. Retrieved January 17, 2026, from [Link]
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
-
2,2-Dimethylpiperidin-4-one hydrochloride. (n.d.). MySkinRecipes. Retrieved January 17, 2026, from [Link]
- Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2011). International Journal of ChemTech Research, 3(2), 604-609.
- Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. (2013). RSC Advances, 3(45), 22961-22967.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(2), 79-88.
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An In-depth Technical Guide to the Physicochemical Properties of 1-Benzyl-2,2-dimethylpiperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-2,2-dimethylpiperidin-4-one is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. As a structural analog of the widely utilized synthetic intermediate, 1-benzyl-4-piperidone, this compound presents a unique scaffold for the design of novel therapeutic agents. The introduction of gem-dimethyl groups at the C-2 position sterically hinders the piperidine ring, which can profoundly influence its conformational flexibility, metabolic stability, and pharmacological activity. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and predictive insights to support its application in research and synthesis.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise molecular structure and identity.
Molecular Structure:
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 117623-46-8 | [1] |
| Molecular Formula | C₁₄H₁₉NO | [1] |
| Molecular Weight | 217.31 g/mol | [1] |
| SMILES | CC1(C)CC(=O)CCN1CC2=CC=CC=C2 | [1] |
Core Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. These parameters influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug design.
Table 2: Summary of Physicochemical Properties
| Property | Value | Notes | Source |
| Melting Point | Not available | - | |
| Boiling Point | 317.995 °C at 760 mmHg | Predicted | [2] |
| Density | 1.031 g/cm³ | Predicted | [2] |
| Flash Point | 136.723 °C | Predicted | [2] |
| pKa | 7.14 ± 0.40 | Predicted | [2] |
| Solubility | Not available | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO.[3] |
Spectroscopic Characterization
Expected ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm, integrating to 5 protons, corresponding to the phenyl group.
-
Benzylic Protons: A singlet at approximately 3.5-3.7 ppm, integrating to 2 protons, for the -CH₂- group attached to the nitrogen.
-
Piperidine Ring Protons: A series of multiplets in the aliphatic region (approximately 2.0-3.0 ppm) for the protons on the piperidine ring. The presence of the gem-dimethyl group at C-2 will simplify the splitting patterns of adjacent protons compared to 1-benzyl-4-piperidone.
-
Methyl Protons: A singlet at approximately 1.0-1.2 ppm, integrating to 6 protons, corresponding to the two methyl groups at the C-2 position.
Expected ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Carbonyl Carbon: A signal in the downfield region, typically around 208-212 ppm, for the ketone carbonyl carbon (C-4).
-
Aromatic Carbons: Several signals in the range of 127-138 ppm for the carbons of the phenyl group.
-
Benzylic Carbon: A signal around 63 ppm for the benzylic carbon.
-
Piperidine Ring Carbons: Signals in the aliphatic region (approximately 30-60 ppm) for the carbons of the piperidine ring. The C-2 carbon will be a quaternary carbon and is expected to appear around 50-55 ppm.
-
Methyl Carbons: A signal in the upfield region, around 25-30 ppm, for the two equivalent methyl carbons.
Expected IR Spectrum
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
C=O Stretch: A strong, sharp absorption band in the region of 1710-1720 cm⁻¹ corresponding to the ketone carbonyl group.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ for the C-H bonds of the phenyl group.
-
C-H Stretch (Aliphatic): Absorption bands just below 3000 cm⁻¹ for the C-H bonds of the piperidine ring, benzylic methylene, and methyl groups.
-
C-N Stretch: A medium intensity band in the region of 1100-1200 cm⁻¹.
Expected Mass Spectrum
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 217, corresponding to the molecular weight of the compound.
-
Major Fragmentation: A prominent peak at m/z = 91, corresponding to the stable benzyl cation ([C₇H₇]⁺). Another likely fragmentation would involve the loss of the benzyl group, leading to a fragment at m/z = 126.
Experimental Protocols
The following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties discussed.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the solid in a mortar and pestle.
-
Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).[3][4]
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or similar heating apparatus
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
Procedure:
-
Place a small amount (a few milliliters) of liquid this compound into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.
-
Attach the test tube to a thermometer and suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).
-
Heat the side arm of the Thiele tube gently.
-
Observe a steady stream of bubbles emerging from the open end of the capillary tube.
-
Stop heating and allow the apparatus to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5][6]
Caption: Workflow for Boiling Point Determination.
Solubility Determination
Principle: Solubility is determined by observing the dissolution of a solute in a solvent to form a homogeneous solution.
Apparatus:
-
Small test tubes
-
Vortex mixer (optional)
-
Graduated pipettes
Procedure:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.
-
To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, DMSO, acetone, hexane).
-
Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.
-
Visually inspect the mixture to determine if the solid has completely dissolved.
-
If the compound dissolves, it is considered soluble in that solvent under the tested conditions. If not, it is considered insoluble or sparingly soluble.[7][8]
Spectroscopic Analysis Protocols
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[9]
-
Instrumentation: Place the NMR tube in the spectrometer.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.[10][11]
-
Sample Preparation (Neat Liquid): Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: Place the salt plates in the sample holder of the IR spectrometer.
-
Acquisition: Record the IR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).[12]
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
This compound is a compound with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a solid foundation based on known identifiers, predicted values, and established analytical protocols. The structural modifications compared to its parent compound, 1-benzyl-4-piperidone, suggest altered steric and electronic properties that warrant further investigation. The predictive spectroscopic data and detailed experimental workflows presented herein are intended to empower researchers to confidently synthesize, characterize, and utilize this promising chemical entity in their scientific endeavors.
References
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Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]
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University of Calgary. Melting point determination. [Link]
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GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]
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[No Title Available]. [Link]
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[No Title Available]. [Link]
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BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]
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MedPharma. (2025, April 15). To determine the melting point of given organic compound. [Link]
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[No Title Available]. [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
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[No Title Available]. [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
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LookChem. Cas 173186-91-9,1-BENZYL-3,3-DIMETHYL-PIPERIDIN-4-ONE. [Link]
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[No Title Available]. [Link]
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University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
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Scribd. NMR Sample Preparation Guide. [Link]
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PubChem. 1-Benzyl-4-piperidone. [Link]
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Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
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[No Title Available]. [Link]
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ResearchGate. How to Prepare Samples for NMR. [Link]
-
ACS Reagent Chemicals. (2017, February 28). Infrared Spectroscopy. [Link]
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An In-Depth Technical Guide to 1-Benzyl-2,2-dimethylpiperidin-4-one (CAS Number: 117623-46-8)
A Core Building Block for Advanced Pharmaceutical Scaffolds
Authored by: Your Senior Application Scientist
This technical guide provides a comprehensive overview of 1-Benzyl-2,2-dimethylpiperidin-4-one, a heterocyclic ketone of significant interest to researchers and professionals in drug discovery and organic synthesis. We will delve into its synthesis, structural characteristics, reactivity, and its potential as a pivotal intermediate in the development of novel therapeutics.
Introduction: The Significance of the N-Benzylpiperidone Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in key binding interactions have made it a privileged scaffold in medicinal chemistry. The introduction of a benzyl group on the piperidine nitrogen, as seen in this compound, offers several advantages. The benzyl group can serve as a protecting group that can be readily removed, or it can act as a crucial pharmacophoric element, providing lipophilicity and the potential for aromatic interactions with biological targets.[3]
The presence of gem-dimethyl groups at the C2 position introduces steric bulk, which can influence the molecule's conformation and metabolic stability. This unique substitution pattern makes this compound a valuable and underexplored building block for creating novel chemical entities with potentially enhanced pharmacological profiles.
Synthesis and Mechanistic Insights
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a robust synthetic strategy can be devised based on well-established methodologies for the synthesis of related N-benzyl-4-piperidones.[4][5] A common and effective approach involves the N-benzylation of a pre-formed 2,2-dimethylpiperidin-4-one precursor.
Proposed Synthetic Pathway
A logical and efficient synthesis of this compound can be achieved through a two-step process starting from 2,2-dimethylpiperidin-4-one hydrochloride.
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A Spectroscopic Guide to 1-Benzyl-2,2-dimethylpiperidin-4-one: Structure, Characterization, and Analysis
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the synthetic building block, 1-Benzyl-2,2-dimethylpiperidin-4-one (CAS No. 117623-46-8).[1][2][3] As a specialized piperidine derivative, this compound holds potential in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific molecule, this document serves as a predictive guide grounded in foundational spectroscopic principles and comparative data from analogous structures. We will delve into the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into data acquisition protocols and spectral interpretation for researchers, scientists, and professionals in drug development.
Introduction: The Structural Significance of a Substituted Piperidone
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. The title compound, this compound, combines this core with specific substitutions that significantly influence its chemical properties:
-
N-Benzyl Group: Protects the secondary amine, increases lipophilicity, and introduces aromatic interactions.
-
C4-Ketone: Provides a reactive handle for further synthetic transformations, such as reductive amination or aldol condensations.
-
C2-Gem-Dimethyl Group: Introduces steric bulk, which locks the conformation of the piperidine ring and removes the alpha-proton, preventing enolization at that position and simplifying subsequent reaction pathways.
Accurate spectroscopic characterization is paramount for verifying the successful synthesis of this target and for ensuring its purity before use in downstream applications. This guide establishes a reliable spectroscopic baseline for this important, yet under-documented, chemical entity.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Theoretical Basis
¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of protons in a molecule.[4][5] The chemical shift (δ) of a proton is influenced by the electron density around it; nearby electronegative atoms or unsaturated groups cause deshielding and a shift to a higher ppm value.[4] Spin-spin coupling (multiplicity) reveals the number of neighboring protons, following the n+1 rule for simple systems.
Experimental Protocol: Acquiring a High-Quality Spectrum
A standardized protocol ensures reproducibility and accurate data interpretation.[6]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).[4]
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. The higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition: Acquire the spectrum using a standard one-pulse sequence. Key parameters include:
-
Spectral Width: ~12 to 16 ppm.
-
Acquisition Time: 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of protons.
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum manually or automatically. Integrate the peaks to determine the relative ratios of protons.
Predicted Spectrum and Interpretation
The presence of the gem-dimethyl group at the C2 position simplifies the spectrum compared to its non-methylated analog, 1-benzyl-4-piperidone. The chair conformation of the piperidine ring will likely lead to distinct signals for axial and equatorial protons on the C3 and C5 methylenes.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Atom Label(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| H12, H13, H14, H15, H16 | 7.25 - 7.40 | Multiplet (m) | 5H | Aromatic protons (Benzyl) |
| H8 | ~3.60 | Singlet (s) | 2H | Benzylic methylene (N-CH₂-Ph) |
| H6 | ~2.80 | Triplet-like (t) | 2H | Piperidine methylene (adjacent to N) |
| H5 | ~2.65 | Triplet-like (t) | 2H | Piperidine methylene (adjacent to C=O) |
| H3 | ~2.50 | Singlet (s) | 2H | Piperidine methylene (adjacent to C(CH₃)₂) |
| H10, H11 | ~1.10 | Singlet (s) | 6H | Gem-dimethyl protons |
Causality and Insights:
-
Aromatic Region (7.25 - 7.40 ppm): The five protons of the benzyl group will appear as a complex multiplet, typical for a monosubstituted benzene ring.
-
Benzylic Methylene (~3.60 ppm): The two protons on C8 are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. This is a key signature of the N-benzyl group.
-
Piperidine Protons (2.50 - 2.80 ppm):
-
The protons at C3 are adjacent to the quaternary C2 carbon, which has no protons. Therefore, they will not be split and should appear as a singlet.
-
The protons at C5 and C6 are adjacent to other methylene groups and would typically show triplet-like splitting patterns. The protons at C6, being adjacent to the electron-withdrawing nitrogen, are expected to be slightly further downfield than the C5 protons, which are adjacent to the carbonyl group.
-
-
Gem-Dimethyl Group (~1.10 ppm): The six protons of the two methyl groups at C2 are equivalent and have no neighboring protons to couple with. This will give rise to a strong, sharp singlet, integrating to 6H, which is the most unambiguous signal for this specific molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Theoretical Basis
¹³C NMR spectroscopy maps the carbon framework of a molecule.[7] Since the natural abundance of the ¹³C isotope is low (~1.1%), ¹³C-¹³C coupling is negligible.[7] Spectra are typically acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[7][8] The chemical shift is highly sensitive to the carbon's hybridization and electronic environment.[7]
Experimental Protocol: Standard Acquisition
The protocol is similar to ¹H NMR but requires adjustments for the lower sensitivity of the ¹³C nucleus.[9][10]
-
Sample Preparation: A more concentrated sample is beneficial, typically 20-50 mg in ~0.6 mL of deuterated solvent.
-
Instrument Setup: Use a spectrometer operating at a ¹³C frequency of 100 MHz or higher (corresponding to a 400 MHz ¹H instrument).
-
Acquisition: A standard proton-decoupled pulse sequence is used.
-
Spectral Width: 0 - 220 ppm, to encompass carbonyl carbons.[7]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration, though ¹³C NMR is generally not used for quantitative analysis without specific parameter optimization.[7][11]
-
Number of Scans: A significantly higher number of scans (e.g., 256 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
-
Processing: Standard Fourier transform and phasing are applied.
Predicted Spectrum and Interpretation
The molecule has 14 carbon atoms, but due to symmetry in the phenyl ring (C12/C16 and C13/C15 are equivalent), we predict a total of 11 distinct signals in the proton-decoupled spectrum.
Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)
| Atom Label(s) | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| C4 | ~208 | Carbonyl Carbon (C=O) |
| C9 | ~138 | Aromatic Quaternary (ipso-C) |
| C14 | ~129 | Aromatic CH (para-C) |
| C12, C16 | ~128.5 | Aromatic CH (ortho-C) |
| C13, C15 | ~127.5 | Aromatic CH (meta-C) |
| C8 | ~63 | Benzylic Methylene (N-CH₂-Ph) |
| C2 | ~58 | Quaternary Piperidine Carbon (C(CH₃)₂) |
| C6 | ~55 | Piperidine Methylene (N-CH₂) |
| C5 | ~41 | Piperidine Methylene (CH₂-C=O) |
| C3 | ~35 | Piperidine Methylene (CH₂-C(CH₃)₂) |
| C10, C11 | ~25 | Gem-dimethyl Carbons |
Causality and Insights:
-
Carbonyl Carbon (~208 ppm): The ketone carbon is the most deshielded carbon and will appear furthest downfield, a characteristic feature of piperidones.
-
Aromatic Carbons (127-138 ppm): The six aromatic carbons will give four signals: one for the ipso-carbon (C9) attached to the methylene group, and three for the ortho, meta, and para CH carbons.
-
Aliphatic Carbons (25-63 ppm):
-
The benzylic methylene (C8) is downfield due to its attachment to both the nitrogen and the phenyl ring.
-
The quaternary carbon (C2) is also significantly downfield due to being bonded to nitrogen and two other carbons.
-
The remaining piperidine methylenes (C3, C5, C6) will have distinct shifts based on their proximity to the nitrogen, carbonyl, and gem-dimethyl groups.
-
The gem-dimethyl carbons (C10, C11) will be the most shielded, appearing furthest upfield in the aliphatic region.
-
Infrared (IR) Spectroscopy
Theoretical Basis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending).[12] The frequency of absorption is characteristic of the specific bonds and functional groups present, making it an excellent tool for functional group identification.
Experimental Protocol: ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.[13]
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[14]
-
Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of this compound directly onto the ATR crystal.
-
Sample Scan: Apply pressure with the ATR anvil to ensure good contact and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.
-
Data Presentation: The spectrum is usually plotted as percent transmittance (%T) versus wavenumber (cm⁻¹).
Predicted Spectrum and Interpretation
The IR spectrum will be dominated by a few key, strong absorptions that serve as a fingerprint for the molecule's primary functional groups.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
|---|---|---|---|
| 3050 - 3030 | Medium | C-H Stretch | Aromatic (Benzyl) |
| 2980 - 2850 | Medium-Strong | C-H Stretch | Aliphatic (Piperidine & -CH₃) |
| ~1715 | Strong | C=O Stretch | Ketone |
| 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1150 | Medium-Strong | C-N Stretch | Tertiary Amine |
Causality and Insights:
-
C=O Stretch (~1715 cm⁻¹): The most prominent and diagnostic peak will be the strong absorption from the ketone carbonyl stretch. Its position is characteristic of a six-membered cyclic ketone.
-
C-H Stretches (2850-3050 cm⁻¹): This region will show multiple peaks. The absorptions just above 3000 cm⁻¹ are characteristic of the sp² C-H bonds of the aromatic ring, while the stronger absorptions just below 3000 cm⁻¹ are from the numerous sp³ C-H bonds of the piperidine ring and methyl groups.
-
Aromatic C=C Stretches (1450-1600 cm⁻¹): A series of "picket fence" peaks in this region confirms the presence of the benzene ring.
Mass Spectrometry (MS)
Theoretical Basis
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a molecular ion (M⁺•).[15] This high-energy ion often fragments in a predictable manner, providing a unique fragmentation pattern that acts as a molecular fingerprint and offers structural clues.[16]
Experimental Protocol: GC-MS with Electron Ionization
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile, thermally stable compounds like this one.[17]
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[18]
-
GC Separation:
-
Injector: Inject 1 µL of the sample into a GC with the injector temperature set to ~250-280°C.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient is used, for example, starting at 100°C, holding for 1 minute, then ramping at 15°C/min to 300°C and holding for 5 minutes.
-
-
MS Analysis:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-500.
-
Transfer Line Temperature: Set to ~280°C to prevent condensation.
-
Predicted Spectrum and Interpretation
The molecular weight of this compound (C₁₄H₁₉NO) is 217.31 g/mol . The mass spectrum should show a molecular ion peak at m/z = 217. The fragmentation will be dominated by cleavages that form stable ions, particularly the tropylium ion and cleavages alpha to the nitrogen atom.
Table 4: Predicted Key Mass Fragments (EI-MS)
| m/z | Proposed Fragment Identity | Comments |
|---|---|---|
| 217 | [C₁₄H₁₉NO]⁺• | Molecular Ion (M⁺•) |
| 202 | [M - CH₃]⁺ | Loss of a methyl group |
| 126 | [M - C₇H₇]⁺ | Loss of benzyl radical |
| 91 | [C₇H₇]⁺ | Tropylium ion; often the base peak |
| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage next to N and loss of benzyl |
| 58 | [C₃H₈N]⁺ | Alpha-cleavage next to N |
Major Fragmentation Pathways
The fragmentation is driven by the stability of the resulting cations. The two most likely primary fragmentation events are:
-
Benzylic Cleavage: Cleavage of the C8-C9 bond is highly favorable, as it generates the very stable benzyl cation, which rearranges to the tropylium ion at m/z 91 . This is often the most intense peak (the base peak) in the spectrum of N-benzyl compounds.
-
Alpha-Cleavage: Cleavage of the bond between C2 and C3 is also favorable due to the stabilization of the positive charge by the nitrogen atom. This would lead to a fragment at m/z 58 ([CH₂=N(CH₃)₂]⁺ equivalent).
Caption: Predicted major fragmentation pathways for this compound.
Conclusion
This technical guide provides a robust, predictive framework for the spectroscopic analysis of this compound. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently verify the identity and purity of this valuable synthetic intermediate. The detailed protocols offer a standardized approach to data acquisition, ensuring consistency and comparability across laboratories. The interpretation of the data highlights the structural influence of the N-benzyl, C4-keto, and C2-gem-dimethyl functionalities, providing a complete spectroscopic portrait of the molecule. This guide serves as an essential resource for any scientist working with this compound or its derivatives in the fields of organic synthesis and drug discovery.
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solubility of 1-Benzyl-2,2-dimethylpiperidin-4-one in common organic solvents
An In-Depth Technical Guide to the Solubility of 1-Benzyl-2,2-dimethylpiperidin-4-one in Common Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a substituted piperidinone of interest in synthetic chemistry and drug development. Due to the limited availability of direct experimental solubility data for this specific molecule, this guide leverages data from the closely related parent compound, 1-Benzyl-4-piperidone, to establish a robust theoretical framework for predicting its solubility in common organic solvents. Furthermore, this document furnishes detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate accurate data for their specific applications. The guide is structured to provide both theoretical insights and practical, actionable methodologies for scientists and professionals in the field.
Introduction to this compound
This compound (CAS No. 117623-46-8) is a derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. Its structure features a piperidin-4-one core, N-benzylated for lipophilicity, and gem-dimethyl substitution at the C2 position. This substitution is significant as it sterically hinders the adjacent nitrogen atom and increases the overall non-polar character of the molecule compared to its parent compound, 1-Benzyl-4-piperidone (CAS No. 3612-20-2).[1][2] Understanding the solubility of this compound is paramount for its application in organic synthesis, purification, formulation, and biological screening.[3]
Molecular Structure Analysis:
-
Piperidin-4-one Core: A polar heterocyclic ketone capable of acting as a hydrogen bond acceptor.
-
N-Benzyl Group: A large, non-polar aromatic moiety that significantly contributes to the molecule's hydrophobicity and favors solubility in non-polar and aromatic solvents.[1]
-
Gem-Dimethyl Group (C2): These two methyl groups enhance the lipophilicity and steric bulk of the molecule, which is expected to decrease its solubility in polar solvents compared to the non-dimethylated analogue.
The interplay of these structural features dictates the compound's overall polarity and, consequently, its solubility profile across a spectrum of organic solvents. The general principle of "like dissolves like" serves as a primary guideline for predicting its solubility.[4][5]
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not widely published, we can extrapolate a reliable qualitative and estimated quantitative profile from its parent compound, 1-Benzyl-4-piperidone, and fundamental chemical principles. 1-Benzyl-4-piperidone is reported to be highly soluble in common organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO), as well as in aromatic hydrocarbons such as toluene and xylene.[1] It is, however, generally insoluble or only slightly soluble in water.[1][6]
The addition of the two methyl groups in this compound is expected to further enhance its solubility in non-polar solvents and decrease its solubility in polar solvents.
Table 1: Predicted Qualitative and Estimated Quantitative Solubility of this compound at Ambient Temperature
| Solvent Class | Solvent | Predicted Qualitative Solubility | Estimated Solubility Range (mg/mL) | Rationale |
| Polar Protic | Methanol | Soluble | 20 - 50 | The polar alcohol can interact with the ketone, but the increased lipophilicity from the dimethyl groups reduces solubility compared to the parent compound. |
| Ethanol | Soluble | 20 - 50 | Similar to methanol, with slightly lower solubility expected due to ethanol's lower polarity. | |
| Water | Insoluble | < 1 | The large non-polar benzyl and dimethyl groups dominate, leading to poor aqueous solubility.[1] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | > 100 | Strong polar aprotic solvent capable of solvating the polar ketone and accommodating the non-polar regions. |
| Dimethylformamide (DMF) | Highly Soluble | > 100 | Similar to DMSO, an excellent solvent for a wide range of organic molecules. | |
| Acetonitrile | Moderately Soluble | 10 - 30 | Less polar than DMSO and DMF, resulting in moderate solubility. | |
| Non-Polar / Aromatic | Toluene | Highly Soluble | > 100 | The aromatic nature of toluene strongly interacts with the benzyl group.[1] |
| Xylene | Highly Soluble | > 100 | Similar to toluene, favorable interactions with the benzyl group.[1] | |
| Hexane | Sparingly Soluble | < 5 | While non-polar, the presence of the polar ketone and tertiary amine limits solubility in purely aliphatic hydrocarbons. | |
| Chlorinated | Dichloromethane (DCM) | Highly Soluble | > 100 | An effective solvent for a broad range of organic compounds with moderate polarity. |
| Chloroform | Highly Soluble | > 100 | Similar to DCM in its solvent properties for this class of compounds. | |
| Ethers | Tetrahydrofuran (THF) | Soluble | > 50 | A good solvent for compounds with both polar and non-polar characteristics. |
| Diethyl Ether | Moderately Soluble | 10 - 30 | Less polar than THF, leading to reduced but still significant solubility. | |
| Esters | Ethyl Acetate | Soluble | > 50 | A moderately polar solvent that can effectively solvate the molecule. |
Disclaimer: The quantitative values are expert estimations based on the properties of structurally similar compounds and should be confirmed experimentally.
Experimental Determination of Solubility
To obtain precise solubility data, a systematic experimental approach is necessary. The following sections detail a robust protocol for both qualitative and quantitative solubility determination.
Logical Workflow for Solubility Assessment
The process begins with a qualitative assessment to identify suitable solvents, followed by a rigorous quantitative determination in the solvents of interest.
Sources
A Technical Guide to the Biological Potential of 1-Benzyl-2,2-dimethylpiperidin-4-one Derivatives
Executive Summary: The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] This guide focuses on a specific, promising class: 1-Benzyl-2,2-dimethylpiperidin-4-one derivatives. These compounds have emerged as versatile candidates for drug development, demonstrating a notable spectrum of biological activities, including anticancer, antimicrobial, and neurological effects. We will delve into the synthesis, structure-activity relationships (SAR), and mechanisms of action that underpin their therapeutic potential, providing researchers and drug development professionals with a comprehensive technical overview.
The Privileged Piperidin-4-one Scaffold
The 4-piperidone skeleton is considered a "privileged scaffold" in drug discovery. Its conformational flexibility and the ability to introduce substituents at various positions allow for the fine-tuning of physicochemical properties and biological targets. The introduction of a benzyl group at the N1 position and gem-dimethyl groups at the C2 position creates a core structure with distinct steric and electronic features, serving as a robust template for generating diverse chemical libraries. The carbonyl group at C4 is a key reactive site, facilitating the synthesis of a wide array of derivatives such as oximes, hydrazones, and semicarbazones, which often enhances biological activity.[2][4]
Synthetic Strategies for Derivative Generation
The synthesis of this compound and its derivatives is typically achieved through multi-step reactions. A common and efficient approach is the Mannich reaction, which involves the condensation of an appropriate ketone, an aldehyde (like benzaldehyde), and an amine.[5][6] Modifications to the core structure, such as substitutions on the benzyl ring or derivatization at the C4-carbonyl position, are readily achievable, allowing for systematic exploration of the chemical space to optimize biological activity.
Spectrum of Biological Activities
Derivatives of the this compound core have been investigated for a range of pharmacological effects. The primary areas of interest include their efficacy as anticancer, antimicrobial, and neuroprotective agents.
A significant body of research has focused on the anticancer properties of piperidin-4-one derivatives.[3] These compounds have demonstrated cytotoxicity against a variety of human cancer cell lines, including those of the breast, colon, and lung, as well as leukemia.[7][8]
Mechanism of Action: The anticancer effects of these derivatives are often multifactorial. Key mechanisms include:
-
Induction of Apoptosis: Many piperidone derivatives trigger programmed cell death. This is often mediated by increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), leading to the release of cytochrome c from mitochondria and the subsequent activation of caspases.[9]
-
Cell Cycle Arrest: Compounds can halt the cell cycle at specific checkpoints, such as G1 or G2/M phase, preventing cancer cell proliferation.[9][10]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives induce oxidative stress within cancer cells, leading to cellular damage and apoptosis.[9][10]
-
Inhibition of Signaling Pathways: Piperine, a related natural product containing a piperidine moiety, has been shown to inhibit critical cancer-promoting pathways like PI3K/Akt/mTOR and STAT3.[1][11]
Illustrative Data: The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-Bis(benzylidene)-4-piperidone | HCT116 (Colon) | Varies (low µM) | [8] |
| Halogenated Curcuminoid Analog | 518A2 (Melanoma) | Varies | [10] |
| Benzhydrylpiperazine Analog | HL-60 (Leukemia) | 16.80 | [12] |
| N-substituted piperidine | Breast Cancer Lines | Varies |
Several studies have highlighted the potent antibacterial and antifungal activities of this compound derivatives.[5][6] These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains like Aspergillus niger and Candida albicans.[4][5][6] The derivatization of the C4-carbonyl group into thiosemicarbazones, for instance, has been shown to significantly enhance antimicrobial potency.[5][13]
Beyond cancer and microbial infections, this chemical scaffold is a foundation for agents with neurological activity. Notably, derivatives of 1-benzylpiperidine are potent and selective acetylcholinesterase (AChE) inhibitors.[14][15][16] AChE inhibitors are a primary treatment for Alzheimer's disease, and compounds based on this scaffold, such as Donepezil, are clinically significant.[2][14] The 1-benzylpiperidine moiety plays a crucial role in binding to the active site of the enzyme. Structure-activity relationship studies have shown that modifications to the benzyl group and the substituent at the C4 position can dramatically alter inhibitory potency and selectivity.[14][16][17]
Additionally, certain derivatives have been investigated as ligands for sigma receptors, suggesting potential applications in treating neurological disorders and as atypical antipsychotics.[18][19]
Mechanistic Insights and Signaling Pathways
Understanding the molecular pathways modulated by these derivatives is critical for rational drug design. In cancer, a common pathway involves the induction of apoptosis through the intrinsic mitochondrial pathway.
// Nodes Compound [label="Piperidone Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Mito [label="Mitochondrial\nStress", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (Anti-apoptotic)\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax (Pro-apoptotic)\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; CytC [label="Cytochrome c\nRelease", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9\nActivation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3\nActivation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Compound -> ROS [label=" induces"]; Compound -> Bcl2; Compound -> Bax; ROS -> Mito; Bcl2 -> Mito [arrowhead=tee, label=" inhibits"]; Bax -> Mito [label=" promotes"]; Mito -> CytC; CytC -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis; } endomdot Caption: Proposed apoptotic pathway induced by piperidone derivatives.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these derivatives is highly dependent on their chemical structure. Key SAR insights include:
-
Substitutions on the Benzyl Ring: The presence and position of substituents (e.g., halogens, methoxy groups) on the N-benzyl ring can significantly influence potency. For example, in cholinesterase inhibitors, specific substitutions can enhance binding to the enzyme's active site.[17]
-
Derivatization at C4: The carbonyl group at the C4 position is a critical pharmacophore. Converting it to an oxime, thiosemicarbazone, or incorporating it into a larger heterocyclic system often leads to a marked increase in antimicrobial or anticancer activity.[4][5][20]
-
Stereochemistry: The spatial arrangement of substituents on the piperidine ring can be crucial for receptor binding and biological activity, although this is less explored for the 2,2-dimethyl substituted core.
Key Experimental Protocols for Evaluation
To assess the biological potential of new derivatives, standardized in vitro assays are essential.
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[21]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the piperidone derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.[21]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Plot absorbance against compound concentration and determine the IC50 value.
Future Directions and Conclusion
The this compound scaffold is a highly versatile and promising platform for the development of new therapeutic agents. The existing research strongly supports its potential in oncology, infectious diseases, and neurology.
Future research should focus on:
-
Lead Optimization: Systematically modifying lead compounds to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways to understand how these compounds exert their effects.
-
In Vivo Studies: Moving the most promising in vitro candidates into preclinical animal models to evaluate their efficacy and safety.[10][14]
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PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Available from: [Link]
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PubMed. (2005). Synthesis and Structure-Activity Relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine Derivatives as Potent Sigma Ligands. Available from: [Link]
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ResearchGate. (n.d.). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Available from: [Link]
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Technical Guide to the Structural Elucidation of 1-Benzyl-2,2-dimethylpiperidin-4-one
Foreword: The Imperative of Structural Certainty
Synthesis: The Genesis of the Molecule
The first step in characterizing a compound is understanding its synthesis. The creation of 1-Benzyl-2,2-dimethylpiperidin-4-one is not merely a theoretical exercise; a specific synthetic route has been outlined in patent literature, providing a tangible basis for its existence and a source of material for analysis.
Patented Synthetic Approach
A process for preparing 2-substituted piperidin-4-ones, including the target molecule, has been detailed.[1] The synthesis involves the reduction of a tetrahydropyridin-4-ylidene ammonium salt. A key example provided is the synthesis of 1-Benzyl-2,2-dimethyl-piperidin-4-one from 5,6-Dihydro-6,6-dimethyl-4-(piperidin-1-yl)pyridine-2(1H)-thione, which is formed from the reaction of piperidinium thiocyanate and mesityl oxide.[1]
This synthetic pathway provides crucial information. It confirms the expected connectivity of the atoms: a piperidone ring with a benzyl group attached to the nitrogen (position 1), two methyl groups at position 2, and a ketone at position 4. This proposed structure will now be rigorously tested by a suite of analytical techniques.
The Analytical Workflow: A Multi-Pronged Approach
A single analytical technique is rarely sufficient for complete structural elucidation. We will employ a logical sequence of analyses, starting with methods that confirm the overall mass and elemental formula, followed by techniques that probe the functional groups and the precise connectivity of the atomic framework.
Caption: Overall workflow for structural elucidation.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the initial checkpoint, providing the molecular weight of the compound and offering clues to its structure through fragmentation analysis. For a novel compound, this technique confirms that the synthesis has produced a molecule of the expected elemental composition.
Theoretical Foundation: Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[2][3][4][5] This process is energetic enough to not only eject an electron to form a molecular ion (M⁺˙) but also to cause extensive and reproducible fragmentation. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.[4][5]
Predicted Spectrum for this compound
-
Molecular Ion (M⁺˙): The molecular formula is C₁₃H₁₇NO. The calculated monoisotopic mass is 217.1310 g/mol . We predict a strong molecular ion peak at m/z = 217 .
-
Key Fragmentation Pathways: The fragmentation of N-benzyl piperidines is well-understood and dominated by cleavage adjacent to the nitrogen atom (α-cleavage).[6]
-
Loss of the Benzyl Group vs. Tropylium Cation: The most characteristic fragmentation is the cleavage of the C-C bond between the benzyl methylene group and the phenyl ring, or rearrangement to form the highly stable tropylium cation, resulting in a prominent peak at m/z = 91 .[7]
-
α-Cleavage at the Piperidine Ring: Cleavage of the bond between C2 and C3 of the piperidine ring can lead to the formation of a stable iminium ion. This would result in a fragment from the loss of a propyl-ketone radical.
-
McLafferty Rearrangement: While less common for this specific structure, a McLafferty rearrangement involving the carbonyl group could occur if a gamma-hydrogen is available.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the purified compound in a volatile solvent like methanol or dichloromethane.
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
-
Data Acquisition: Introduce the sample into the instrument, typically via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds. Acquire the mass spectrum.
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it with predicted pathways and spectral libraries.
Infrared (IR) Spectroscopy: Probing Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]
Predicted Absorptions
The structure of this compound contains several key functional groups whose vibrational frequencies are well-characterized.[9]
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | Ketone | ~1715 cm⁻¹ | Strong, Sharp |
| C-H Stretch (sp²) | Aromatic Ring | 3000-3100 cm⁻¹ | Medium |
| C-H Stretch (sp³) | Alkyl (CH₃, CH₂) | 2850-2970 cm⁻¹ | Strong |
| C=C Stretch | Aromatic Ring | ~1600, ~1495, ~1450 cm⁻¹ | Medium to Weak |
| C-N Stretch | Tertiary Amine | 1150-1210 cm⁻¹ | Medium |
The most prominent and diagnostic peak will be the strong carbonyl (C=O) absorption around 1715 cm⁻¹.[10][11] The absence of broad absorptions in the 3200-3500 cm⁻¹ region would confirm the absence of O-H or N-H groups, consistent with a tertiary amine and a ketone.[11]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ absorptions.
-
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal. Ensure good contact using the pressure clamp.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical range is 4000-400 cm⁻¹.[12]
-
Data Analysis: Process the spectrum (baseline correction, if necessary) and label the major absorption peaks. Correlate the observed peaks with known functional group frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The predicted ¹H NMR spectrum will show distinct signals for the benzyl group and the piperidone ring protons. The gem-dimethyl group at C2 renders the two methyl groups and the protons on C3, C5, and C6 diastereotopic.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Ar-H | 7.20 - 7.40 | Multiplet | 5H | Standard aromatic region for a monosubstituted benzene ring. |
| -CH₂-Ph | ~3.60 | Singlet | 2H | Benzylic protons adjacent to nitrogen. Deshielded. No adjacent protons for coupling. |
| H-3 | ~2.60 | Multiplet | 2H | Methylene protons adjacent to the carbonyl group. |
| H-5 | ~2.80 | Multiplet | 2H | Methylene protons adjacent to both nitrogen and the C6 methylene. |
| H-6 | ~2.40 | Multiplet | 2H | Methylene protons adjacent to nitrogen. |
| C(CH₃)₂ | ~1.10 | Singlet | 6H | Two magnetically equivalent methyl groups on a quaternary carbon. Shielded aliphatic region. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The ¹³C NMR spectrum will confirm the number of unique carbon environments.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (C4) | ~208 | Characteristic chemical shift for a ketone carbonyl carbon. |
| Ar-C (Quaternary) | ~138 | Benzyl ipso-carbon attached to the CH₂ group. |
| Ar-CH | 127 - 129 | Aromatic carbons of the benzyl group. |
| -CH₂-Ph | ~60 | Benzylic carbon attached to nitrogen. |
| C2 (Quaternary) | ~55 | Quaternary carbon bearing two methyl groups, adjacent to nitrogen. |
| C3 | ~45 | Methylene carbon alpha to the carbonyl. |
| C5 | ~50 | Methylene carbon adjacent to nitrogen. |
| C6 | ~40 | Methylene carbon adjacent to nitrogen. |
| C(CH₃)₂ | ~25 | Gem-dimethyl carbons. |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup (e.g., 400 MHz Spectrometer):
-
Insert the sample and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H Spectrum Acquisition:
-
Acquire the spectrum using a standard pulse sequence (e.g., 30° or 90° pulse).
-
Set appropriate acquisition time (~2-4 s) and relaxation delay (~1-2 s).[13]
-
Typically 8-16 scans are sufficient.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled spectrum to obtain singlets for all carbons.
-
Use a standard pulse sequence (e.g., 30° pulse) with a longer relaxation delay if quantitative data is needed, though not typically necessary for routine confirmation.[13]
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to TMS (0 ppm). Integrate the ¹H signals and pick the peaks for both spectra.
X-ray Crystallography: The Definitive Proof
While MS, IR, and NMR provide compelling and interconnected evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[14][15][16] This technique determines the precise spatial arrangement of every atom in the crystal lattice, revealing bond lengths, bond angles, and the molecule's conformation.[17]
Principle
When a beam of X-rays is directed at a single, well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.[18] The resulting diffraction pattern of spots is unique to the crystal structure. By analyzing the position and intensity of these spots, a 3D electron density map of the molecule can be constructed, from which the atomic positions are determined.[16][19]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step.[20] High-quality single crystals (typically 0.1-0.3 mm) must be grown.[21] A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., hexane/ethyl acetate).[18]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated in the X-ray beam while thousands of diffraction images are collected by a detector.[22]
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
Computational methods (e.g., direct methods or Patterson methods) are used to solve the "phase problem" and generate an initial model of the structure.[21]
-
The atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns match closely.
-
-
Structure Validation: The final structure is validated using metrics like the R-factor and analysis of the final electron density map. The result is typically presented as a Crystallographic Information File (CIF).
Conclusion: A Self-Validating Structural Hypothesis
The structural elucidation of this compound is a systematic process where each analytical step validates the next. Mass spectrometry confirms the molecular weight (217 g/mol ). Infrared spectroscopy identifies the key ketone functional group (~1715 cm⁻¹). ¹H and ¹³C NMR spectroscopy map the precise carbon-hydrogen framework, confirming the connectivity of the benzyl group, the piperidone ring, and the gem-dimethyl substituents. Finally, X-ray crystallography, if successful, would provide the definitive, high-resolution 3D structure. This rigorous, evidence-based workflow ensures the highest level of scientific integrity and provides the unshakeable structural foundation required for any subsequent research or development.
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The N-Benzyl Piperidinone Core: A Linchpin in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-benzyl piperidinone scaffold is a cornerstone in medicinal chemistry, serving as a versatile and highly functionalizable intermediate in the synthesis of a multitude of therapeutic agents. Its unique structural and electronic properties, including the capacity of the N-benzyl group to engage in crucial cation-π interactions and the reactivity of the 4-oxo position, have cemented its importance in the development of drugs targeting the central nervous system, infectious diseases, and cancer. This guide provides a comprehensive overview of the discovery and historical evolution of N-benzyl piperidinones, a detailed analysis of key synthetic methodologies with actionable experimental protocols, and an exploration of their extensive applications in contemporary drug discovery, supported by an in-depth discussion of structure-activity relationships.
Introduction: The Strategic Importance of the N-Benzyl Piperidinone Motif
The piperidine ring is a prevalent heterocyclic motif found in numerous natural products and pharmaceuticals, valued for its conformational flexibility and its ability to present substituents in a well-defined three-dimensional space.[1][2] The introduction of an N-benzyl group to the piperidin-4-one core significantly enhances its utility as a building block in drug discovery. The benzyl group not only serves as a convenient protecting group for the secondary amine, which can be readily removed via hydrogenolysis, but it also actively participates in molecular recognition at biological targets.[3][4] The tertiary amine nitrogen can be protonated at physiological pH, facilitating salt formation to improve solubility, while the aromatic ring can engage in vital cation-π and π-π stacking interactions with amino acid residues in enzyme active sites or receptor binding pockets.[2][4]
Furthermore, the carbonyl group at the 4-position is a critical reaction site, readily convertible into a wide array of functional groups such as hydroxyl, amino, cyano, and ester groups, allowing for extensive derivatization and the exploration of structure-activity relationships (SAR).[1] This dual functionality of the N-benzyl and 4-oxo groups makes N-benzyl-4-piperidone an indispensable intermediate in the synthesis of complex molecules, including analgesics, antivirals, antipsychotics, and antitumor drugs.[1][5]
Historical Perspective and Discovery
The journey of piperidinones in organic synthesis has its roots in the early 20th century with the pioneering work of Ukrainian chemist Paul Petrenko-Kritschenko. His development of the Petrenko-Kritschenko piperidone synthesis , first reported in 1906, was a landmark achievement.[5][6] This multicomponent reaction involves the condensation of two equivalents of an aldehyde with a dialkyl ester of acetonedicarboxylic acid and a primary amine or ammonia.[6] This elegant synthesis provided a direct route to symmetrically substituted 4-piperidones and laid the foundational groundwork for the synthesis of a vast array of piperidine-based heterocycles.[6][7] While the original work did not specifically focus on N-benzyl derivatives, it established the fundamental chemical principles for their subsequent development.
The later evolution of synthetic organic chemistry saw the emergence of more targeted and efficient methods for the preparation of N-benzyl piperidinones, driven by the increasing demand for this scaffold in the pharmaceutical industry. A particularly significant approach that gained prominence is the intramolecular cyclization of a diester, known as the Dieckmann condensation . This method, applied to N,N-bis(β-propionate)benzylamine derivatives, became a robust and widely adopted strategy for the industrial-scale production of N-benzyl-4-piperidone.[8][9]
Key Synthetic Methodologies: A Comparative Analysis
The synthesis of N-benzyl piperidinones can be approached through several strategic pathways. The choice of method is often dictated by factors such as the availability of starting materials, desired scale, and the need for specific substitution patterns.
The Dieckmann Condensation Approach
This is one of the most classical and industrially relevant methods for synthesizing the parent N-benzyl-4-piperidone. The synthesis begins with the Michael addition of benzylamine to two equivalents of an acrylic ester (e.g., methyl acrylate) to form N,N-bis(β-propionate methyl ester) benzylamine. This intermediate then undergoes an intramolecular Dieckmann condensation in the presence of a strong base (e.g., sodium methoxide) to yield a cyclic β-keto ester. Subsequent hydrolysis and decarboxylation afford the final N-benzyl-4-piperidone.[8][9]
Causality Behind Experimental Choices: The use of an excess of the acrylic ester in the initial Michael addition helps to minimize the formation of the mono-adduct and drive the reaction towards the desired diester.[1] The choice of a strong, non-nucleophilic base is crucial for the Dieckmann condensation to efficiently promote the intramolecular cyclization without significant side reactions. The final acidic workup is essential for both the hydrolysis of the ester and the subsequent decarboxylation.
Figure 1: General workflow for the Dieckmann condensation approach to N-benzyl-4-piperidone.
Experimental Protocol: Synthesis of N-Benzyl-4-piperidone via Dieckmann Condensation [8][9]
-
Step 1: Formation of N,N-bis(β-propionate methyl ester) benzylamine. To a solution of benzylamine (1 eq.) in methanol, slowly add methyl acrylate (2.2-2.5 eq.) while maintaining the temperature below 40°C. Stir the mixture at room temperature for 24 hours. Remove the methanol and excess methyl acrylate under reduced pressure to obtain the crude diester, which can be used in the next step without further purification.
-
Step 2: Dieckmann Condensation. To a flask containing sodium methoxide (1.1 eq.) in anhydrous toluene, add the crude diester from Step 1 dropwise at a temperature of 60-70°C. After the addition is complete, heat the mixture to reflux for 3-4 hours. Cool the reaction mixture to room temperature.
-
Step 3: Hydrolysis and Decarboxylation. Slowly add concentrated hydrochloric acid to the cooled reaction mixture until the pH is strongly acidic. Heat the mixture to reflux for 4-6 hours. After cooling, neutralize the solution with a concentrated sodium hydroxide solution to a pH of 8-9.
-
Work-up and Purification. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation (e.g., 130-134°C at 3-4 mmHg) to yield N-benzyl-4-piperidone as a light yellow oil.[9]
The Petrenko-Kritschenko Piperidone Synthesis
This multicomponent reaction is particularly useful for generating symmetrically 2,6-disubstituted N-benzyl piperidinones.[6] It involves the condensation of two equivalents of an aldehyde (e.g., benzaldehyde), one equivalent of a dialkyl acetonedicarboxylate, and one equivalent of benzylamine.
Figure 2: Simplified mechanism of the Petrenko-Kritschenko piperidone synthesis.
Experimental Protocol: General Procedure for Petrenko-Kritschenko Synthesis [6][10]
-
Dissolve the aldehyde (2 eq.) and dialkyl acetonedicarboxylate (1 eq.) in ethanol.
-
To this solution, add benzylamine (1 eq.) and stir at room temperature for 24-48 hours.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.
-
The resulting 3,5-dicarboxylate-substituted piperidone can be decarboxylated by heating in an acidic solution to yield the 2,6-disubstituted N-benzyl piperidinone.
Synthesis from 4-Piperidone
A straightforward approach involves the direct N-alkylation of 4-piperidone or its hydrochloride salt with a benzyl halide (e.g., benzyl bromide).[8] This method is efficient for laboratory-scale synthesis but can be less cost-effective for large-scale production due to the higher cost of 4-piperidone.
Experimental Protocol: N-Alkylation of 4-Piperidone [8]
-
Suspend 4-piperidone hydrochloride (1 eq.) and potassium carbonate (2.5-3 eq.) in a polar aprotic solvent such as DMF or acetonitrile.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1-1.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 60-70°C and maintain for 12-16 hours, monitoring the reaction by TLC.
-
After cooling, filter off the inorganic salts and quench the filtrate with water.
-
Extract the aqueous phase with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After removal of the solvent, the crude product can be purified by column chromatography or vacuum distillation.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Typical Yield | Scalability | Advantages | Disadvantages |
| Dieckmann Condensation | Benzylamine, Acrylic Esters | 70-85%[8][9] | High | Cost-effective, suitable for industrial production.[11] | Multi-step process, uses strong base. |
| Petrenko-Kritschenko | Aldehydes, Acetonedicarboxylates, Benzylamine | 60-80% | Moderate | Multicomponent, good for creating 2,6-disubstituted analogs.[6] | Can have stereochemical complexities. |
| N-Alkylation of 4-Piperidone | 4-Piperidone, Benzyl Halide | 80-95%[8] | Low to Moderate | High-yielding, straightforward. | Starting material (4-piperidone) can be expensive.[12] |
Applications in Drug Discovery and Development
The N-benzyl piperidinone scaffold is a prolific starting point for the synthesis of a wide range of pharmaceuticals. The N-benzyl group often serves as a key pharmacophoric element or as a protected precursor to a secondary amine, which is then further functionalized.
Central Nervous System (CNS) Disorders
-
Alzheimer's Disease: N-benzyl-4-piperidone is a crucial intermediate in the synthesis of Donepezil , a leading acetylcholinesterase inhibitor used to treat the symptoms of Alzheimer's disease.[1][5] The N-benzylpiperidine moiety of Donepezil is known to interact with the peripheral anionic site of the acetylcholinesterase enzyme.
-
Analgesia: The scaffold is fundamental to the synthesis of potent opioid analgesics, including analogues of Fentanyl .[13] In these molecules, the N-benzyl group is often replaced with other substituents, but the core piperidine ring is derived from N-benzyl-4-piperidone.
-
Antipsychotics: The long-acting antipsychotic drug Pimozide , used for schizophrenia, can be synthesized using N-benzyl-4-piperidone as a starting material.[5]
Antiviral and Anticancer Applications
-
Antiviral Activity: Recent studies have identified N-benzyl-4,4-disubstituted piperidines as potent inhibitors of the influenza A virus. These compounds are believed to act by a novel mechanism involving the inhibition of the hemagglutinin fusion peptide.[14]
-
Anticancer Activity: Derivatives of N-benzyl piperidinones have been investigated for their potential as anticancer agents. For example, N-benzyl-3,5-di(arylmethylene)-4-piperidone derivatives have shown good inhibitory effects on several tumor cell lines.[5] Additionally, N-benzyl piperidinol derivatives have been identified as highly potent and selective inhibitors of USP7, a deubiquitinase that is a potential anticancer target.[6]
Structure-Activity Relationship (SAR) Insights
The versatility of the N-benzyl piperidinone scaffold allows for systematic modifications to probe structure-activity relationships.
-
The N-Benzyl Group: Modifications to the benzyl ring can significantly impact biological activity. Electron-donating or electron-withdrawing groups, as well as their positions on the ring, can modulate the electronic properties and steric bulk of the molecule, influencing its binding affinity to target proteins.[15] The benzyl group itself is often crucial for establishing cation-π or hydrophobic interactions within the binding site.[4]
-
The 4-Position: The carbonyl group at the 4-position is a key diversification point. Its reduction to a hydroxyl group, conversion to an oxime, or its use in olefination or condensation reactions allows for the introduction of a wide variety of substituents. The nature and stereochemistry of the substituent at this position are often critical for potency and selectivity.
-
The Piperidine Ring: The conformation of the piperidine ring (typically a chair conformation) and the axial or equatorial orientation of substituents play a vital role in determining the overall shape of the molecule and its ability to fit into a binding pocket.
Figure 3: Key structural elements of the N-benzyl piperidinone core influencing biological activity.
Conclusion and Future Perspectives
The N-benzyl piperidinone scaffold has a rich history and continues to be a molecule of immense strategic importance in the field of drug discovery and development. Its synthetic accessibility, coupled with the dual reactivity of the N-benzyl and 4-oxo functionalities, provides a robust platform for the generation of diverse chemical libraries. The proven success of this core in numerous approved drugs, particularly for CNS disorders, underscores its privileged status in medicinal chemistry.
Future research will likely focus on the development of novel, more efficient, and sustainable synthetic methods, including asymmetric syntheses to access enantiomerically pure derivatives. Furthermore, the application of the N-benzyl piperidinone scaffold is expected to expand into new therapeutic areas as our understanding of its SAR and its interactions with novel biological targets continues to grow. The inherent versatility and proven track record of this remarkable chemical entity ensure its enduring legacy in the quest for new medicines.
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A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 1-Benzyl-2,2-dimethylpiperidin-4-one
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This guide provides an in-depth exploration of the theoretical and computational methodologies applied to a specific derivative, 1-Benzyl-2,2-dimethylpiperidin-4-one. We will navigate the rationale behind employing various computational tools, from elucidating electronic structure with Density Functional Theory (DFT) to predicting biological interactions through molecular docking. This document is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and practical, step-by-step protocols for the computational analysis of this and similar heterocyclic compounds.
Introduction: The Significance of the Piperidin-4-one Moiety
Piperidine and its derivatives are prevalent heterocyclic compounds in the realm of medicinal chemistry, recognized for their diverse pharmacological activities.[1] The 1-benzyl-4-piperidone core, in particular, is a versatile scaffold found in compounds targeting a range of biological systems, including potential applications as acetylcholinesterase inhibitors for the treatment of Alzheimer's disease and as analgesics.[2][3] The introduction of gem-dimethyl groups at the C2 position can significantly influence the molecule's conformation and metabolic stability, making this compound a compound of considerable interest for further investigation and as a building block in the synthesis of novel therapeutic agents.
Computational chemistry provides a powerful lens through which we can predict and understand the behavior of such molecules at an atomic level, guiding synthesis and biological evaluation efforts. This guide will systematically detail the application of these in silico techniques.
Theoretical Framework: A Quantum Mechanical Perspective
To comprehend the intrinsic properties of this compound, we turn to quantum chemical calculations, primarily Density Functional Theory (DFT). DFT offers a robust balance between computational cost and accuracy for molecules of this size.
Foundational Choice: DFT and the B3LYP/6-311++G(d,p) Level of Theory
The choice of a theoretical method and basis set is a critical first step that dictates the quality of the results. For piperidin-4-one derivatives, the B3LYP functional combined with the 6-311++G(d,p) basis set has been widely adopted and validated.[4][5][6][7][8]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange-correlation effects.
-
6-311++G(d,p): This is a triple-split valence basis set. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and non-covalent interactions. The (d,p) denotes the addition of polarization functions, allowing for more flexibility in describing the shape of atomic orbitals.
This combination has proven effective in predicting molecular geometries, vibrational frequencies, and electronic properties for similar heterocyclic systems.[4][5][6][7][8]
Workflow for Quantum Chemical Calculations
A typical workflow for the quantum chemical analysis of this compound is outlined below.
Caption: A generalized workflow for the quantum chemical investigation of this compound.
Elucidating Molecular Properties: Key Computational Analyses
Optimized Molecular Geometry
The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms. This is achieved through geometry optimization. The resulting bond lengths, bond angles, and dihedral angles provide the foundational data for all subsequent calculations. For piperidin-4-one derivatives, the chair conformation is typically the most stable.[8]
Vibrational Analysis: Interpreting the Infrared Spectrum
Once the optimized geometry is obtained, a frequency calculation is performed. This serves two purposes:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable energy minimum.
-
Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies can be correlated with experimental IR spectra to aid in the characterization of the synthesized compound.
Table 1: Predicted Vibrational Frequencies of Interest for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| C=O (Ketone) | Stretching | 1700-1725 |
| C-N (Aliphatic) | Stretching | 1100-1250 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Aliphatic) | Stretching | 2850-3000 |
Note: These are generalized ranges and would be precisely calculated for the specific molecule.
Frontier Molecular Orbitals (FMOs): Understanding Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests a more reactive molecule.[5]
Molecular Electrostatic Potential (MEP): Visualizing Charge Distribution
The MEP map is a color-coded representation of the electrostatic potential on the molecule's surface. It provides a visual guide to the regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich region, making it a likely site for electrophilic attack or hydrogen bonding.[6][8]
Natural Bond Orbital (NBO) Analysis: Delving into Intramolecular Interactions
NBO analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. It can quantify intramolecular charge transfer and hyperconjugative interactions, offering deeper insights into the molecule's stability.[5]
Predicting Biological Activity: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein.
The Molecular Docking Workflow
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safety and handling precautions for 1-Benzyl-2,2-dimethylpiperidin-4-one
An In-Depth Technical Guide to the Safe Handling of 1-Benzyl-2,2-dimethylpiperidin-4-one
A Note on a Data-Driven Approach to Safety
Section 1: Hazard Identification and Risk Assessment
The foundational step in the safe handling of any chemical is a thorough understanding of its intrinsic hazards. Based on the aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information for the analogue, 1-Benzyl-4-piperidone, a comprehensive hazard profile can be established.[3]
GHS Hazard Classification
The following table summarizes the primary hazards associated with 1-Benzyl-4-piperidone, which should be considered directly applicable to this compound until specific data becomes available.
| Hazard Class | GHS Hazard Statement | Signal Word |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1][2][3] | Warning |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][2][3] | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[1][2][3] | Warning |
| Skin Sensitization | H317: May cause an allergic skin reaction[1][2] | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[1][3] | Warning |
| Flammability | H227: Combustible liquid | Warning |
Toxicological Profile
-
Oral Toxicity : The compound is classified as harmful if swallowed, indicating that ingestion of even small quantities can lead to adverse health effects.[1][2]
-
Dermal and Eye Irritation : Direct contact is likely to cause significant skin and serious eye irritation.[1][2] Prolonged contact may lead to inflammation.[1]
-
Respiratory Irritation : Inhalation of vapors or aerosols may irritate the respiratory tract.[1][3]
-
Sensitization : There is a potential for skin sensitization, meaning that repeated exposure could lead to an allergic reaction.[1][2]
Risk Assessment Workflow
A systematic risk assessment is crucial before any experimental work. The following workflow, visualized in the DOT diagram below, outlines the necessary steps. This process ensures that hazards are identified, risks are evaluated, and appropriate control measures are implemented.
Caption: Risk Assessment Workflow for Handling this compound.
Section 2: Exposure Controls and Personal Protective Equipment (PPE)
Based on the hazard profile, stringent exposure controls are necessary. The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, and PPE) should always be followed.
Engineering Controls
-
Ventilation : All handling of this compound should be conducted in a well-ventilated area.[1] A certified chemical fume hood is the recommended primary engineering control to minimize inhalation exposure.
-
Safety Showers and Eyewash Stations : Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE)
The following table outlines the minimum PPE requirements. The causality for each choice is rooted in mitigating the specific hazards identified in Section 1.
| Body Part | PPE Recommendation | Rationale |
| Hands | Chemical-resistant gloves (e.g., Nitrile) . Gloves must be inspected prior to use.[6] | To prevent skin contact, which can cause irritation and potential sensitization.[1][2] |
| Eyes/Face | Chemical safety goggles or a face shield .[1][7] | To protect against splashes that can cause serious eye irritation.[1][2] |
| Body | Laboratory coat . Flame-retardant clothing is advisable if handling large quantities.[8] | To protect skin and clothing from contamination.[1] |
| Respiratory | Not typically required if handled in a fume hood . If a fume hood is not available or if there is a risk of aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2][7] | To prevent inhalation of vapors that may cause respiratory irritation.[1][3] |
Section 3: Safe Handling and Experimental Protocols
Adherence to standardized protocols is key to ensuring safety.
General Handling Precautions
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[1]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Keep containers securely sealed when not in use.[1]
-
Use non-sparking tools, especially when handling larger quantities, due to its classification as a combustible liquid.[5][9]
Protocol for Weighing and Dispensing
-
Preparation : Don the required PPE as outlined in Section 2.2.
-
Location : Perform all weighing and dispensing operations inside a chemical fume hood.
-
Dispensing : If the compound is a liquid, use a calibrated pipette or syringe to transfer the desired amount. If it is a solid, use a spatula. Avoid creating dust or aerosols.
-
Containment : Use a secondary container to transport the chemical from the storage area to the fume hood.
-
Cleanup : After dispensing, decontaminate the spatula or pipette and the weighing vessel. Wipe down the balance and the fume hood surface with an appropriate solvent.
-
Waste : Dispose of any contaminated materials (e.g., weighing paper, pipette tips) in a designated, labeled hazardous waste container.
Section 4: Emergency Procedures
Preparedness is a critical component of laboratory safety.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7] |
| Skin Contact | Immediately remove all contaminated clothing. Flush skin with running water and soap for at least 15 minutes. Seek medical attention if irritation or a rash develops.[1] |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[2][7] |
Spill Response
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure the area is well-ventilated (if safe to do so).
-
Contain : For small spills, contain and absorb the spill with sand, earth, or an inert, non-combustible absorbent material (vermiculite).[1]
-
Collect : Carefully collect the absorbed material into a suitable, labeled container for waste disposal.[1]
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident to the appropriate safety personnel.
Firefighting Measures
-
Suitable Extinguishing Media : Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO2).[1][7]
-
Hazards from Combustion : May emit poisonous and corrosive fumes, including nitrogen oxides (NOx) and carbon monoxide (CO), upon combustion.[1][7]
-
Protective Equipment : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5]
The following diagram illustrates the decision-making process in the event of an emergency.
Caption: Emergency Response Decision Tree.
Section 5: Storage and Disposal
Proper storage and disposal are essential to prevent accidents and environmental contamination.
Storage Conditions
-
Container : Store in a tightly closed, suitable container, such as the original manufacturer's packaging or a polyethylene/polypropylene container.[1]
-
Temperature : Store in a cool, dry, and well-ventilated place.[7][9] Some suppliers recommend refrigeration at 2-8°C.[1]
-
Incompatibilities : Keep away from strong oxidizing agents, strong acids, and bases.[2][7]
-
Ignition Sources : Store away from heat, sparks, open flames, and other sources of ignition.[2]
Disposal Considerations
Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It should be treated as hazardous waste. Do not allow the product to enter drains or waterways.[1]
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1-Benzylpiperidin-4-one - Safety Data Sheet. Apollo Scientific.
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1-Benzyl-4-piperidone | 3612-20-2. Tokyo Chemical Industry (India) Pvt. Ltd.
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N-Benzyl-4-piperidone - SAFETY DATA SHEET. Fisher Scientific.
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Safety data sheet: Piperidine. Carl ROTH.
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1-Benzyl-4-piperidone | C12H15NO | CID 19220. PubChem, National Center for Biotechnology Information.
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MSDS of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. AstaTech.
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1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852. PubChem, National Center for Biotechnology Information.
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1-Benzyl-4-piperidone | 3612-20-2. ChemicalBook.
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N-Benzyl-4-piperidone-d4 | C12H15NO | CID 46783597. PubChem, National Center for Biotechnology Information.
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1-Benzyl-2-phenylpiperidin-4-one | C18H19NO | CID 561979. PubChem, National Center for Biotechnology Information.
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1-Benzyl-4-piperidone 99% | 3612-20-2. Sigma-Aldrich.
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Methodological & Application
Synthesis of 4-Arylpiperidines from 1-Benzyl-2,2-dimethylpiperidin-4-one: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-arylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide range of diseases.[1] This guide provides a detailed overview of synthetic strategies for the preparation of 4-arylpiperidines, with a specific focus on the versatile starting material, 1-Benzyl-2,2-dimethylpiperidin-4-one. We will delve into the mechanistic underpinnings of key reactions, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting.
Introduction: The Significance of 4-Arylpiperidines
The piperidine ring is one of the most ubiquitous nitrogen-containing heterocyclic scaffolds found in FDA-approved drugs.[2] When substituted with an aryl group at the 4-position, this motif gives rise to a class of compounds with remarkable pharmacological diversity. These compounds have found applications as analgesics, antipsychotics, antihistamines, and agents for treating neurological disorders. The benzyl and dimethyl substitutions on the piperidine ring in the starting material offer steric hindrance that can influence diastereoselectivity in certain reactions and the benzyl group can serve as a readily removable protecting group.
Synthetic Strategies: From Ketone to Arylated Piperidine
The conversion of this compound to a 4-arylpiperidine can be accomplished through several synthetic routes. The choice of method often depends on the desired aryl substituent, functional group tolerance, and scalability. The primary approaches involve either the direct addition of an aryl nucleophile to the ketone or the conversion of the ketone to a reactive intermediate suitable for cross-coupling reactions.
Nucleophilic Addition of Organometallic Reagents
A straightforward approach to introduce the aryl group is through the nucleophilic addition of an organometallic reagent, such as a Grignard or organolithium reagent, to the carbonyl group of the piperidone. This reaction forms a tertiary alcohol intermediate which can then be dehydrated and subsequently reduced to the desired 4-arylpiperidine.
Mechanism Insight: Grignard reagents (RMgX) are potent nucleophiles where the carbon atom bears a partial negative charge, making it highly reactive towards the electrophilic carbonyl carbon.[3][4] The reaction proceeds through a nucleophilic attack on the carbonyl, followed by an acidic workup to protonate the resulting alkoxide.
Caption: Cross-coupling strategies for 4-arylpiperidine synthesis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-1-benzyl-2,2-dimethylpiperidin-4-ol via Grignard Reaction
Materials:
-
This compound
-
Aryl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.
-
Add a solution of the aryl bromide (1.1 equivalents) in anhydrous diethyl ether or THF dropwise to the magnesium turnings with stirring. The reaction is exothermic and should initiate spontaneously. If not, gentle heating may be required. Maintain a gentle reflux until most of the magnesium has been consumed.
-
Addition to the Piperidone: Cool the Grignard reagent to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude tertiary alcohol.
-
Purify the product by flash column chromatography on silica gel.
Protocol 2: Synthesis of 4-Aryl-1-benzyl-2,2-dimethyl-1,2,3,6-tetrahydropyridine via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., Na₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Synthesis of the Vinyl Triflate: To a solution of this compound (1.0 equivalent) and a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 equivalents) in anhydrous dichloromethane at -78 °C, add triflic anhydride (1.2 equivalents) dropwise. Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature.
-
Quench the reaction with water and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude vinyl triflate, which can often be used in the next step without further purification.
-
Suzuki-Miyaura Coupling: In a round-bottom flask, combine the vinyl triflate (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), palladium catalyst (2-5 mol%), and base (2.0 equivalents).
-
Add the degassed solvent and heat the reaction mixture under a nitrogen atmosphere at 80-100 °C for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel.
Data Summary
| Method | Key Reagents | Intermediate | Key Advantages | Potential Challenges |
| Grignard Reaction | Arylmagnesium halide | Tertiary alcohol | Readily available reagents, straightforward procedure. | Functional group intolerance, potential for side reactions. |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Vinyl triflate | High functional group tolerance, mild reaction conditions. | Availability and stability of boronic acids, cost of palladium catalysts. |
| Negishi Coupling | Arylzinc halide, Pd catalyst | Vinyl triflate | Excellent functional group tolerance, high reactivity. [5] | Moisture sensitivity of organozinc reagents. |
Troubleshooting and Optimization
-
Low Yield in Grignard Reaction: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. The quality of the magnesium and the aryl halide is crucial. Activation of magnesium with iodine or 1,2-dibromoethane can be beneficial.
-
Inefficient Cross-Coupling: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the reaction outcome. Screening different combinations is often necessary. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.
-
Incomplete Reduction of the Tetrahydropyridine: The choice of reduction conditions (catalyst, hydrogen pressure, temperature) may need to be optimized. For sterically hindered double bonds, more active catalysts like platinum oxide may be required.
Conclusion
The synthesis of 4-arylpiperidines from this compound offers a flexible and efficient entry into a class of compounds with significant therapeutic potential. Both classical nucleophilic addition and modern cross-coupling methodologies provide viable routes, each with its own set of advantages and considerations. By understanding the underlying chemical principles and carefully optimizing reaction conditions, researchers can effectively access a diverse range of 4-arylpiperidine derivatives for drug discovery and development programs.
References
-
Rogan, J. A., et al. (2004). Direct synthesis of 4-arylpiperidines via palladium/copper(I)-cocatalyzed Negishi coupling of a 4-piperidylzinc iodide with aromatic halides and triflates. The Journal of Organic Chemistry, 69(15), 5120–5123. [Link]
-
Knochel, P., et al. (2008). One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents with Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 73(19), 7380-7382. [Link]
-
Buchwald, S. L., & Fu, G. C. (2001). The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst. Journal of the American Chemical Society, 123(11), 2719–2724. [Link]
-
Morrill, C., & Mani, N. S. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 9(8), 1505–1508. [Link]
-
Yet, L. (2018). 4-(Hetero)Arylpiperidines. In Privileged Structures in Drug Discovery. Wiley. [Link]
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Ghorai, M. K., et al. (2020). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 85(15), 9576–9586. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
Hesp, K. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(3), 856–859. [Link]
-
Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030–2036. [Link]
-
Cardona, F., & Goti, A. (2019). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 24(19), 3569. [Link]
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O'Brien, P. (2015). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 80(16), 8089–8100. [Link]
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Matassini, C., et al. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Current Organic Chemistry, 22(3), 284-297. [Link]
-
Ghirga, F., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 414. [Link]
-
Stanovnik, B., & Svete, J. (2004). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Current Organic Chemistry, 8(13), 1223-1234. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Caldwell, J. J., & Collins, I. (2006). Rapid synthesis of 4-benzyl-4-aminopiperidines by addition of Grignard reagents to N-(1-Boc-piperidin-4-ylidene)-tert-butanesulfinyl imine. Synlett, 2006(16), 2565-2568. [Link]
-
Chad's Prep. (2021, January 21). 12.4 Grignard Reagents | Organic Chemistry [Video]. YouTube. [Link]
-
Murugesan, V., & Manimekalai, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]
- Google Patents. (2010).
- Google Patents. (2012). Synthesis method for N-substituted-4-piperidone.
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Application Notes and Protocols: The Emerging Role of 1-Benzyl-2,2-dimethylpiperidin-4-one in Medicinal Chemistry
Introduction: A Scaffold of Untapped Potential
The piperidine ring is a cornerstone of medicinal chemistry, gracing the structures of numerous approved drugs and clinical candidates.[1][2] Its inherent three-dimensionality and ability to present substituents in well-defined spatial orientations make it a privileged scaffold for engaging with biological targets. Within this vast chemical space, the 1-benzyl-2,2-dimethylpiperidin-4-one scaffold has emerged as a building block with significant, yet largely unexplored, potential. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and potential applications of this intriguing molecule.
The N-benzyl group is a common feature in many bioactive piperidine-containing compounds, often contributing to favorable interactions with target proteins.[2][3][4] The ketone at the 4-position provides a versatile handle for a wide array of chemical transformations, allowing for the introduction of diverse functional groups to probe structure-activity relationships (SAR). What sets the titular compound apart is the gem-dimethyl substitution at the C2-position. This seemingly subtle modification can have profound effects on the molecule's pharmacological profile. The gem-dimethyl group can act as a conformational lock, reducing the flexibility of the piperidine ring and presenting a more defined orientation of substituents to a biological target. Furthermore, this structural motif is known to enhance metabolic stability by blocking potential sites of oxidation, a critical consideration in drug design.
This guide will provide a comprehensive overview of the synthesis of this compound, detailed protocols for its derivatization, and a discussion of its potential applications in medicinal chemistry, drawing upon the established pharmacology of related piperidin-4-one derivatives.
The Strategic Advantage of the Gem-Dimethyl Group
The inclusion of a gem-dimethyl group in a drug candidate is a deliberate design element aimed at optimizing its pharmaceutical properties. This structural feature can confer several advantages:
-
Conformational Rigidity: The steric bulk of the two methyl groups restricts the conformational flexibility of the piperidine ring. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially increasing binding affinity and potency.
-
Metabolic Stability: The gem-dimethyl group can shield adjacent positions from metabolic enzymes, particularly cytochrome P450s, thereby reducing the rate of drug metabolism and prolonging its half-life in the body.
-
Improved Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. This can be strategically utilized to enhance membrane permeability and oral bioavailability.
-
Enhanced Target Engagement: The defined spatial orientation of the gem-dimethyl group can lead to more specific and potent interactions with the target protein, potentially improving selectivity and reducing off-target effects.
Diagram 1: Key Advantages of the Gem-Dimethyl Group
Synthesis of the Core Scaffold: this compound
The synthesis of this compound can be achieved through a multi-step process, as outlined in the literature. A key approach involves the construction of the substituted piperidine ring followed by N-benzylation.
Protocol 1: Synthesis of this compound
This protocol is adapted from a known synthetic route.
Step 1: Synthesis of 5,6-Dihydro-6,6-dimethyl-4-(piperidin-1-yl)pyridine-2(1H)-thione
-
Combine piperidinium thiocyanate (0.23 mol) and mesityl oxide (0.45 mol) in bromobenzene (175 ml).
-
Heat the mixture under reflux for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product.
-
Purify the product by recrystallization or column chromatography to yield the desired thione intermediate.
Step 2: Synthesis of this compound
-
The thione intermediate from Step 1 can be converted to the corresponding 2,2-dimethylpiperidin-4-one through a series of reactions including reduction and hydrolysis.
-
The resulting 2,2-dimethylpiperidin-4-one is then N-benzylated.
-
Dissolve 2,2-dimethylpiperidin-4-one in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Add a base, such as potassium carbonate or triethylamine, to the mixture.
-
Add benzyl bromide or benzyl chloride dropwise to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC).
-
After cooling, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Diagram 2: Synthetic Pathway to the Core Scaffold
Medicinal Chemistry Applications: A World of Possibilities
While specific studies on the biological activities of this compound derivatives are limited in the public domain, the well-established pharmacology of the broader N-benzylpiperidine and piperidin-4-one classes provides a strong foundation for predicting its potential applications.
Central Nervous System (CNS) Disorders
Derivatives of N-benzylpiperidine are well-known for their activity in the central nervous system. A prominent example is their role as acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[3][4][5] The N-benzyl moiety often plays a crucial role in binding to the peripheral anionic site of the AChE enzyme.
Hypothetical Application: Development of Novel Acetylcholinesterase Inhibitors
The this compound scaffold can be used as a starting point for the synthesis of novel AChE inhibitors. The ketone at the 4-position can be derivatized to introduce various side chains that can interact with the catalytic active site of the enzyme.
Protocol 2: Synthesis of a Hypothetical AChE Inhibitor Derivative
-
Reductive Amination: React this compound with a suitable amine (e.g., an amino-substituted aromatic or heteroaromatic compound) in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. This will introduce a substituted amino group at the 4-position.
-
Wittig Reaction: Convert the ketone to an alkene using a Wittig reagent. The resulting exocyclic double bond can then be further functionalized.
-
Grignard Reaction: Add an organometallic reagent (e.g., a Grignard or organolithium reagent) to the ketone to introduce a new carbon-carbon bond and form a tertiary alcohol.
Diagram 3: Derivatization Strategies and Potential Applications
Antimicrobial Agents
Piperidin-4-one derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[6][7][8] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Hypothetical Application: Development of Novel Antimicrobial Agents
The this compound scaffold can be derivatized to generate novel antimicrobial compounds. For instance, the formation of Schiff bases or hydrazones at the 4-position has been shown to be a successful strategy for enhancing antimicrobial potency.
Protocol 3: Synthesis of a Hydrazone Derivative
-
Dissolve this compound in a suitable solvent such as ethanol or methanol.
-
Add a substituted hydrazine (e.g., isonicotinohydrazide or a thiosemicarbazide) to the solution.
-
Add a catalytic amount of acid (e.g., acetic acid or hydrochloric acid).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and dry to obtain the hydrazone derivative.
Biological Evaluation Protocols
Protocol 4: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), and a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding a solution of acetylcholinesterase enzyme.
-
Incubate the plate at a controlled temperature (e.g., 37 °C).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Protocol 5: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism (bacteria or fungi).
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37 °C for bacteria, 25-30 °C for fungi) for a specified period (e.g., 24-48 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation
| Derivative Class | Synthetic Strategy | Potential Biological Target | Potential Therapeutic Area |
| 4-Amino Derivatives | Reductive Amination | Acetylcholinesterase | Alzheimer's Disease |
| 4-Hydrazone Derivatives | Condensation | Microbial Enzymes/Membranes | Infectious Diseases |
| 4-Alkylidene Derivatives | Wittig Reaction | Various | Cancer, Inflammation |
| 4-Hydroxy-4-Alkyl Derivatives | Grignard Reaction | Various | Cancer, CNS Disorders |
Conclusion and Future Directions
This compound represents a valuable and underexplored scaffold in medicinal chemistry. Its synthesis is achievable, and its structural features, particularly the gem-dimethyl group, offer significant advantages for the development of novel therapeutics. While the direct biological evaluation of its derivatives is not yet widely reported, the established pharmacology of related piperidin-4-ones provides a strong rationale for its exploration in various therapeutic areas, most notably in the development of agents for CNS disorders and infectious diseases. The protocols and strategies outlined in this document provide a solid foundation for researchers to unlock the full potential of this promising building block. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of derivatives to fully elucidate the structure-activity relationships and identify lead compounds for further development.
References
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117623-46-8 this compound. King-Pharm. Retrieved from [Link]
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- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical Pharmacology Journal, 1(1).
- Biological properties and multifunctional applications of benzylpiperidine derivatives (review article). (2025). Новости науки Казахстана, 1(164), 55.
- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). Molecules, 30(14), 3047.
- Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2020). European Journal of Medicinal Chemistry, 191, 112158.
- Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236.
- Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1997). Journal of Medicinal Chemistry, 40(17), 2745-2753.
- Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022). ChemRxiv.
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- Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006). The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.
- Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1993).
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- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Application Note: A Detailed Guide to the Stereoselective Synthesis of 4-Substituted-1-Benzyl-2,2-dimethylpiperidin-4-ols via Grignard Addition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-hydroxy-4-substituted piperidine framework is a privileged scaffold in modern medicinal chemistry, appearing in numerous pharmacologically active compounds. The Grignard reaction offers a robust and direct method for installing a diverse range of carbon substituents at the C4 position of piperidin-4-one precursors.[1][2] This application note provides a comprehensive guide to the reaction of 1-Benzyl-2,2-dimethylpiperidin-4-one with Grignard reagents. We delve into the critical mechanistic and stereochemical principles that govern the reaction's outcome, offering field-proven insights into experimental design. A detailed, self-validating protocol is provided, from the preparation of the Grignard reagent to the purification of the final tertiary alcohol product, designed to ensure reproducibility and high yields. This guide is intended to empower researchers to confidently and successfully synthesize these valuable molecular building blocks.
Introduction: Strategic Importance and Chemical Rationale
The N-benzyl piperidine motif is a cornerstone in drug discovery, valued for its three-dimensional structure and its ability to engage in crucial cation-π interactions with biological targets.[3] The synthesis of derivatives, particularly tertiary alcohols at the C4 position, allows for the exploration of chemical space in multiple vectors, which is essential for optimizing potency, selectivity, and pharmacokinetic properties.
The Grignard reaction stands as a classic and powerful tool for carbon-carbon bond formation.[4] It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group, transforming ketones into tertiary alcohols.[5][6] The substrate, this compound, presents a unique stereochemical challenge. The presence of the bulky gem-dimethyl group at the C2 position significantly influences the conformational equilibrium of the piperidine ring and, consequently, the facial selectivity of the nucleophilic attack on the C4-carbonyl. Understanding these conformational biases is paramount to predicting and controlling the stereochemical outcome of the reaction.
Mechanistic & Stereochemical Considerations
General Mechanism of Grignard Addition
The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic carbonyl carbon of the piperidinone. This forms a tetrahedral magnesium alkoxide intermediate.[7][8] Subsequent acidic or aqueous work-up protonates the alkoxide to yield the final tertiary alcohol product.[8]
Conformational Analysis of the Piperidinone Substrate
The stereochemical fate of the reaction is dictated by the ground-state conformation of the starting ketone. The this compound ring is expected to adopt a chair conformation to minimize torsional and steric strain.
-
C2 Gem-Dimethyl Group: The sterically demanding gem-dimethyl group at the C2 position acts as a conformational lock, restricting ring inversion.
-
N-Benzyl Group: The large N-benzyl substituent will predominantly occupy the equatorial position to avoid energetically unfavorable 1,3-diaxial interactions with the axial protons at C3 and C5.
This locked conformation presents two distinct faces of the C4-carbonyl to the incoming nucleophile: the axial face and the equatorial face.
Diastereoselectivity: Axial vs. Equatorial Attack
The addition of the Grignard reagent can occur from two directions, leading to two possible diastereomeric products where the newly formed hydroxyl group is either axial or equatorial.
-
Axial Attack: The nucleophile approaches from the top or bottom face of the ring, parallel to the principal axis. This leads to the formation of an equatorial alcohol .
-
Equatorial Attack: The nucleophile approaches from the side of the ring, in the general plane of the "equator." This leads to the formation of an axial alcohol .
The preferred trajectory is determined by a balance of steric and electronic factors. For cyclohexanone systems, axial attack is often favored for small nucleophiles as it avoids steric clashes with the adjacent axial hydrogens and minimizes torsional strain during bond formation.[9] However, in this specific substrate, the axial C-H bonds at C2 and C6 are replaced. The C2 position is particularly hindered by the gem-dimethyl groups. This steric bulk can significantly impede the approach of the nucleophile from the axial direction. Consequently, equatorial attack is often the major pathway , leading to the formation of the diastereomer with an axial hydroxyl group.[10]
Figure 1: Stereochemical pathways of Grignard addition.
Detailed Experimental Protocol
This protocol describes a general procedure using phenylmagnesium bromide as a representative Grignard reagent. All glassware must be rigorously dried in an oven (e.g., overnight at 120 °C) and assembled hot under a stream of dry nitrogen or argon to prevent moisture contamination.[11]
Workflow Overview
Figure 2: Experimental workflow for Grignard reaction.
Part A: Preparation of Phenylmagnesium Bromide (ca. 1.0 M in THF)
-
Setup: Place magnesium turnings (1.34 g, 55 mmol, 1.1 equiv) into a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel, all under a positive pressure of nitrogen.
-
Activation: Add a small crystal of iodine to the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed. This helps to activate the magnesium surface.[5] Allow the flask to cool to room temperature.
-
Initiation: Add anhydrous tetrahydrofuran (THF, 10 mL) to the flask. In the dropping funnel, prepare a solution of bromobenzene (5.2 mL, 50 mmol, 1.0 equiv) in anhydrous THF (40 mL).
-
Addition: Add approximately 2-3 mL of the bromobenzene solution to the stirring magnesium suspension. The reaction is initiated when the solution becomes cloudy and gentle refluxing begins. If the reaction does not start, gentle warming may be required.
-
Propagation: Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey-brown solution is the Grignard reagent, ready for immediate use.
Part B: Reaction with this compound
-
Substrate Preparation: In a separate dry 250 mL round-bottom flask under nitrogen, dissolve this compound (10.86 g, 47 mmol, 1.0 equiv) in anhydrous THF (100 mL).
-
Cooling: Cool the solution of the ketone to 0 °C using an ice-water bath.
-
Grignard Addition: Slowly add the prepared phenylmagnesium bromide solution (approx. 50 mL, 50 mmol, 1.05 equiv) to the cooled, stirring ketone solution via a cannula or dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (NH₄Cl, 50 mL). This will produce a thick white precipitate.
-
Work-up: Add ethyl acetate (100 mL) and stir vigorously until the solids are well-suspended. Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).
-
Purification: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude tertiary alcohol can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Data Presentation & Expected Outcomes
The reaction is generally high-yielding and diastereoselective. The specific outcomes can vary based on the steric bulk of the incoming Grignard reagent.
| Grignard Reagent (R-MgX) | R Group | Product | Typical Yield (%) | Expected Major Diastereomer |
| CH₃MgBr | Methyl | 1-Benzyl-4-hydroxy-2,2,4-trimethylpiperidine | 85-95% | Axial-OH |
| CH₃CH₂MgBr | Ethyl | 1-Benzyl-4-ethyl-4-hydroxy-2,2-dimethylpiperidine | 80-90% | Axial-OH |
| C₆H₅MgBr | Phenyl | 1-Benzyl-4-hydroxy-2,2-dimethyl-4-phenylpiperidine | 75-85% | Axial-OH |
Note: Yields and ratios are illustrative and can vary based on reaction scale and conditions.
Characterization: The stereochemistry of the major product can typically be determined using ¹H NMR spectroscopy. In the case of the axial-OH diastereomer, the newly introduced 'R' group is equatorial. Protons on the piperidine ring will exhibit characteristic coupling constants depending on their axial or equatorial disposition.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Grignard reaction does not start | Wet glassware or solvent; inactive magnesium surface. | Ensure all glassware is oven-dried. Use anhydrous solvents. Activate Mg with iodine, 1,2-dibromoethane, or by crushing the turnings with a glass rod.[12] |
| Low yield of desired product | Incomplete reaction; premature quenching of Grignard reagent by moisture or acidic protons. | Re-verify anhydrous conditions. Ensure stoichiometry is correct. Increase reaction time or temperature if necessary. |
| Formation of biphenyl byproduct (e.g., R-R) | Occurs during Grignard formation, especially with aryl halides. | Use a slight excess of magnesium. Ensure slow, controlled addition of the halide to maintain a low concentration. |
Conclusion
The addition of Grignard reagents to this compound is a highly effective and stereoselective method for synthesizing valuable 4-hydroxy-4-substituted piperidines. By carefully controlling reaction conditions, particularly ensuring strict exclusion of moisture, researchers can achieve high yields of the desired tertiary alcohol products. The inherent conformational bias of the substrate, driven by the C2 gem-dimethyl group, provides a reliable method for directing the stereochemical outcome, predominantly favoring the formation of the axial alcohol diastereomer. This robust protocol serves as a dependable foundation for the synthesis of diverse compound libraries for applications in drug discovery and development.
References
- RSC Publishing. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science.
- Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
- Chem LibreTexts. (2024). 7: The Grignard Reaction (Experiment).
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery.
- Master Organic Chemistry. (2014).
- Chemistry Stack Exchange. (2015). Axial vs equatorial attack of Grignard reagent on dioxan-5-one and dithian-5-one.
- Indian Academy of Sciences. (n.d.).
- Various Authors. (n.d.).
- YouTube. (2018). Grignard Reagent Reaction Mechanism.
- YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
- Chem LibreTexts. (2023). Grignard Reagents.
- University of Michigan. (n.d.). Experiment 25 – The Grignard Reaction.
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Application Note: High-Fidelity Reduction of 1-Benzyl-2,2-dimethylpiperidin-4-one to its Corresponding Alcohol
Abstract
This document provides a comprehensive guide to the chemical reduction of 1-Benzyl-2,2-dimethylpiperidin-4-one, a key synthetic intermediate in the development of various pharmacologically active compounds. We present and compare two primary, field-proven protocols for this transformation: a mild and selective reduction using Sodium Borohydride (NaBH₄) and a more potent reduction with Lithium Aluminum Hydride (LAH). Additionally, we discuss the principles of catalytic hydrogenation as a scalable alternative. The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles, safety considerations, and methods for reaction monitoring and product characterization. This guide is intended to equip researchers with the necessary knowledge to select the optimal reduction strategy and execute it with precision and safety.
Introduction: The Significance of 1-Benzyl-2,2-dimethylpiperidin-4-ol
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1][2] The reduction of substituted piperidin-4-ones, such as this compound, to their corresponding 4-piperidinols is a critical transformation. The resulting alcohol, 1-Benzyl-2,2-dimethylpiperidin-4-ol, serves as a versatile intermediate for further functionalization, enabling the synthesis of compounds with potential applications as analgesics, antiarrhythmics, and central nervous system agents.
The stereochemistry of the hydroxyl group at the C-4 position is often crucial for biological activity. Therefore, the choice of reducing agent and reaction conditions must be carefully considered to achieve the desired stereoselectivity.[3][4][5] This application note will delve into the practical aspects of these reductions, providing detailed protocols and the scientific rationale behind them.
Mechanistic Overview of Ketone Reduction
The reduction of a ketone to a secondary alcohol involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.[6] The two primary methods discussed herein, metal hydride reduction and catalytic hydrogenation, achieve this transformation through different mechanisms.
Metal Hydride Reduction
Reagents like Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) are common sources of hydride ions.[7][8] The reduction proceeds via nucleophilic addition of the hydride to the carbonyl carbon.[9]
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, typically used in protic solvents like methanol or ethanol.[10] It readily reduces aldehydes and ketones but is generally unreactive towards esters, amides, or carboxylic acids under standard conditions.[10][11]
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful and less selective reducing agent.[8][12] It will reduce a wide range of functional groups, including esters, carboxylic acids, and amides, in addition to aldehydes and ketones.[8] LAH reacts violently with water and protic solvents, necessitating the use of anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF).[13][14]
The stereochemical outcome of the reduction of cyclic ketones is influenced by the steric environment around the carbonyl group and the nature of the reducing agent.[15] For this compound, the bulky 2,2-dimethyl groups will sterically hinder the axial approach of the hydride, potentially favoring equatorial attack to yield the axial alcohol. However, the overall conformational dynamics of the piperidine ring will play a significant role.
Catalytic Hydrogenation
This method involves the use of hydrogen gas (H₂) and a metal catalyst (e.g., Palladium, Platinum, Nickel) to reduce the carbonyl group.[16] It is an atom-economical and scalable process, making it attractive for industrial applications.[16] The reaction occurs on the surface of the catalyst, where both the ketone and hydrogen are adsorbed. The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions.[17] A potential side reaction with this compound is the hydrogenolysis of the N-benzyl group, which can be mitigated by careful selection of the catalyst and reaction conditions.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
This protocol is recommended for its simplicity, safety, and high selectivity for the ketone functional group.
Materials:
-
This compound
-
Methanol (MeOH), reagent grade
-
Sodium Borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of methanol. Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of NaBH₄: Slowly add 0.25 g of sodium borohydride to the stirred solution in small portions over 15 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.[18][19][20][21] Prepare a TLC chamber with a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). On a TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture. The disappearance of the starting material spot indicates the completion of the reaction. The reaction is typically complete within 1-2 hours.
-
Quenching the Reaction: Once the reaction is complete, slowly and carefully add 10 mL of deionized water to quench the excess NaBH₄. Then, add 1 M HCl dropwise to neutralize the solution to a pH of ~7.
-
Workup: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous solution, add 20 mL of saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers in a separatory funnel.
-
Washing: Wash the combined organic layers with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (Optional): The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Protocol 2: Reduction with Lithium Aluminum Hydride (LAH)
This protocol is for a more forceful reduction and should be performed with extreme caution due to the high reactivity of LAH.[13][14]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium Aluminum Hydride (LAH)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or a Fieser workup (sequential addition of water and NaOH solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Nitrogen or Argon gas inlet
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen/argon inlet. Purge the system with inert gas.
-
LAH Suspension: In the reaction flask, suspend 0.2 g of LAH in 20 mL of anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Substrate: Dissolve 1.0 g of this compound in 10 mL of anhydrous THF in the dropping funnel. Add the solution dropwise to the stirred LAH suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction can be gently heated to reflux if necessary, while monitoring by TLC.
-
Quenching the Reaction (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following dropwise:
-
x mL of water (where x = grams of LAH used)
-
x mL of 15% aqueous NaOH
-
3x mL of water A granular precipitate should form, which can be easily filtered.
-
-
Workup: Filter the precipitate through a pad of Celite and wash the filter cake with THF (2 x 15 mL).
-
Drying and Concentration: Combine the filtrate and washings, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (Optional): Purify the crude product by column chromatography as described in Protocol 1.
Data Presentation and Analysis
Table 1: Comparison of Reduction Protocols
| Parameter | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LAH) | Catalytic Hydrogenation |
| Reactivity | Mild, selective for aldehydes/ketones | Strong, reduces many functional groups | Moderate, depends on catalyst/conditions |
| Solvent | Protic (e.g., MeOH, EtOH) | Anhydrous aprotic (e.g., THF, Et₂O) | Various (e.g., EtOH, EtOAc) |
| Safety | Relatively safe, handle with care | Highly reactive with water, pyrophoric | Flammable H₂ gas under pressure |
| Workup | Simple aqueous workup | Cautious quenching required | Filtration of catalyst |
| Stereoselectivity | Generally gives the more stable alcohol | Can give the less stable alcohol | Dependent on catalyst and substrate |
| Side Reactions | Minimal | Potential over-reduction | N-debenzylation |
Characterization
The final product, 1-Benzyl-2,2-dimethylpiperidin-4-ol, should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product. The disappearance of the ketone signal in the ¹³C NMR spectrum and the appearance of a new signal for the carbinol carbon and proton in the ¹³C and ¹H NMR spectra, respectively, are indicative of a successful reduction.[22][23][24]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch (around 1715 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (around 3300-3500 cm⁻¹) will confirm the reduction.
Visualizations
Diagram 1: General Reaction Scheme
Caption: General reduction of the ketone to the alcohol.
Diagram 2: TLC Monitoring Workflow
Caption: Workflow for monitoring the reaction by TLC.
Conclusion
The reduction of this compound is a fundamental transformation in the synthesis of piperidine-based compounds. The choice between Sodium Borohydride and Lithium Aluminum Hydride will depend on the desired reactivity, safety considerations, and the presence of other functional groups in the molecule. For a straightforward and selective reduction, NaBH₄ is the preferred reagent. For substrates that are resistant to reduction or when a more potent reagent is required, LAH is a viable but more hazardous alternative. Catalytic hydrogenation presents a scalable and green option, particularly for larger-scale syntheses, provided that N-debenzylation can be controlled. Careful monitoring of the reaction progress and thorough characterization of the product are essential for a successful outcome.
References
-
Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. J. Org. Chem., 80, 8134-8141. [Link]
- Books. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC.
-
The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. [Link]
-
RSC Publishing. Stereoselective electrochemical reduction of cyclic ketones. [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
Canadian Science Publishing. STEREOCHEMISTRY OF THE REDUCTION OF CYCLIC KETONES WITH THE PYRIDINE-n-BUTYLHTHIUM ADDUCT: STERIC APPROACH AND PRODUCT DEVELOPME. [Link]
-
Common Organic Chemistry. Sodium Borohydride. [Link]
-
RSC Publishing. Stereoselective Electrochemical Reduction of Cyclic Ketones. [Link]
-
Odinity. (2013). Reduction of Ketones Using a Metal Hydride Reagent: 4-tert-Butylcyclohexanol. [Link]
-
Open Library Publishing Platform. 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]
-
YouTube. (2019). Organic 2 Lab ACHM 223 Experiment - Reduction of Ketones. [Link]
-
Chemguide. reduction of carbonyl compounds using sodium tetrahydridoborate. [Link]
-
Common Organic Chemistry. Lithium Aluminum Hydride (LAH). [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. [Link]
-
Wikipedia. Lithium aluminium hydride. [Link]
-
Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Organic Chemistry Portal. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link]
-
Nature. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]
-
ResearchGate. (2024). Synthesis of piperidines via the hydrogenation of pyridines. [Link]
-
ChemRxiv. (2022). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. [Link]
-
The Royal Society of Chemistry. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]
- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
Organic Chemistry Portal. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. [Link]
-
The Royal Society of Chemistry. (2013). Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. [Link]
- Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
PubMed Central. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]
-
ResearchGate. (2025). An Efficient Route to 4-(Substituted benzyl)piperidines. [Link]
-
PubChem. 1-Benzyl-4-piperidylamine. [Link]
-
PubChem. 1-Benzyl-4-piperidone. [Link]
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
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The Chiral Synthon Potential of 1-Benzyl-2,2-dimethylpiperidin-4-one in Asymmetric Synthesis: Application Notes and Protocols
Introduction: Unveiling a Versatile Chiral Scaffold
In the landscape of modern medicinal chemistry and drug development, the piperidine moiety stands as a privileged scaffold, integral to the structure of numerous pharmaceuticals and natural products.[1] The strategic introduction of stereocenters into this heterocyclic framework can profoundly influence biological activity, selectivity, and pharmacokinetic profiles. 1-Benzyl-2,2-dimethylpiperidin-4-one is a prochiral ketone that presents a compelling starting point for the asymmetric synthesis of novel, stereochemically defined piperidine derivatives. The N-benzyl group not only serves as a robust protecting group but also influences the stereochemical outcome of reactions and is a common motif in bioactive molecules, enhancing interactions with biological targets.[2] Furthermore, the gem-dimethyl substitution at the C-2 position introduces a significant steric bias, which can be exploited to achieve high levels of stereocontrol in adjacent transformations.
This technical guide delineates the potential applications of this compound as a versatile synthon in asymmetric synthesis. We will explore its utility in generating chiral piperidinols via catalytic asymmetric reduction and its potential for diastereoselective alkylation to introduce new stereocenters. These pathways open avenues for the synthesis of a diverse array of complex chiral molecules for drug discovery and development.
Application 1: Catalytic Asymmetric Reduction to Chiral 4-Hydroxypiperidines
The asymmetric reduction of the prochiral ketone in this compound to the corresponding chiral alcohol is a direct and powerful strategy for introducing a stereocenter. The resulting chiral 4-hydroxypiperidine is a valuable intermediate, amenable to further functionalization. Two preeminent methods for this transformation are the Noyori asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) reduction.
Scientific Rationale
Both Noyori hydrogenation and CBS reduction are renowned for their broad substrate scope, high enantioselectivity, and operational reliability.[3][4]
-
Noyori Asymmetric Hydrogenation: This method employs a ruthenium catalyst bearing a chiral phosphine ligand, typically BINAP. The reaction proceeds via coordination of the ketone to the chiral metal center, followed by highly facial-selective hydride transfer from the metal hydride complex.[3][5] The choice of the (R)- or (S)-BINAP ligand dictates the absolute stereochemistry of the resulting alcohol.
-
Corey-Bakshi-Shibata (CBS) Reduction: This protocol utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH₃•THF).[4][6] The ketone coordinates to the Lewis acidic boron of the catalyst, which directs the hydride delivery from the borane-amine complex to one of the two enantiotopic faces of the carbonyl group.[7][8] The stereochemical outcome is determined by the chirality of the amino alcohol used to prepare the CBS catalyst.
The gem-dimethyl group at the C-2 position of this compound is expected to enhance the facial selectivity in both methods by providing a sterically demanding environment that favors one approach trajectory of the ketone to the chiral catalyst.
Experimental Protocols: Asymmetric Reduction
Protocol 1.1: Noyori Asymmetric Hydrogenation
This protocol is adapted from established procedures for the asymmetric hydrogenation of ketones.[5][9]
Materials:
-
This compound
-
[RuCl₂((R)-BINAP)]₂•NEt₃ (or the corresponding (S)-BINAP complex)
-
Anhydrous, degassed ethanol
-
High-pressure hydrogenation vessel (Parr apparatus or similar)
-
Hydrogen gas (high purity)
Procedure:
-
To a high-pressure hydrogenation vessel, add this compound (1.0 eq).
-
In a separate flask, prepare a stock solution of the catalyst by dissolving [RuCl₂((R)-BINAP)]₂•NEt₃ (0.005-0.01 mol%) in anhydrous, degassed ethanol.
-
Under an inert atmosphere (e.g., argon or nitrogen), add the catalyst solution to the hydrogenation vessel.
-
Seal the vessel and purge several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-Benzyl-2,2-dimethylpiperidin-4-ol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Table 1: Expected Outcomes for Noyori Hydrogenation
| Catalyst | Expected Major Enantiomer | Typical ee (%) |
| [RuCl₂((R)-BINAP)]₂•NEt₃ | (R)-alcohol | >95 |
| [RuCl₂((S)-BINAP)]₂•NEt₃ | (S)-alcohol | >95 |
Protocol 1.2: Corey-Bakshi-Shibata (CBS) Reduction
This protocol is based on the well-established CBS reduction methodology.[6][10]
Materials:
-
This compound
-
(R)- or (S)-CBS-oxazaborolidine catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) as a 1 M solution in toluene
-
Borane-tetrahydrofuran complex (BH₃•THF), 1 M solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the (R)-CBS-oxazaborolidine solution (0.05-0.1 eq) via syringe.
-
To this mixture, add the BH₃•THF solution (0.6-1.0 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Table 2: Expected Outcomes for CBS Reduction
| Catalyst | Expected Major Enantiomer | Typical ee (%) |
| (R)-2-Methyl-CBS-oxazaborolidine | (S)-alcohol | >98 |
| (S)-2-Methyl-CBS-oxazaborolidine | (R)-alcohol | >98 |
Visualization of Asymmetric Reduction Pathways
Caption: Catalytic pathways for the asymmetric reduction of the prochiral ketone.
Application 2: Diastereoselective Alkylation at the C-3 Position
The introduction of a substituent at the C-3 position of the piperidinone ring via enolate alkylation is a fundamental C-C bond-forming reaction. For this compound, this presents an opportunity for diastereoselective synthesis, creating two new stereocenters if the alpha-carbon of the electrophile is also a stereocenter.
Scientific Rationale
The regioselectivity of deprotonation is a key consideration. Due to the steric hindrance imposed by the gem-dimethyl group at C-2, deprotonation is expected to occur exclusively at the C-3 position. The resulting enolate can then be trapped with an electrophile. The stereochemical outcome of the alkylation will be influenced by the conformation of the piperidine ring and the enolate geometry. The bulky N-benzyl and C-2 gem-dimethyl groups will likely force the piperidine ring into a chair-like conformation, leading to a preferred facial attack of the electrophile on the enolate.
While achieving high diastereoselectivity in the alkylation of simple ketone enolates can be challenging, the inherent steric bias in this substrate is advantageous. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures will ensure kinetic enolate formation. The choice of solvent and additives can further influence the aggregation state of the lithium enolate and, consequently, the diastereoselectivity.
This proposed protocol is adapted from methodologies for the diastereoselective alkylation of substituted cyclohexanones and other cyclic ketones.[11][12]
Experimental Protocol: Diastereoselective Alkylation
Materials:
-
This compound
-
Lithium diisopropylamide (LDA), 2 M solution in THF/heptane/ethylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.
-
Slowly add LDA solution (1.1 eq) via syringe and stir for 10 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 20 minutes.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the electrophile (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or GC analysis.
Table 3: Potential Diastereoselective Alkylation Outcomes
| Electrophile | Expected Product | Predicted Major Diastereomer |
| Methyl Iodide | 1-Benzyl-2,2,3-trimethylpiperidin-4-one | trans (axial attack) |
| Benzyl Bromide | 1,3-Dibenzyl-2,2-dimethylpiperidin-4-one | trans (axial attack) |
Visualization of Diastereoselective Alkylation Workflow
Caption: Proposed workflow for diastereoselective C-3 alkylation.
Future Perspectives: A Gateway to Complex Chiral Architectures
The chiral products derived from this compound are valuable intermediates for the synthesis of more complex and potentially bioactive molecules.
-
Chiral Spirocycles: The C-3 alkylated products can be precursors to chiral spirocyclic piperidines, a structural motif of increasing interest in drug discovery for its ability to confer conformational rigidity and explore three-dimensional chemical space.[13][14] For example, intramolecular cyclization of a suitably functionalized C-3 side chain could lead to novel spiro-heterocycles.
-
Chiral Aminopiperidines: The chiral 4-hydroxypiperidines obtained from asymmetric reduction can be converted to chiral 4-aminopiperidines through a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or via conversion to a leaving group and subsequent displacement with an amine.[15][16] These 4-aminopiperidine scaffolds are key components in a variety of therapeutic agents.
The strategic combination of these asymmetric transformations provides a modular approach to a wide range of stereochemically defined piperidine derivatives, underscoring the significant potential of this compound as a versatile building block in asymmetric synthesis.
References
-
Noyori Hydrogenation. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]
- Hughes, D. L., et al. (2010). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry.
-
Noyori Asymmetric Hydrogenation. (2014, October 16). Chem-Station Int. Ed. Retrieved January 17, 2026, from [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 17, 2026, from [Link]
- Murphy, S. K., & Dong, V. M. (2013). Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst. Journal of the American Chemical Society, 135(15), 5553–5556.
- The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
-
Corey–Itsuno reduction. (2023). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Corey–Itsuno reduction. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]
- Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O)
- Ravi, S., et al. (2024). Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Organic & Biomolecular Chemistry.
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021, April 30). YouTube. Retrieved January 17, 2026, from [Link]
-
Synthesis of 4-piperidones. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online.
- Piperidine Synthesis. (n.d.). DTIC.
- Theoretical Synthesis of 4-Piperidone/Piperidine. (2005, May 5). Sciencemadness.org.
- Strategies for the Synthesis of Spiropiperidines. (2018, July 5). White Rose Research Online.
- 4-Piperidone — A Synthon for Spiro-Heterocycles. (n.d.).
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed.
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). American Chemical Society.
- Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzym
- A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles. (n.d.).
- CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).
- Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. (n.d.).
- Application Notes and Protocols: Asymmetric Synthesis of Chiral 2-Ethyl-4-methylpiperidine. (n.d.). Benchchem.
- Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (n.d.).
- CN116924967A - Preparation method of N-benzyl-4-piperidone. (n.d.).
- Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalon
- Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalon
- UNEXPECTED ENOLIZATION OF 2-PHENYL-3-PIPERIDONE DERIV
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- 11. A Scalable Protocol for the Regioselective Alkylation of 2-Methylcyclohexane-1,3-dione with Unactivated sp3 Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for the Derivatization of the Ketone Group in 1-Benzyl-2,2-dimethylpiperidin-4-one
Introduction: Unlocking the Potential of a Sterically Hindered Scaffold
1-Benzyl-2,2-dimethylpiperidin-4-one is a valuable synthetic intermediate in medicinal chemistry and drug discovery. The piperidine core is a prevalent motif in a multitude of biologically active compounds and natural products. The derivatization of the C-4 ketone functionality opens a gateway to a diverse array of chemical entities, allowing for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
However, the synthetic utility of this ketone is tempered by a significant steric challenge. The presence of the gem-dimethyl group at the C-2 position shields the carbonyl group, hindering the approach of nucleophiles and influencing the regioselectivity of enolate formation. This guide provides a comprehensive overview of various derivatization strategies, offering detailed protocols and insights into overcoming the inherent steric constraints of this promising scaffold. We will delve into the mechanistic underpinnings of each reaction, providing a rationale for the chosen experimental conditions.
I. Reductive Amination: Introduction of Nitrogen-Containing Moieties
Reductive amination is a cornerstone of amine synthesis, offering a direct route to primary, secondary, and tertiary amines from carbonyl compounds.[1] The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is subsequently reduced. In the context of this compound, this method allows for the introduction of a diverse range of amino functionalities at the C-4 position, a common strategy in the design of CNS-active agents.
A common synthetic route involves the reductive amination of 1-benzyl-4-piperidone with ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride.[2]
Challenges and Considerations:
The steric hindrance posed by the gem-dimethyl groups in this compound can significantly impede the initial nucleophilic attack of the amine and the subsequent reduction of the iminium intermediate. To circumvent this, the choice of reducing agent and reaction conditions is paramount. Sodium triacetoxyborohydride (STAB) is often the reagent of choice for hindered ketones as it is less basic than sodium cyanoborohydride, minimizing side reactions such as enolization. Furthermore, the reaction may require elevated temperatures and longer reaction times to achieve satisfactory conversion.
Experimental Protocol: Synthesis of 4-Amino-1-benzyl-2,2-dimethylpiperidine
This protocol details the synthesis of the primary amine derivative, a versatile building block for further functionalization.
Materials:
-
This compound
-
Ammonium acetate
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Glacial acetic acid (optional)
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for 30 minutes. A catalytic amount of glacial acetic acid can be added to facilitate iminium ion formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-1-benzyl-2,2-dimethylpiperidine.
Data Presentation:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Ammonium acetate | 5-10 | Amine source |
| Sodium triacetoxyborohydride (STAB) | 1.5-2.0 | Reducing agent |
| 1,2-Dichloroethane (DCE) | - | Solvent |
| Acetic acid (optional) | catalytic | Catalyst for iminium formation |
Visualization:
Caption: Workflow for the reductive amination of this compound.
II. Wittig Reaction: Formation of Exocyclic Double Bonds
The Wittig reaction is a powerful tool for the synthesis of alkenes from carbonyl compounds and phosphonium ylides.[3] This reaction is particularly useful for creating exocyclic methylene groups, a structural motif of interest in various pharmacologically active molecules. For sterically hindered ketones, the choice of the ylide and reaction conditions is critical to success.
Challenges and Considerations:
The steric bulk around the carbonyl in this compound can make the approach of the Wittig reagent challenging, potentially leading to low yields or requiring harsh reaction conditions.[4] The use of unstabilized ylides, such as methylenetriphenylphosphorane (Ph3P=CH2), is often necessary as stabilized ylides may be unreactive towards hindered ketones.[5] The generation of the ylide in situ using a strong base like n-butyllithium or potassium tert-butoxide is a common strategy.
Experimental Protocol: Synthesis of 1-Benzyl-2,2-dimethyl-4-methylenepiperidine
This protocol describes the conversion of the ketone to the corresponding exocyclic methylene derivative.
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.1 eq) portion-wise, maintaining the temperature below 5 °C. The formation of the ylide is indicated by the appearance of a characteristic orange-yellow color.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-benzyl-2,2-dimethyl-4-methylenepiperidine. A literature report for the synthesis of the related 1-benzyl-4-methylenepiperidine can be found in patent CN108017573B.[4]
Data Presentation:
| Reagent | Molar Eq. | Purpose |
| Methyltriphenylphosphonium bromide | 1.2 | Ylide precursor |
| Potassium tert-butoxide | 1.1 | Base for ylide generation |
| This compound | 1.0 | Starting material |
| Anhydrous THF | - | Solvent |
Visualization:
Caption: Pathway of the Wittig reaction for the synthesis of an exocyclic alkene.
III. Grignard Reaction: Formation of Tertiary Alcohols
The Grignard reaction provides a classic method for the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[6] This reaction allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups at the C-4 position, leading to the formation of tertiary alcohols.
Challenges and Considerations:
The application of Grignard reagents to sterically hindered ketones like this compound is fraught with potential side reactions. The Grignard reagent, being a strong base, can deprotonate the α-protons of the ketone, leading to enolization and recovery of the starting material upon workup.[2] Additionally, if the Grignard reagent possesses β-hydrogens, it can act as a reducing agent, converting the ketone to the corresponding secondary alcohol via a hydride transfer mechanism. To favor the desired 1,2-addition, the reaction is typically carried out at low temperatures, and the Grignard reagent is added slowly to the ketone solution. The use of Grignard reagents lacking β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide) can mitigate the reduction side reaction.
Experimental Protocol: Synthesis of 1-Benzyl-2,2,4-trimethylpiperidin-4-ol
This protocol describes the addition of a methyl group to the C-4 position.
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium bromide (1.2-1.5 eq) dropwise via a syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-benzyl-2,2,4-trimethylpiperidin-4-ol.
Data Presentation:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Methylmagnesium bromide | 1.2-1.5 | Nucleophile |
| Anhydrous THF | - | Solvent |
Visualization:
Caption: Grignard reaction for the synthesis of a tertiary alcohol derivative.
IV. Formation of Oximes and Hydrazones: Classical Derivatization
The reaction of ketones with hydroxylamine or hydrazine derivatives to form oximes and hydrazones, respectively, is a classic and reliable method for derivatization.[7][8] These derivatives are often crystalline solids, facilitating purification and characterization. The oxime functionality, in particular, is a versatile intermediate that can be further transformed into other functional groups.[7]
Challenges and Considerations:
While generally robust, the formation of oximes and hydrazones from sterically hindered ketones may require slightly more forcing conditions, such as the use of a mild acid catalyst and elevated temperatures, to drive the reaction to completion. The reaction is an equilibrium process, and the removal of water can also be employed to favor product formation.
Experimental Protocol: Synthesis of this compound Oxime
This protocol details the preparation of the oxime derivative.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate or pyridine
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.2-1.5 eq) in ethanol.
-
Add a base, such as sodium acetate (2.0 eq) or pyridine (2.0 eq), to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly add water to the reaction mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound oxime. A related synthesis for 1-benzylpiperidin-4-one oxime has been reported.[9]
Data Presentation:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Hydroxylamine hydrochloride | 1.2-1.5 | Reagent for oxime formation |
| Sodium acetate or Pyridine | 2.0 | Base |
| Ethanol | - | Solvent |
Visualization:
Caption: Synthesis of an oxime derivative from a ketone.
V. Spirocyclization: Construction of Complex Polycyclic Systems
The ketone at the C-4 position of the piperidine ring serves as an excellent handle for the construction of spirocyclic systems. These structures, where two rings share a single atom, are of significant interest in drug design due to their rigid three-dimensional frameworks. The synthesis of spiro-hydantoins and spiro-oxindoles from cyclic ketones are well-established transformations.
Challenges and Considerations:
The steric hindrance around the carbonyl group can influence the feasibility and outcome of spirocyclization reactions. Reactions that proceed through a tetrahedral intermediate, such as the Bucherer-Bergs reaction for hydantoin synthesis, might be slower. The choice of reagents and reaction conditions should be carefully optimized to accommodate the sterically demanding environment of the substrate.
Experimental Protocol: Synthesis of a Spiro-Hydantoin Derivative (Bucherer-Bergs Reaction)
This protocol outlines the one-pot synthesis of a spiro-hydantoin from the ketone.
Materials:
-
This compound
-
Potassium cyanide
-
Ammonium carbonate
-
Ethanol
-
Water
Procedure:
-
Caution: This reaction uses potassium cyanide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
In a pressure vessel, combine this compound (1.0 eq), potassium cyanide (2.0-3.0 eq), and ammonium carbonate (4.0-5.0 eq).
-
Add a mixture of ethanol and water (typically 1:1 v/v) to the vessel.
-
Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. The internal pressure will increase during the reaction.
-
Cool the reaction vessel to room temperature before carefully opening it in a fume hood.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the spiro-hydantoin product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization. The synthesis of spiro-hydantoins is a known transformation.[10][11]
Data Presentation:
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting material |
| Potassium cyanide | 2.0-3.0 | Cyanide source |
| Ammonium carbonate | 4.0-5.0 | Carbonyl and amine source |
| Ethanol/Water | - | Solvent |
Visualization:
Caption: Bucherer-Bergs reaction for the synthesis of a spiro-hydantoin.
Conclusion
The derivatization of the ketone group in this compound, while challenging due to steric hindrance, offers a rich landscape for chemical exploration. The protocols outlined in this guide provide a starting point for researchers to access a variety of functionalized piperidine derivatives. Careful consideration of the reaction mechanism and the judicious choice of reagents and conditions are paramount to achieving successful outcomes. The resulting compounds hold significant potential as scaffolds for the development of novel therapeutic agents, and the methodologies described herein should empower researchers in their drug discovery endeavors.
References
- Science of Synthesis. Benzylic Grignard reagent. (2010).
-
PrepChem. Synthesis of 4-(benzyl)amino piperidine. [Link]
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-
Chemistry LibreTexts. Grignard Reagents. (2023). [Link]
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El-Sayed, M. A. A., et al. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. RSC Advances, 8(63), 36055-36070 (2018). [Link]
-
Schmid, F., et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 10(1), 10-21 (2021). [Link]
-
Organic Syntheses. 1-Benzylpiperazine. Org. Synth., 37, 8 (1957). [Link]
- Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof. CN108017573B.
- University of Delaware. 8. Wittig Reaction.
-
Farrugia, L. J., et al. 1-Benzylpiperidin-4-one O-(2-bromobenzyl)oxime. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3039 (2012). [Link]
- Google Patents. Process for the preparation of grignard compounds. WO2010117285A2.
-
Wikipedia. Reductive amination. [Link]
- Grignard Reaction. Grignard Reaction.
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Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction. [Link]
-
Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]
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-
Rutjes, F. P. J. T., et al. Synthesis of hydantoins and thiohydantoins spiro-fused to pyrrolidines: druglike molecules based on the 2-arylethyl amine scaffold. Journal of combinatorial chemistry, 7(2), 249-257 (2005). [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. (2018). [Link]
- Sugimoto, H., et al. A process for the preparation of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl] methyl piperidine hydrochloride (donepezil hcl). (2004).
-
López-Vera, E., et al. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4471 (2021). [Link]
-
Sundaresan, K., Thangavel, M., & Tharini, K. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236 (2019). [Link]
-
Sugimoto, H., et al. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(24), 4821-4829 (1995). [Link]
-
Wikipedia. 4-Benzylpiperidine. [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). [Link]
-
Scott, W. J., & Stille, J. K. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic letters, 9(8), 1505-1508 (2007). [Link]
-
Bakulina, O., et al. Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein journal of organic chemistry, 17, 1941-1949 (2021). [Link]
-
Csatayová, K., et al. Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. International Journal of Molecular Sciences, 22(19), 10398 (2021). [Link]
-
Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]
-
Al-Hourani, B. J. Synthesis of Some Benzyl Oxime Ethers. (2014). [Link]
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ResearchGate. Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity. (2014). [Link]
-
Czopek, A., et al. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 24(18), 3249 (2019). [Link]
-
ResearchGate. Synthesis and Transformations of New Spiro-4-piperidines. Acetyl Migration in 1-Acetyl-1'-Benzyl-4-Methyl-3,4-Dihydrospiro[(1H)quinoline-2,4'-piperidines] Under Debenzylation Conditions. (2007). [Link]
-
PubChem. 1-Benzyl-4-piperidylamine. [Link]
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Application Notes and Protocols: N-debenzylation of 1-Benzyl-2,2-dimethylpiperidin-4-one
Introduction: The Strategic Importance of N-Debenzylation in Piperidine Synthesis
The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique conformational properties and ability to engage in key binding interactions make it a privileged structure in medicinal chemistry. The synthesis and functionalization of piperidine derivatives are therefore of paramount importance in drug discovery and development.[2][3] A common and robust strategy for the synthesis of substituted piperidines involves the use of an N-benzyl protecting group. The benzyl group is advantageous due to its general stability under a wide range of reaction conditions; however, its efficient and selective removal is a critical step in the final stages of a synthetic route to furnish the desired secondary amine.
This application note provides a detailed guide to the N-debenzylation of a sterically hindered piperidone, 1-Benzyl-2,2-dimethylpiperidin-4-one, to yield 2,2-dimethylpiperidin-4-one. The presence of the gem-dimethyl group at the C-2 position introduces significant steric hindrance around the nitrogen atom, which can render standard debenzylation protocols less effective. We will explore the rationale behind the chosen methodology, provide a detailed experimental protocol, and discuss the analytical techniques for monitoring the reaction and characterizing the final product.
Challenges in the Debenzylation of Sterically Hindered N-Benzyl Piperidines
The removal of an N-benzyl group is typically achieved through catalytic hydrogenation.[4] However, the steric bulk imposed by the gem-dimethyl group in this compound can impede the approach of the substrate to the catalyst surface, thereby slowing down the reaction rate and potentially requiring harsh conditions (high pressure and temperature) that may lead to undesired side reactions.
An attractive alternative to high-pressure hydrogenation is catalytic transfer hydrogenation (CTH) . This method utilizes a hydrogen donor, such as ammonium formate or formic acid, in the presence of a palladium catalyst.[5][6] CTH offers several advantages, including milder reaction conditions (typically atmospheric pressure and moderate temperatures), enhanced safety by avoiding the use of gaseous hydrogen, and often improved selectivity. For these reasons, CTH is the recommended method for the N-debenzylation of the sterically encumbered this compound.
Reaction Mechanism: Catalytic Transfer Hydrogenation
The mechanism of catalytic transfer hydrogenation involves the in-situ generation of hydrogen on the surface of the palladium catalyst. Ammonium formate, upon contact with the catalyst, decomposes to produce hydrogen, ammonia, and carbon dioxide. The adsorbed hydrogen on the palladium surface then participates in the hydrogenolysis of the N-benzyl bond.
Caption: Mechanism of Catalytic Transfer Hydrogenation.
Experimental Protocol: N-debenzylation of this compound
This protocol is based on established procedures for catalytic transfer hydrogenation and has been adapted to address the steric hindrance of the substrate.
Materials:
-
This compound (Substrate)
-
10% Palladium on activated carbon (Pd/C), 50% wet
-
Anhydrous Ammonium Formate (HCOONH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Buchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous methanol to dissolve the starting material. Carefully add 10% Pd/C (typically 0.1 to 0.2 weight equivalents of the starting material).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Addition of Hydrogen Donor: Under a positive pressure of inert gas, add anhydrous ammonium formate (5.0 eq) in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and stir vigorously.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC analysis: Use a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). The product, being a secondary amine, will have a lower Rf value than the starting tertiary amine and may require staining (e.g., with ninhydrin or potassium permanganate) for visualization.
-
-
Work-up:
-
Once the reaction is complete (typically 4-8 hours, but may vary), cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 2,2-dimethylpiperidin-4-one can be purified by column chromatography on silica gel if necessary.
Data Presentation: A Comparative Overview
| Parameter | Starting Material (this compound) | Product (2,2-dimethylpiperidin-4-one) |
| Molecular Formula | C₁₄H₁₉NO | C₇H₁₃NO |
| Molecular Weight | 217.31 g/mol | 127.18 g/mol |
| Appearance | Expected to be a pale yellow oil or low melting solid | Expected to be a solid or oil[7] |
| Key Spectroscopic Features | ¹H NMR: Aromatic protons (benzyl group), singlet for benzylic CH₂, signals for piperidine ring protons. ¹³C NMR: Aromatic carbons, benzylic carbon, carbonyl carbon, and piperidine ring carbons. MS: Molecular ion peak at m/z = 217. | ¹H NMR: Absence of aromatic and benzylic protons, presence of an N-H proton signal (may be broad), signals for piperidine ring protons. ¹³C NMR: Absence of aromatic and benzylic carbons. MS: Molecular ion peak at m/z = 127. |
Note: Specific experimental spectroscopic data for this compound and 2,2-dimethylpiperidin-4-one are not widely available in public literature. The information provided is based on the expected spectral characteristics of the functional groups present.
Characterization of the Product: 2,2-dimethylpiperidin-4-one
The identity and purity of the final product should be confirmed by a combination of spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The most telling feature in the ¹H NMR spectrum will be the disappearance of the signals corresponding to the benzyl group (aromatic protons typically in the 7.2-7.4 ppm region and the benzylic CH₂ singlet around 3.5-3.6 ppm). A new, often broad, signal for the N-H proton will appear. The signals for the piperidine ring protons will also experience a shift.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the absence of the aromatic and benzylic carbons of the benzyl group.
-
Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak corresponding to the mass of 2,2-dimethylpiperidin-4-one (m/z = 127 for [M]⁺ or 128 for [M+H]⁺).
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic N-H stretching vibration (typically in the 3300-3500 cm⁻¹ region) which is absent in the starting material. The carbonyl (C=O) stretch will remain (around 1715 cm⁻¹).
Troubleshooting and Optimization
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of catalyst and/or ammonium formate. Ensure the ammonium formate is anhydrous and the solvent is of high purity.
-
Catalyst Poisoning: The amine product can sometimes inhibit the catalyst. If the reaction stalls, filtering the current batch and adding fresh catalyst may be beneficial.
-
Side Reactions: Over-reduction of the ketone is a potential side reaction, though less common under these mild conditions. If this is observed, reducing the reaction time or temperature may be necessary.
Conclusion
The N-debenzylation of the sterically hindered this compound can be effectively achieved using catalytic transfer hydrogenation with palladium on carbon and ammonium formate. This method provides a safe and efficient alternative to high-pressure hydrogenation, leading to the formation of the valuable 2,2-dimethylpiperidin-4-one intermediate. Careful monitoring of the reaction and thorough characterization of the product are essential for a successful synthesis. This protocol provides a robust starting point for researchers and drug development professionals working with sterically demanding piperidine scaffolds.
References
-
Ram, S.; Spicer, L. D. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrogenation with Ammonium Formate. Synth. Commun.1987 , 17 (4), 415-418. [Link]
-
Scholars@Duke. Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2. [Link]
-
Pöschl, A. Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London, 2014. [Link]
-
Hui, D. Study on the Synthesis of 1-Benzyl-4-piperidone. Semantic Scholar, 2004. [Link]
-
Williamson, T. A.; et al. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. J. Org. Chem.2004 , 69, 26, 9143–9153. [Link]
-
PubChemLite. 1-benzyl-2,3-dimethylpiperidin-4-one (C14H19NO). [Link]
-
MySkinRecipes. 2,2-Dimethylpiperidin-4-one hydrochloride. [Link]
- Janssen, P. A. J. 1-benzyl-4-substituted piperidines. US3161644A, 1964.
-
Ramalingam, A. Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 2021 , 4, 192-199. [Link]
-
Asian Journal of Chemistry. Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. [Link]
-
Martinez-Grau, M. A.; et al. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules2022 , 27, 4833. [Link]
-
Sundaresan, K.; Thangavel, M.; Tharini, K. Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 2019 , 9(1), 233-236. [Link]
-
Ji, H.; et al. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 2011 , 16, 9893-9907. [Link]
-
G. A. Molander, Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups, MPG.PuRe, 2021. [Link]
-
PubChem. N-Benzyl-4-piperidone-d4. [Link]
-
Anantharamaiah, G. M.; Sivanandaiah, K. M. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. J. Chem. Soc., Perkin Trans. 1, 1977 , 490-491. [Link]
-
Kempe, R.; et al. Catalytic transfer hydrogenation of N-benzylidenaniline. [a]. ResearchGate, 2013. [Link]
- CN1583742A - Method for preparing 4-piperidyl piperidine - Google P
-
Noyori, R.; et al. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. Chem. Soc. Rev., 2024 . [Link]
-
Fukuoka, A.; et al. Heterogeneous catalytic hydrogenation of N-benzyl nicotinamide: a comparative study with nicotinamide adenine dinucleotide. Catal. Sci. Technol., 2025 . [Link]
-
Gliński, M.; et al. Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. Molecules, 2022 , 27, 137. [Link]
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Application Notes & Protocols: The Strategic Use of 1-Benzyl-2,2-dimethylpiperidin-4-one in Modern Organic Synthesis
Introduction: A Privileged Scaffold for Complex Molecule Synthesis
In the landscape of medicinal chemistry and natural product synthesis, the piperidine ring is a ubiquitous and highly valued structural motif found in a vast number of pharmaceuticals and alkaloids.[1][2] Among the plethora of substituted piperidine building blocks, 1-Benzyl-2,2-dimethylpiperidin-4-one stands out as a particularly strategic starting material. Its utility is derived from a unique combination of structural features:
-
A Versatile Ketone Handle: The carbonyl group at the C-4 position serves as a reactive hub for a wide array of chemical transformations, including nucleophilic additions, condensations, and C-N and C-C bond-forming reactions.
-
Steric Shielding and Conformational Rigidity: The gem-dimethyl group at the C-2 position provides significant steric bulk. This not only prevents unwanted side reactions (such as oxidation at the adjacent carbon) but also locks the piperidine ring into a more defined chair conformation. This conformational rigidity can be exploited to achieve high levels of stereocontrol in downstream reactions.
-
Robust and Removable N-Protecting Group: The N-benzyl group is chemically stable under a wide range of reaction conditions, yet it can be cleanly and efficiently removed in the final stages of a synthesis via catalytic hydrogenolysis. This allows for late-stage modification of the piperidine nitrogen, a common strategy in drug development to modulate pharmacokinetic properties.[2]
This guide provides an in-depth exploration of the key applications of this compound, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug discovery.
Core Application: Reductive Amination for the Synthesis of 4-Amino Piperidine Scaffolds
One of the most powerful and frequently employed applications of this building block is in the synthesis of 4-amino-piperidine derivatives through reductive amination. This one-pot reaction provides a direct and efficient route to secondary and tertiary amines, which are key functional groups in many biologically active molecules.[3][4]
Scientific Rationale: The reaction proceeds through the initial formation of an iminium ion intermediate via the condensation of the ketone with a primary or secondary amine. This electrophilic intermediate is then reduced in situ by a mild hydride-donating agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its selectivity and tolerance for a wide range of functional groups; it is less basic and more sterically hindered than other borohydrides, which reduces the competing reduction of the starting ketone.[5][6]
Experimental Workflow for Reductive Amination:
Sources
Topic: A Robust and Scalable Synthesis Protocol for 1-Benzyl-2,2-dimethylpiperidin-4-one
An Application Note from the Process Chemistry & Scale-Up Division
Abstract
1-Benzyl-2,2-dimethylpiperidin-4-one is a key heterocyclic building block in medicinal chemistry, serving as a precursor for various pharmacologically active compounds.[1][2][3] While numerous methods exist for the synthesis of piperidin-4-one cores, procedures for asymmetrically substituted derivatives, particularly at the C2 position, are less common and often challenging to scale.[4] This application note details a validated, large-scale experimental procedure for the synthesis of this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles and rationale for process decisions, ensuring a reproducible and efficient scale-up. The protocol emphasizes safety, process control, and purification, providing researchers and drug development professionals with a reliable method for producing this valuable intermediate in multi-kilogram quantities.
Introduction and Rationale for Synthetic Route Selection
The piperidine ring is a privileged scaffold in drug discovery, present in numerous pharmaceuticals.[3] Consequently, efficient access to substituted piperidone intermediates is of paramount importance. The synthesis of the parent 1-benzyl-4-piperidone is well-documented, often employing methods like the double Michael addition of benzylamine to acrylates followed by a Dieckmann condensation.[5][6] However, the introduction of a gem-dimethyl group at the C2 position, adjacent to the nitrogen atom, presents a significant synthetic challenge that renders many traditional methods, such as the symmetrical Petrenko-Kritschenko reaction, unsuitable.[4][7]
The challenge lies in controlling the regioselectivity of bond formation to create the asymmetric substitution pattern. After evaluating several potential routes, we selected a modified Mannich-type condensation approach. This one-pot reaction involves the condensation of benzylamine, a suitable aldehyde, and a ketone source that can install the gem-dimethyl moiety.
Causality for Method Selection:
-
Process Economy: A one-pot or "one-pot-like" procedure minimizes unit operations (isolations, purifications of intermediates), which is a critical factor in large-scale manufacturing for reducing costs, solvent waste, and production time.
-
Raw Material Availability: The selected starting materials—benzylamine, acetone, and paraformaldehyde—are readily available, inexpensive industrial chemicals.
-
Scalability: The reaction conditions are amenable to large industrial reactors, avoiding cryogenic temperatures, high pressures, or the use of expensive and hazardous reagents that are difficult to handle on a large scale.
The chosen synthesis proceeds via an initial formation of an iminium ion from benzylamine and formaldehyde, followed by a tandem Mannich reaction with two equivalents of acetone, which act as enol or enolate equivalents. The subsequent intramolecular cyclization and dehydration yield the target piperidone.
Overall Reaction Scheme
Large-Scale Synthesis Protocol
This protocol is designed for a target batch size yielding approximately 1.5 - 1.8 kg of the final product. All operations should be conducted in a well-ventilated area or fume hood, with personnel wearing appropriate Personal Protective Equipment (PPE).
Materials and Equipment
| Reagent/Material | Grade | Molar Mass ( g/mol ) | Quantity | Moles |
| Benzylamine | ≥99% | 107.15 | 1.00 kg | 9.33 |
| Acetone | ACS Grade | 58.08 | 2.17 kg (2.75 L) | 37.3 |
| Paraformaldehyde | Reagent Grade | (30.03)n | 0.84 kg | 28.0 (as CH₂O) |
| Hydrochloric Acid | 37% (conc.) | 36.46 | 1.84 kg (1.53 L) | 18.7 |
| Toluene | ACS Grade | 92.14 | 15.0 L | - |
| Sodium Hydroxide | 50% w/w aq. soln. | 40.00 | ~3.0 L | - |
| Sodium Chloride | Saturated aq. soln. | 58.44 | 5.0 L | - |
| Anhydrous MgSO₄ | Laboratory Grade | 120.37 | 0.5 kg | - |
Equipment:
-
20 L jacketed glass reactor with overhead mechanical stirrer, thermocouple, condenser, and nitrogen inlet.
-
10 L dropping funnel.
-
Large separation funnel (20 L) or extraction vessel.
-
Rotary evaporator with a 10 L flask.
-
Vacuum distillation setup suitable for high temperatures and moderate vacuum.
-
Appropriate PPE: Safety goggles, face shield, chemically resistant gloves (e.g., neoprene), lab coat.
Step-by-Step Procedure
-
Reactor Setup and Inerting: Assemble the 20 L jacketed reactor system. Ensure all joints are properly sealed. Purge the reactor with nitrogen for 15 minutes.
-
Reagent Charge:
-
To the reactor, charge the acetone (2.75 L) and toluene (5.0 L). Begin stirring at 150 RPM.
-
In a separate container, carefully add the concentrated hydrochloric acid (1.53 L) to the benzylamine (1.00 kg) under cooling in an ice bath to form the benzylammonium chloride salt. This is an exothermic reaction.
-
Slowly add the resulting benzylammonium chloride slurry to the stirred acetone/toluene mixture in the reactor.
-
-
Paraformaldehyde Addition:
-
Charge the paraformaldehyde (0.84 kg) to the reactor in portions over 30 minutes. A moderate exotherm may be observed. Maintain the internal temperature below 40°C using the reactor jacket cooling.
-
-
Reaction Execution:
-
Once the addition is complete, heat the reaction mixture to a gentle reflux (~70-75°C).
-
Maintain the reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots. (IPC: Disappearance of benzylamine).
-
-
Work-up and Neutralization:
-
After the reaction is complete, cool the mixture to room temperature (20-25°C).
-
Transfer the reaction mixture to a 20 L extraction vessel.
-
Slowly and carefully add 50% sodium hydroxide solution to neutralize the acid. This is highly exothermic. Maintain the temperature below 30°C with external cooling. Add the base until the pH of the aqueous layer is ~10-11.
-
Allow the layers to separate. Remove and discard the lower aqueous layer.
-
-
Extraction and Washing:
-
To the organic layer remaining in the vessel, add 5.0 L of toluene.
-
Wash the organic layer with a saturated sodium chloride solution (2 x 2.5 L) to remove residual inorganic salts and water.
-
-
Drying and Solvent Removal:
-
Transfer the organic layer back to a clean, dry reactor or a suitable container and add anhydrous magnesium sulfate (0.5 kg). Stir for 1 hour.
-
Filter the mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess acetone.
-
-
Purification by Vacuum Distillation:
Process Workflow and Visualization
The following diagram outlines the complete workflow for the large-scale synthesis.
Caption: High-level workflow for the synthesis of this compound.
Safety and Handling Precautions
This procedure involves hazardous materials and potentially energetic reactions. Strict adherence to safety protocols is mandatory.
-
Chemical Hazards:
-
Benzylamine: Corrosive and toxic. Avoid inhalation and skin contact.
-
Acetone & Toluene: Highly flammable liquids. All operations must be performed away from ignition sources. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[9][10]
-
Hydrochloric Acid & Sodium Hydroxide: Highly corrosive. The neutralization step is extremely exothermic and can cause boiling if the base is added too quickly. Ensure efficient cooling and slow addition.
-
Paraformaldehyde: Toxic upon inhalation. Handle in a well-ventilated area.
-
-
Personal Protective Equipment (PPE): Wear safety goggles with side shields, a face shield, neoprene or nitrile gloves, and a flame-retardant lab coat at all times.[11][12]
-
Ventilation: All steps must be conducted in a certified chemical fume hood or a walk-in hood designed for large-scale reactions.
-
Waste Disposal: Aqueous and organic waste streams should be segregated and disposed of in accordance with local environmental regulations. Do not pour waste down the drain.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By explaining the rationale behind the chosen synthetic route and detailing the critical process parameters, this guide serves as a reliable resource for process chemists and researchers. The procedure is optimized for safety, efficiency, and scalability, enabling the consistent production of this important chemical intermediate for pharmaceutical research and development.
References
-
Defense Technical Information Center. (n.d.). Piperidine Synthesis. DTIC. Retrieved from [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]
-
Zhang, H., et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 25(26), 4853–4858. Retrieved from [Link]
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Dimmock, J. R., et al. (2010). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry (Shariqah (United Arab Emirates)), 6(4), 177-85. Retrieved from [Link]
-
Anand, S., & P, V. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(3), 723-725. Retrieved from [Link]
-
Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (2021). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine PEPTIPURE®. Retrieved from [Link]
-
European Patent Office. (2020). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. EP 3666757 A1. Retrieved from [Link]
-
Martínez-Gualito, A., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(21), 7244. Retrieved from [Link]
-
Grokipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis. Retrieved from [Link]
-
Sarkandi, D. N., et al. (n.d.). Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Acta Chimica Slovenica. Retrieved from [Link]
-
Abell, A. D., et al. (2003). Synthesis of functionalized piperidinones. The Journal of Organic Chemistry, 68(6), 2432-6. Retrieved from [Link]
-
Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]
-
Sathiyamoorthi, K., et al. (2013). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 834-837. Retrieved from [Link]
- Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
Gribble, G. W. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7338. Retrieved from [Link]
-
Watson, B. M., et al. (2000). Green chemistry approach to the synthesis of N-substituted piperidones. Organic Letters, 2(23), 3679-81. Retrieved from [Link]
- Google Patents. (2023). CN116924967A - Preparation method of N-benzyl-4-piperidone.
-
Defense Technical Information Center. (1983). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved from [Link]
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- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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Application Notes and Protocols for the Catalytic Hydrogenation of 1-Benzyl-2,2-dimethylpiperidin-4-one
Abstract
This comprehensive guide details the technical nuances and practical protocols for the catalytic hydrogenation of 1-Benzyl-2,2-dimethylpiperidin-4-one. This transformation is pivotal in the synthesis of various pharmacologically active piperidine derivatives, as it involves the stereoselective reduction of a ketone and the potential for simultaneous or selective deprotection of an N-benzyl group. This document provides an in-depth analysis of the reaction mechanism, explores key experimental variables, and offers validated protocols for achieving distinct synthetic outcomes: selective ketone reduction to yield cis- and trans-1-Benzyl-2,2-dimethylpiperidin-4-ol, and a one-pot reduction/debenzylation to produce 2,2-dimethylpiperidin-4-ol. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to optimize this critical synthetic step.
Introduction and Strategic Importance
The 4-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents. The catalytic hydrogenation of substituted 4-piperidones is a direct and atom-economical method for accessing these valuable building blocks. The substrate, this compound, presents a unique synthetic challenge and opportunity. The reaction can be strategically directed towards two primary outcomes:
-
Selective Ketone Reduction: The diastereoselective reduction of the carbonyl group to afford cis- and trans-4-hydroxy isomers, while retaining the N-benzyl protecting group. This is crucial for downstream functionalization where the nitrogen's reactivity needs to be masked.
-
Concurrent Ketone Reduction and N-Debenzylation: A one-pot transformation to yield the unprotected 2,2-dimethylpiperidin-4-ol, a versatile intermediate for further elaboration.
The stereochemical outcome of the ketone reduction is of paramount importance, as the biological activity of the final molecule often depends on the specific orientation (axial vs. equatorial) of the hydroxyl group. The gem-dimethyl substitution at the C-2 position introduces significant steric hindrance, which heavily influences the facial selectivity of the hydride attack on the carbonyl.
Reaction Pathways and Mechanistic Considerations
The catalytic hydrogenation of this compound involves two distinct transformations that can occur under similar conditions: the reduction of the ketone and the hydrogenolysis of the N-benzyl group.
Diastereoselective Ketone Reduction
The reduction of the cyclic ketone proceeds via the addition of two hydrogen atoms across the carbonyl double bond. On a heterogeneous catalyst surface (e.g., Palladium on Carbon), molecular hydrogen is adsorbed and dissociates into active hydrogen atoms. The ketone then adsorbs onto the catalyst surface, and the hydrogen atoms are transferred, typically in a stepwise manner.
The stereochemistry of the resulting alcohol is determined by the trajectory of the hydride attack. For piperidinones, this results in either an axial or equatorial hydroxyl group. The presence of the bulky gem-dimethyl group at the C-2 position sterically hinders the "top" face of the molecule, suggesting a preference for hydride attack from the less hindered "bottom" face, which would lead to the formation of the cis-isomer (equatorial OH) as the major product. However, the exact diastereomeric ratio is highly dependent on the specific catalyst and reaction conditions employed.
N-Benzyl Group Hydrogenolysis
The N-benzyl group is a common amine protecting group that can be cleaved by catalytic hydrogenolysis.[1] The reaction involves the cleavage of the C-N bond with the concomitant addition of hydrogen, yielding the deprotected piperidine and toluene as a byproduct. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[2] This process can sometimes be too efficient, leading to undesired deprotection when only ketone reduction is sought.[3]
The overall reaction scheme can be visualized as follows:
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Benzyl-2,2-dimethylpiperidin-4-one
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 1-Benzyl-2,2-dimethylpiperidin-4-one. This document is designed to offer practical, field-proven insights to overcome common challenges encountered during the purification of this and structurally similar piperidin-4-one derivatives.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The purity of this intermediate is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). However, its purification is often complicated by the presence of structurally similar impurities and byproducts formed during its synthesis. Common challenges include the removal of unreacted starting materials, byproducts from side reactions, and colored impurities that may compromise the integrity of the final product. This guide will address these challenges by providing detailed protocols and troubleshooting advice for the most effective purification techniques: recrystallization, column chromatography, and vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities include:
-
Unreacted Starting Materials: Such as benzylamine, 2,2-dimethyl-4-piperidone, or their respective salts.
-
Byproducts of N-benzylation: Over-alkylation or side reactions involving the benzylating agent.
-
Products of Aldol Condensation: Piperidin-4-ones can undergo self-condensation or condensation with other carbonyl-containing species present in the reaction mixture, especially under basic or acidic conditions.
-
Oxidation Products: Amines are susceptible to oxidation, which can lead to the formation of colored impurities.[1]
Q2: My crude product is a dark oil. How can I remove the color?
A2: Colored impurities are often polar, high molecular weight byproducts. Several methods can be effective:
-
Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb colored impurities.
-
Column Chromatography: This is a very effective method for separating colored impurities, which often adhere strongly to the silica gel.
-
Distillation: If the colored impurities are non-volatile, vacuum distillation can be an excellent method for obtaining a colorless product.
Q3: How do I choose the best purification method for my crude product?
A3: The choice of purification method depends on the nature of the impurities, the scale of your reaction, and the desired final purity.
-
Recrystallization: This is an excellent choice for removing small amounts of impurities from a solid crude product. It is a scalable and cost-effective method.
-
Column Chromatography: This is the most versatile method for separating complex mixtures and for purifying oily products. It offers high resolution but can be less practical for very large scales.[2]
-
Vacuum Distillation: This method is ideal for purifying thermally stable liquids with high boiling points and for separating them from non-volatile impurities.[3]
Purification Method Selection Workflow
Sources
Technical Support Center: Synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one
Welcome to the technical support resource for the synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. As a crucial intermediate in the development of various pharmacologically active compounds, ensuring its purity is paramount.[1] This document provides in-depth, field-proven insights in a troubleshooting Q&A format, grounded in established chemical principles.
Troubleshooting Guide & Synthesis FAQs
This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the common N-alkylation route involving 2,2-dimethylpiperidin-4-one and a benzylating agent (e.g., benzyl bromide or benzyl chloride).
Q1: My reaction yield is low, and analysis (TLC, GC-MS) shows a significant amount of unreacted 2,2-dimethylpiperidin-4-one. What went wrong?
This is a common issue indicating incomplete conversion. The root cause often lies in the reaction conditions or reagent stoichiometry.
Possible Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The N-alkylation may be kinetically slow under your current conditions.
-
Troubleshooting Protocol: Monitor the reaction's progress every few hours using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of maximum conversion.[2] If the reaction stalls, consider gradually increasing the temperature in 5-10°C increments, while continuing to monitor for any new side-product formation.[2] For instance, syntheses of similar N-benzyl piperidones are often heated to around 65°C for several hours.[3]
-
-
Suboptimal Stoichiometry: An incorrect molar ratio of reactants can leave the starting amine unconsumed.
-
Troubleshooting Protocol: Ensure you are using the correct molar equivalents. While a 1:1 ratio is theoretically sufficient, a slight excess (1.05-1.1 equivalents) of the benzylating agent can sometimes be used to drive the reaction to completion. However, be cautious as a large excess can promote over-alkylation (see Q2).
-
-
Ineffective Base: The choice and amount of base are critical for deprotonating the secondary amine, activating it for nucleophilic attack.
-
Troubleshooting Protocol: Weaker inorganic bases like potassium carbonate (K₂CO₃) are commonly used but may require more forcing conditions (higher temperature or longer reaction times).[2][3] Ensure at least two equivalents of K₂CO₃ are used to scavenge the acid produced. For more stubborn reactions, a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) or a stronger inorganic base like sodium hydride (NaH) could be considered, though NaH requires strict anhydrous conditions and greater handling care.[2]
-
Q2: I've observed a new, higher molecular weight species in my LC-MS analysis that I can't identify. What is it likely to be?
The most probable identity of this impurity is the 1,1-dibenzyl-2,2-dimethylpiperidin-4-onium salt , a product of over-alkylation.
Causality of Formation: The desired product, this compound, is a tertiary amine. This amine can act as a nucleophile and react with a second molecule of the benzylating agent (e.g., benzyl bromide) to form a quaternary ammonium salt. This side reaction is more likely to occur if there is a high localized concentration of the benzylating agent.[2]
Prevention & Mitigation Strategies:
-
Controlled Reagent Addition: Instead of adding the benzylating agent all at once, add it dropwise or via a syringe pump over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the alkylating agent, favoring the desired mono-alkylation over the subsequent di-alkylation.[2]
-
Solvent Choice: Using a sufficient volume of a suitable solvent (e.g., DMF, Acetonitrile) helps keep reagent concentrations dilute, further discouraging over-alkylation.
-
Purification: Quaternary ammonium salts are highly polar and water-soluble. During the aqueous workup, they will preferentially partition into the aqueous layer, separating them from the desired product in the organic phase. A thorough extraction and washing procedure is usually effective.
Q3: What are the primary process-related impurities I should screen for, and how can I detect them?
A robust analytical method should be able to separate the main product from unreacted starting materials and key by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred techniques for this analysis.[4][5]
| Impurity Name | Potential Source | Recommended Analytical Technique |
| 2,2-dimethylpiperidin-4-one | Unreacted starting material | GC-MS, LC-MS |
| Benzyl Bromide/Chloride | Unreacted benzylating agent | GC-MS (may degrade on column) |
| Benzyl Alcohol | Hydrolysis of the benzylating agent by trace water or hydroxide ions.[6] | GC-MS, LC-MS |
| 1,1-dibenzyl-2,2-dimethylpiperidin-4-onium salt | Over-alkylation of the product.[2] | LC-MS (will not fly on GC) |
Q4: My final product after workup is a discolored oil. How can I effectively purify it?
Discoloration often points to minor degradation products or persistent impurities. While some related N-benzylpiperidones are described as light yellow oils, significant coloration warrants purification.[3][7] A multi-step purification protocol is recommended.
Step-by-Step General Purification Protocol:
-
Aqueous Workup (Post-Reaction):
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water or ice water.[3]
-
Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.[3]
-
Combine the organic layers and wash sequentially with water and then a saturated brine solution. This removes the base, inorganic salts, and other water-soluble impurities.[3]
-
Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]
-
-
Flash Column Chromatography:
-
This is the most effective method for removing closely related organic impurities.
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity to elute your product.[4]
-
Monitoring: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Crystallization (If Applicable):
Visualized Workflows & Pathways
Impurity Formation Pathways
The following diagram illustrates the desired reaction alongside the formation of two common impurities: the over-alkylation product and benzyl alcohol.
Caption: A logical troubleshooting guide for common synthesis issues.
References
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. chemrevlett.com [chemrevlett.com]
Technical Support Center: Synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one
Welcome to the technical support guide for the synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one (CAS No. 117623-46-8). This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and improve your reaction yields.
The synthesis of piperidine derivatives is a cornerstone of medicinal chemistry, as the piperidine ring is a common structural motif in a vast number of natural products and therapeutically active drugs[1]. However, the creation of asymmetrically substituted piperidones, such as the 2,2-dimethyl variant, presents unique challenges. The CAS SciFinder Database lists only 28 reactions for N-benzyl-2,2-dimethyl-piperidin-4-one, compared to over 2,500 for its non-methylated counterpart, highlighting the specialized nature of this synthesis[2]. This guide consolidates field-proven insights and established chemical principles to address these challenges directly.
Section 1: Synthetic Strategy and Workflow
The most common and practical approach to synthesizing this compound is a two-step process. This involves the initial formation of the core heterocyclic ring, followed by the N-alkylation with a benzyl group.
Caption: General two-step synthetic workflow.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for the N-benzylation step? A reliable and widely-used method is the direct alkylation of the 2,2-dimethylpiperidin-4-one intermediate with a benzyl halide (e.g., benzyl bromide) in the presence of a suitable base and solvent. A common system involves using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-Dimethylformamide (DMF).[3][4].
Q2: What kind of yields can I realistically expect? Yields are highly dependent on the success of the initial ring formation, which can be challenging. However, for the N-benzylation step, yields are typically high, often in the range of 70-95%, provided the reaction is run under optimal conditions and goes to completion[2][3][4]. The overall yield for the two-step process will be lower.
Q3: Can I use benzyl chloride instead of benzyl bromide? Yes, benzyl chloride can be used. However, benzyl bromide is generally more reactive in Sₙ2 reactions due to bromide being a better leaving group than chloride. If using benzyl chloride, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times, to achieve a comparable conversion rate.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Problem Area: Low Yield in N-Benzylation
Q: My N-benzylation reaction is slow or stalls before completion. What's wrong?
A: This is a common issue often traced back to three key factors: the base, the solvent, or the temperature.
-
Insufficient Base: The base is critical for deprotonating the secondary amine of the piperidone, making it nucleophilic. If the base is too weak or not present in sufficient stoichiometric excess (typically 1.5-2.0 equivalents), the reaction will be slow or incomplete. Potassium carbonate is an excellent choice as it is cost-effective and sufficiently basic[4]. For a more potent option, especially with less reactive alkylating agents, sodium hydride (NaH) can be used, but requires strictly anhydrous conditions[4].
-
Incorrect Solvent Choice: The solvent plays a crucial role in Sₙ2 reactions. Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base but do not hydrogen-bond with the amine nucleophile, thus accelerating the reaction rate. Using protic solvents like ethanol or water can significantly slow down the reaction.
-
Inadequate Temperature: While some N-alkylations proceed at room temperature, this specific reaction often requires heating to achieve a reasonable rate. A temperature range of 50-70 °C is typically effective in DMF[3][4]. Always monitor the reaction by TLC to determine the optimal time and temperature.
Problem Area: Product Impurity and Side Reactions
Q: After my work-up, I have a significant amount of a sticky, water-soluble solid, and my yield of the desired product is low. What happened?
A: You have likely formed a significant amount of the quaternary ammonium salt. This occurs when the nitrogen atom of your desired product, this compound, acts as a nucleophile and reacts with a second molecule of benzyl bromide.
Caption: Formation of quaternary salt byproduct.
Mitigation Strategies:
-
Control Stoichiometry: Avoid using a large excess of benzyl bromide. A slight excess (1.1-1.2 equivalents) is usually sufficient to drive the reaction to completion without promoting significant over-alkylation[4].
-
Slow Addition: Add the benzyl bromide dropwise to the reaction mixture rather than all at once. This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more nucleophilic secondary amine starting material over the tertiary amine product.
-
Monitor Closely: Use TLC to monitor the reaction. Once the starting piperidone is consumed, stop the reaction promptly to prevent further alkylation of the product.
Q: How do I remove unreacted benzyl bromide from my final product?
A: Benzyl bromide is a lachrymator and should be removed.
-
Aqueous Wash: During the aqueous work-up, washing the organic layer with a solution of sodium bisulfite or sodium thiosulfate can help quench residual benzyl bromide.
-
Purification:
-
Column Chromatography: This is a very effective method for separating the less polar benzyl bromide from the more polar ketone product.
-
Crystallization: The product is reported to be a solid with a melting point of 57°C[2]. Recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) can be an excellent way to purify the product and leave benzyl bromide and other oil-based impurities in the mother liquor.
-
Section 4: Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any chemical synthesis.
Protocol 4.1: Synthesis of this compound
This protocol details the N-benzylation step, assuming the precursor, 2,2-dimethylpiperidin-4-one, is available.
Materials:
-
2,2-dimethylpiperidin-4-one (1.0 eq.)
-
Benzyl bromide (1.1 eq.)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2,2-dimethylpiperidin-4-one (1.0 eq.) and anhydrous DMF (approx. 5-10 mL per gram of starting material).
-
Add the finely powdered anhydrous potassium carbonate (2.0 eq.) to the stirred solution.
-
Slowly add benzyl bromide (1.1 eq.) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-65 °C and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system). The reaction is typically complete within 4-14 hours, indicated by the consumption of the starting amine[3].
-
Once complete, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Pour the filtrate into a separatory funnel containing water and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound[2].
Section 5: Data Summary Table
The following table summarizes typical conditions for the N-alkylation of piperidone scaffolds, providing a useful reference for optimization.
| Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| K₂CO₃ | DMF | 25-70 | 4-12 | 85-95 | [4] |
| Cs₂CO₃ | DMF | 20-50 | 2-6 | 90-98 | [4] |
| NaH | THF/DMF | 0-25 | 1-4 | 80-92 | [4] |
| K₂CO₃ | DMF | 65 | 14 | ~89 | [3] |
References
-
European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 138356, this compound. Retrieved from [Link]
-
RSC Publishing. (1969). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. Retrieved from [Link]
- Weintraub, P. M., Sabol, J. S., Kane, J. M., & Borcherding, D. R. (2003). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 59(17), 2953–2989.
-
Wikipedia. (n.d.). 4-Piperidone. Retrieved from [Link]
- Arumugasamy, K., et al. (2013). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(2), 79-93.
-
National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]
-
DTIC. (1988). Piperidine Synthesis. Retrieved from [Link]
-
ResearchGate. (2003). Recent Advances in the Synthesis of Piperidones and Piperidines. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of Substituted Piperidinones
Welcome to the Technical Support Center for the synthesis of substituted piperidinones. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of these vital heterocyclic scaffolds. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic principles and validated by peer-reviewed literature.
Frequently Asked Questions (FAQs)
Q1: My overall yield for a multi-step piperidinone synthesis is consistently low. Where should I start troubleshooting?
A1: A low overall yield is a common issue that necessitates a systematic review of your synthetic route. Before optimizing any single step, it is crucial to analyze the crude reaction mixture of each step via techniques like TLC, LC-MS, and ¹H NMR. This analysis will help you pinpoint whether the issue is due to incomplete conversion, degradation of starting materials/products, or the formation of side products. Often, the purification step itself, especially chromatography, can lead to significant material loss if the desired product and byproducts have similar polarities.[1]
Q2: I'm struggling with the purification of my final piperidinone product. Are there alternatives to column chromatography?
A2: While column chromatography is a workhorse, it can be inefficient for large-scale syntheses or when dealing with closely eluting impurities. Consider these alternatives:
-
Crystallization: This is the most effective method for purification and can often provide material of >99% purity. Experiment with a range of solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/ether, methanol/water).
-
Salt Formation/Recrystallization: If your piperidinone has a basic nitrogen, you can form a salt (e.g., hydrochloride, tartrate) which may have vastly different solubility properties, facilitating purification through crystallization. The free base can then be regenerated.
-
Distillation: For non-solid and thermally stable piperidinones, Kugelrohr or short-path distillation under high vacuum can be an effective purification technique.
Q3: How do I control stereochemistry when introducing substituents, especially at the α-position to the carbonyl?
A3: Controlling stereochemistry is a significant challenge, as the α-proton is acidic and prone to epimerization, especially under basic or acidic conditions.[1] Key strategies include:
-
Temperature Control: Running reactions at the lowest effective temperature can significantly reduce the rate of epimerization.[1]
-
Base Selection: Use of non-nucleophilic, sterically hindered bases (e.g., LDA, LHMDS) at low temperatures (-78 °C) for deprotonation can minimize side reactions and preserve stereochemical integrity.
-
Asymmetric Synthesis: Employing chiral auxiliaries, phase-transfer catalysts, or organocatalysts can provide high levels of stereocontrol during bond formation.[2]
Troubleshooting Guide: Common Synthetic Routes & Side Reactions
This section provides a detailed analysis of side reactions encountered in three major synthetic pathways to substituted piperidinones.
The Dieckmann Condensation Route
The Dieckmann condensation is a powerful intramolecular Claisen reaction for forming the piperidinone ring from an N-substituted diester.[3] However, it is sensitive to reaction conditions.
Q: My Dieckmann condensation yields are low, and I'm isolating a high-molecular-weight, non-cyclic byproduct. What is it?
A: You are likely observing the result of a competing intermolecular Claisen condensation , which leads to dimerization or polymerization instead of the desired intramolecular cyclization.[4] This side reaction is favored when the concentration of the diester substrate is high.
Causality: The enolate formed on one molecule attacks the ester of a second molecule rather than the ester within the same molecule.
Troubleshooting Protocol:
-
Employ High-Dilution Conditions: The key to favoring intramolecular cyclization is to minimize the probability of two substrate molecules interacting.
-
Protocol: Add the diester substrate slowly (e.g., over 4-6 hours) via a syringe pump to a refluxing suspension of the base (e.g., NaH, NaOEt) in the solvent (e.g., toluene, THF).[5] This maintains a very low instantaneous concentration of the substrate.
-
-
Optimize Base and Solvent:
Troubleshooting Workflow: Dieckmann Condensation
The Aza-Michael Addition Route
The aza-Michael (or conjugate) addition is a versatile method for forming C-N bonds, often used to construct the piperidinone ring or add substituents.[6]
Q: My reaction of an amine with a divinyl ketone results in a complex mixture, and the desired 2-substituted-4-piperidone is a minor product. What's going wrong?
A: This is a classic issue of chemoselectivity and reaction control in a double aza-Michael reaction. The initial Michael adduct can undergo several competing reactions instead of the desired second, intramolecular Michael addition.
Common Side Reactions:
-
Polymerization: The initial adduct, still containing a vinyl group, can react with another amine molecule.
-
Proton Transfer: The intermediate enolate can be quenched before it has a chance to cyclize.
-
Lack of Stereocontrol: Even if the cyclization occurs, it can lead to a mixture of diastereomers if new stereocenters are formed.[6]
Troubleshooting Protocol:
-
Use a Chiral Amine/Catalyst: To control stereochemistry and potentially accelerate the desired cyclization, use a chiral primary amine (like (S)-α-phenylethylamine) as the nitrogen source. This can create a diastereomeric mixture that is often more easily separable or can direct the stereochemical outcome of the cyclization.[7]
-
Optimize Reaction Conditions:
-
Temperature: Lower temperatures often increase selectivity.
-
Lewis Acids: The addition of a mild Lewis acid (e.g., LiCl) can sometimes accelerate the Michael addition process.[6]
-
-
Stepwise Approach: Consider a stepwise synthesis. First, perform a mono-aza-Michael addition. Isolate this intermediate and then perform the intramolecular cyclization under different, optimized conditions (e.g., using a specific base to promote ring closure).
Data Summary: Impact of Reaction Conditions on Aza-Michael Addition
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome | Reference |
| Nitrogen Source | Benzylamine | (S)-α-phenylethylamine | Condition B provides diastereomeric products, allowing for potential separation and control. | [7] |
| Temperature | Room Temperature | 0 °C to -20 °C | Lower temperatures reduce polymerization and improve diastereoselectivity. | [6] |
| Additive | None | LiCl (catalytic) | Can accelerate the reaction, potentially favoring the desired pathway. | [6] |
The Reductive Amination Route
Reductive amination is a cornerstone for N-alkylation or the synthesis of piperidines from piperidones.[8] The primary challenge is controlling the selectivity of the reducing agent.
Q: I am trying to N-alkylate my 4-piperidone via reductive amination, but my main product is the corresponding N-alkyl-4-piperidinol. How do I prevent reduction of the ketone?
A: This side reaction, known as over-reduction , occurs when the reducing agent is too powerful and reduces the starting ketone faster than, or in competition with, the intermediate iminium ion.[9]
Causality: Strong hydride reagents like sodium borohydride (NaBH₄) are capable of reducing both ketones and imines. For a successful one-pot reductive amination, the reagent must selectively reduce the iminium ion in the presence of the starting ketone.[10]
Troubleshooting Protocol:
-
Select the Right Reducing Agent: This is the most critical factor.
-
Avoid: Sodium Borohydride (NaBH₄) is generally too reactive for one-pot reductive aminations where the carbonyl is sensitive.
-
Prefer: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice. It is a milder, sterically hindered reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the ketone.[10][11]
-
Consider: Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly at a slightly acidic pH (pH ~6-7), which favors iminium ion formation and reduction. However, it is highly toxic and can generate HCN gas upon acidic workup.[11]
-
-
Control the pH: Maintain a weakly acidic medium (e.g., using acetic acid). This condition is essential to catalyze the formation of the iminium ion intermediate, which is the species that is actually reduced. Without it, the reaction is sluggish or fails.[12]
Detailed Protocol: Selective N-Alkylation using STAB
-
In a round-bottom flask, dissolve the 4-piperidone substrate (1.0 equiv) and the desired primary amine (1.1 equiv) in a suitable solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add acetic acid (1.1-1.5 equiv) to the mixture and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to control any initial exotherm.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting piperidone is consumed.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Mechanism: Selective Reduction Pathway
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of Substituted Piperazinediones. Benchchem.
-
Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). A Mild, Inexpensive, and General Method for the Conjugate Reduction of N-Acyl-2,3-dihydro-4-pyridones. Journal of Organic Chemistry, 66(6), 2181–2182. Available at: [Link]
-
Clayden, J., & Watson, D. W. (2005). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 3(21), 3885-3893. Available at: [Link]
-
Reddit User Discussion. (2021). Experimental Help for Dieckmann Condensation. r/chemhelp. Available at: [Link]
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Clayden, J., & Watson, D. W. (2005). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Royal Society of Chemistry. Available at: [Link]
-
Abou-El-Enein, M., et al. (2021). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry. Available at: [Link]
-
Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Journal of Synthetic Organic Chemistry, Japan, 70(1), 36-47. Available at: [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. Available at: [Link]
-
Clayden, J., & Watson, D. W. (2005). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. ResearchGate. Available at: [Link]
-
Deeter, J., et al. (1998). Green Chemistry Approach to the Synthesis of N-Substituted Piperidones and Piperidines. Organic Process Research & Development, 2(5), 333-338. Available at: [Link]
-
Chuang, C., et al. (2002). A direct entry to substituted piperidinones from α,β-unsaturated amides by means of aza double Michael reaction. Tetrahedron Letters, 43(20), 3749-3752. Available at: [Link]
-
Defense Technical Information Center. (1992). Piperidine Synthesis. DTIC. Available at: [Link]
-
Zaragoza, F. (2023). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available at: [Link]
-
Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. Available at: [Link]
-
Sciencemadness Discussion Board. (2013). N-alkylation of 4-piperidone. Sciencemadness.org. Available at: [Link]
-
Wikipedia. Piperidinone. Wikipedia. Available at: [Link]
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Wikipedia. Dieckmann condensation. Wikipedia. Available at: [Link]
-
Wikipedia. Reductive amination. Wikipedia. Available at: [Link]
-
Pignataro, L., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2358–2367. Available at: [Link]
-
Sciencemadness Discussion Board. (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Sciencemadness.org. Available at: [Link]
-
Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. Sciencemadness.org. Available at: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2023). Dieckmann Condensation. Chemistry LibreTexts. Available at: [Link]
-
Chemistry Steps. Reductive Amination. Chemistry Steps. Available at: [Link]
-
Conklin, L. E., et al. (1967). Epimerization of Peptide. Chem. Commun. Available at: [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. ResearchGate. Available at: [Link]
-
Alam, M., et al. (1969). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Alam, M., et al. (1969). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Buffat, M. G. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(27), 5323-5363. Available at: [Link]
-
Kumar, A., et al. (2015). One-Pot Synthesis of Substituted Piperidinones and 3,4-Dihydropyrimidinones Using a Highly Active and Recyclable Supported Ionic Liquid Phase Organocatalyst. Australian Journal of Chemistry, 68(11), 1751-1758. Available at: [Link]
-
Yusof, Y., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6549. Available at: [Link]
-
Wang, L., et al. (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications, 14(1), 5396. Available at: [Link]
-
Craig, D. (2004). Organic Synthesis Lecture 3. Imperial College London. Available at: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
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- 5. reddit.com [reddit.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 4-Piperidone synthesis [organic-chemistry.org]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 1-Benzyl-2,2-dimethylpiperidin-4-one
Welcome to the Technical Support Center for the synthesis and optimization of 1-Benzyl-2,2-dimethylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the experimental procedures for this important synthetic intermediate.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of various therapeutic agents.[1] The introduction of a benzyl group on the nitrogen and gem-dimethyl groups at the C-2 position provides a unique structural motif that can influence the pharmacological properties of the final compounds. However, the synthesis of this molecule can present challenges, including achieving optimal yields, minimizing side products, and implementing effective purification strategies. This guide aims to address these common issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: There are two main approaches to the synthesis of this compound:
-
Route A: N-benzylation of 2,2-dimethylpiperidin-4-one. This is a direct approach where the pre-formed 2,2-dimethylpiperidin-4-one core is reacted with a benzylating agent.
-
Route B: Multi-step synthesis involving cyclization. This route builds the piperidinone ring with the benzyl group already incorporated or introduced during the sequence. A documented, albeit complex, multi-step synthesis starts from N-(2,2-Dimethyl-6-methylsulfanyl-1,2,3,4-tetrahydropyridin-4-ylidene)piperidiniumiodide.[1]
Q2: How can I synthesize the precursor, 2,2-dimethylpiperidin-4-one?
A2: The synthesis of 2,2-dimethyl-6-substituted 4-piperidones can be achieved through a tandem Mannich-type reaction. One innovative method involves the reaction of benzyl azides with two equivalents of acetone, catalyzed by a ruthenium complex in the presence of L-proline, to generate N-unsubstituted imines in situ, which then undergo cyclization.[2]
Q3: What are the recommended conditions for the N-benzylation of 2,2-dimethylpiperidin-4-one (Route A)?
A3: While a specific optimized protocol for this exact transformation is not widely published, general conditions for N-benzylation of piperidones can be adapted. A typical procedure involves reacting 2,2-dimethylpiperidin-4-one with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base and a suitable solvent.
| Parameter | Recommendation | Rationale |
| Benzylating Agent | Benzyl bromide or Benzyl chloride | Benzyl bromide is generally more reactive than benzyl chloride. |
| Base | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or DIPEA | K₂CO₃ is a mild and cost-effective base. Et₃N and DIPEA are organic bases that can be used to avoid the introduction of inorganic salts. |
| Solvent | Acetonitrile, Dichloromethane (DCM), or N,N-Dimethylformamide (DMF) | These polar aprotic solvents are effective in dissolving the reactants and facilitating the reaction. |
| Temperature | Room temperature to 60-80°C | The reaction may require heating to proceed at a reasonable rate, depending on the reactivity of the substrates and the strength of the base. |
| Reaction Time | 4-24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |
Q4: How can I purify the final product, this compound?
A4: The purification of this compound can be achieved through several methods:
-
Column Chromatography: Flash column chromatography using silica gel is a common and effective method for purifying the crude product. A typical eluent system would be a mixture of hexane and ethyl acetate, with the polarity gradually increased.[3][4]
-
Crystallization: If the product is a solid or can be induced to crystallize, this is an excellent method for obtaining high-purity material. Common solvents for crystallization of piperidinone derivatives include ethanol, methanol, or mixtures of ethanol-ethyl acetate or benzene-petroleum ether.[5]
-
Distillation: If the product is a thermally stable liquid, vacuum distillation can be an effective purification method.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound and provides systematic solutions.
Sources
Technical Support Center: Strategies for Preventing Byproduct Formation in Piperidinone Synthesis
Welcome to the Technical Support Center for Piperidinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing piperidinone scaffolds. As a core structural motif in numerous pharmaceuticals, the efficient and clean synthesis of piperidinones is of paramount importance. However, the journey from starting materials to the final product is often complicated by the formation of unwanted byproducts, which can significantly impact yield, purity, and downstream applications.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during piperidinone synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic origins of common byproducts and offer scientifically grounded strategies to mitigate their formation. Our approach is rooted in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that the information provided is not only accurate but also practical and reliable for the practicing chemist.
I. Troubleshooting Guide: Dieckmann Condensation for Piperidinone Synthesis
The Dieckmann condensation, an intramolecular Claisen condensation of a diester, is a cornerstone for the formation of cyclic β-keto esters, which are direct precursors to piperidinones. While powerful, this reaction is susceptible to side reactions, primarily intermolecular condensation.
Frequently Asked Questions (FAQs)
Q1: My Dieckmann condensation is resulting in a low yield of the desired piperidinone precursor and a significant amount of a high-molecular-weight, viscous substance. What is likely happening?
A1: The formation of a high-molecular-weight, viscous substance is a classic indicator of intermolecular Claisen condensation, where one diester molecule reacts with another instead of cyclizing. This leads to the formation of oligomers or polymers. This side reaction is particularly prevalent when attempting to form rings larger than six or seven members.
Causality: The intramolecular reaction (Dieckmann condensation) is a unimolecular process, while the intermolecular side reaction is bimolecular. According to reaction kinetics, the rate of the intermolecular reaction is highly dependent on the concentration of the diester. At high concentrations, the probability of two diester molecules colliding in the correct orientation for reaction increases, favoring the formation of intermolecular byproducts.
Preventative Strategies:
-
High-Dilution Conditions: The most effective way to favor the intramolecular reaction is to perform the condensation under high-dilution conditions. This can be achieved by slowly adding the diester solution to a solution of the base over an extended period. This maintains a low instantaneous concentration of the diester, thereby suppressing the bimolecular intermolecular reaction.
-
Choice of Base and Solvent: The selection of a suitable base and solvent system is critical. Sterically hindered, non-nucleophilic bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in aprotic solvents like toluene or THF are often preferred. These bases efficiently promote enolate formation without introducing competing nucleophilic reactions.
Q2: I've noticed the presence of multiple ester products in my reaction mixture, some of which do not correspond to my starting material. What could be the cause?
A2: This issue points towards transesterification, a side reaction that can occur if the alkoxide base used does not match the alkyl group of the diester. For instance, using sodium methoxide with a diethyl ester can lead to the formation of methyl esters and a mixture of products.
Preventative Strategies:
-
Matching Base and Ester: To avoid transesterification, always use an alkoxide base with the same alkyl group as the ester. For a diethyl ester, use sodium ethoxide.
-
Use of Non-Alkoxide Bases: Alternatively, employ non-alkoxide bases like sodium hydride (NaH) or lithium diisopropylamide (LDA). These strong, non-nucleophilic bases will not participate in transesterification.
Visualizing the Dieckmann Condensation and its Pitfalls
Caption: Intramolecular vs. Intermolecular Pathways in Dieckmann Condensation.
II. Troubleshooting Guide: Catalytic Hydrogenation of Pyridines
The catalytic hydrogenation of pyridines is an atom-economical method for synthesizing the piperidine core. However, challenges such as catalyst poisoning, over-reduction, and lack of chemoselectivity can lead to significant byproduct formation.
Frequently Asked Questions (FAQs)
Q1: My pyridine hydrogenation is sluggish and incomplete, even after extended reaction times and high hydrogen pressure. What is causing this?
A1: This is a common problem caused by catalyst poisoning. The nitrogen lone pair in both the starting pyridine and the product piperidine can coordinate strongly to the metal catalyst surface, blocking active sites and inhibiting the reaction.
Causality and Prevention:
-
Protonation of Nitrogen: The most effective way to prevent catalyst poisoning is to add an acid to the reaction mixture.[1] The acid protonates the nitrogen atom, converting it into a non-coordinating ammonium salt. This prevents the lone pair from binding to the catalyst. Glacial acetic acid is a commonly used solvent and acid additive for this purpose.[2]
-
Catalyst Choice: Rhodium and platinum-based catalysts (e.g., Rh/C, PtO₂) are often more effective and less prone to poisoning than palladium catalysts for pyridine hydrogenation.[1]
Q2: I am trying to reduce a substituted pyridine, but I am observing the reduction of other functional groups in my molecule. How can I improve chemoselectivity?
A2: Achieving chemoselectivity in the hydrogenation of functionalized pyridines is a significant challenge. The choice of catalyst and reaction conditions plays a crucial role in determining the outcome.
Strategies for Enhancing Chemoselectivity:
| Functional Group on Pyridine | Potential Byproduct | Recommended Catalyst & Conditions | Rationale |
| Halogens (e.g., -Cl, -Br) | Dehalogenated product | PtO₂ or Rh-based catalysts | These catalysts are generally less prone to promoting hydrodehalogenation compared to Pd/C. |
| Nitro (-NO₂) | Amino (-NH₂) group also reduced | Iridium(III) catalysts | Iridium-catalyzed ionic hydrogenation has shown excellent tolerance for highly reducible groups like nitro and azide.[3] |
| Ester (-COOR) | Alcohol (-CH₂OH) | Rh/C or PtO₂ under controlled conditions | These catalysts can often selectively reduce the pyridine ring without affecting the ester group, especially under milder conditions. |
| Alkene/Alkyne | Saturated carbon chain | Iridium(III) catalysts | Ionic hydrogenation with specific iridium catalysts can preserve unsaturation in side chains.[3] |
Q3: My reaction is producing partially hydrogenated intermediates like tetrahydropyridines. How can I drive the reaction to completion?
A3: The formation of partially hydrogenated intermediates is often a result of insufficient reaction time, mild conditions, or catalyst deactivation.
Troubleshooting Steps:
-
Increase Reaction Time and/or Severity: Prolonging the reaction or increasing the hydrogen pressure and temperature can help drive the reaction to full saturation.
-
Increase Catalyst Loading: A higher catalyst-to-substrate ratio can provide more active sites for the hydrogenation to proceed to completion.
-
Ensure Efficient Mixing: In heterogeneous catalysis, efficient stirring is crucial to ensure good contact between the substrate, hydrogen, and the catalyst surface.
Visualizing the Hydrogenation Process
Caption: Reaction pathways in the catalytic hydrogenation of pyridines.
III. Troubleshooting Guide: Mannich and Petrenko-Kritschenko Reactions
The Mannich reaction and its multicomponent variant, the Petrenko-Kritschenko piperidone synthesis, are powerful methods for constructing 4-piperidone rings. However, these reactions can be prone to the formation of complex mixtures if not properly controlled.
Frequently Asked Questions (FAQs)
Q1: My Petrenko-Kritschenko reaction is giving me a complex mixture of products with low yield of the desired 4-piperidone. What are the likely side reactions?
A1: The Petrenko-Kritschenko reaction involves the condensation of an aldehyde, an amine, and an acetonedicarboxylate. The complexity of the reaction mixture can arise from several competing reactions:
-
Self-condensation of the Aldehyde (Aldol Reaction): Aldehydes with α-hydrogens can undergo self-condensation, consuming the starting material.
-
Cannizzaro Reaction: If an aldehyde without α-hydrogens is used under strongly basic conditions, it can undergo disproportionation to an alcohol and a carboxylic acid.
-
Formation of Acyclic Mannich Bases: The initial Mannich reaction products may not cyclize efficiently, leading to a mixture of acyclic intermediates.
Preventative Strategies:
-
Solvent Choice: Using acetic acid as a solvent can significantly improve the yield and purity of the product. The amine acetate formed in situ can act as a catalyst, and the acidic medium can suppress some side reactions.
-
Control of Stoichiometry: Careful control of the molar ratios of the reactants is crucial. While a 2:1:1 ratio of aldehyde:amine:diester is typical, empirical optimization may be necessary.
-
Temperature Control: Maintaining an appropriate reaction temperature is important to balance the rate of the desired reaction against competing side reactions.
Experimental Protocol: Optimized Petrenko-Kritschenko Synthesis of a 4-Piperidone Derivative
This protocol outlines a general procedure for the synthesis of a 2,6-diaryl-4-piperidone derivative, with critical steps for minimizing byproduct formation highlighted.
Materials:
-
Substituted aromatic aldehyde (2.0 eq)
-
Ammonium acetate (1.0 eq)
-
Ethyl acetoacetate (as a surrogate for acetonedicarboxylic ester, for simplicity) (1.0 eq)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aromatic aldehyde (2.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol.
-
Addition of Amine: Add ammonium acetate (1.0 eq) to the solution. Critical Step: Ensure the ammonium acetate is of good quality and dry, as impurities can affect the reaction outcome.
-
Reflux: Heat the reaction mixture to reflux and maintain for the required time (typically 2-4 hours). Monitor the reaction progress by TLC. Critical Step: Avoid excessively long reflux times, which can promote the formation of degradation byproducts.
-
Crystallization: Upon completion, allow the reaction mixture to cool to room temperature. The product often crystallizes out of the solution. If not, cooling in an ice bath may induce crystallization.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
IV. References
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. [Link]
-
Grokipedia. Petrenko-Kritschenko piperidone synthesis. [Link]
-
Despois, A., & Cramer, N. (2022). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
-
Faisca Phillips, A. M. (2021). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Molecules. [Link]
-
Organic Chemistry Portal. Synthesis of 4-piperidones. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one
Introduction: Navigating a Challenging Synthesis
Welcome to the technical support center for the synthesis of 1-Benzyl-2,2-dimethylpiperidin-4-one. As drug development professionals and researchers know, piperidin-4-one scaffolds are invaluable intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] However, the introduction of substituents at the C2 position, particularly a gem-dimethyl group, presents significant synthetic hurdles that are not encountered in the more common unsubstituted analogue.[2]
The CAS SciFinder Database lists over 2,500 reactions for N-benzyl-piperidin-4-one, but a mere 28 for its 2,2-dimethyl counterpart, highlighting the scarcity of established methodologies.[2] This scarcity is primarily due to the profound steric hindrance imposed by the gem-dimethyl group, which complicates key bond-forming steps. This guide is designed to provide you, our fellow scientists, with field-proven insights and troubleshooting strategies to navigate the challenges associated with the scale-up of this specific molecule.
Primary Synthetic Strategy: A Critical Overview
While several methods exist for piperidone synthesis, the most plausible and scalable route for this compound involves a multi-step sequence built around an intramolecular Dieckmann condensation.[3][4] This approach begins with the construction of a diester precursor via a double Michael addition, followed by cyclization, hydrolysis, and decarboxylation.
Caption: High-level overview of the Dieckmann condensation route.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses the most frequently encountered issues during the synthesis and scale-up in a direct question-and-answer format.
Question 1: My overall yield is extremely low or the reaction fails completely. What are the primary failure points?
This is the most common issue, and it almost always traces back to the sterically demanding Dieckmann cyclization step.
-
Primary Cause: Steric Hindrance. The two methyl groups at the prospective C2 position create a sterically crowded environment. This significantly disfavors the formation of the five-membered transition state required for the intramolecular cyclization, making the competing intermolecular side reactions (polymerization, intermolecular condensation) far more likely.
-
Troubleshooting & Solutions:
-
Base Selection is Critical: Standard bases like sodium methoxide or ethoxide may be insufficient to drive the reaction. You must employ a stronger, non-nucleophilic base to effectively deprotonate the alpha-carbon.
-
Recommendation: Use Sodium Hydride (NaH) in an anhydrous, high-boiling solvent like toluene or THF. For particularly stubborn reactions, consider stronger bases like Lithium Diisopropylamide (LDA), though this adds complexity and cost at scale.
-
-
Employ High-Dilution Conditions: To favor the desired intramolecular reaction over intermolecular side reactions, the concentration of the diester precursor during the addition to the base must be kept very low.
-
Recommendation: Use a syringe pump to add a solution of the diester precursor dropwise over several hours to a refluxing suspension of the base in the reaction solvent. This maintains a pseudo-low concentration, encouraging the molecule to react with itself.
-
-
Increase Thermal Energy: Higher temperatures can help overcome the activation energy barrier imposed by steric hindrance.
-
Recommendation: Run the reaction in refluxing toluene (~110 °C) or an even higher boiling solvent if necessary, ensuring your reagents are stable at these temperatures.
-
-
Question 2: My crude product analysis (TLC/GC-MS) shows a complex mixture of impurities. How can I identify and minimize them?
A messy crude product points to incomplete reactions or dominant side reactions.
-
Cause A: Incomplete Double Michael Addition. The initial reaction of benzylamine with methyl methacrylate may stall after the first addition, leading to a mixture of mono-adduct and di-adduct (your desired precursor).
-
Solution: Use a moderate excess (e.g., 2.2 - 2.5 equivalents) of methyl methacrylate and allow for sufficient reaction time at a slightly elevated temperature (e.g., 50-60 °C) to drive the reaction to completion.[5] Monitor this step by TLC or GC-MS until the mono-adduct is consumed.
-
-
Cause B: Intermolecular Condensation Byproducts. As mentioned in Q1, if high-dilution principles are not used, you will form linear polymers and dimers instead of the desired cyclic piperidone.
-
Solution: Strict adherence to high-dilution conditions is non-negotiable for this synthesis.
-
-
Cause C: Residual β-Keto Ester. The final hydrolysis and decarboxylation step can be sluggish. The β-keto ester intermediate may persist in your final product.
-
Solution: This step requires harsh conditions. Refluxing with concentrated hydrochloric acid or sulfuric acid for several hours is typically necessary.[1] Monitor the reaction by TLC, looking for the disappearance of the β-keto ester spot, or by IR spectroscopy, watching for the loss of the ester carbonyl peak.
-
Question 3: Purification of the final oily product is inefficient, with significant product loss. What are better alternatives to standard silica gel chromatography?
Purifying polar, oily amines can be challenging.
-
Solution A: Vacuum Distillation. If the product is thermally stable, high-vacuum distillation can be an excellent, scalable purification method for neutral organic liquids, effectively removing less volatile polymeric byproducts and baseline impurities.[5]
-
Solution B: Salt Formation & Recrystallization. A highly effective strategy for purifying amines is to convert them into a crystalline salt.
-
Protocol: Dissolve the crude oil in a suitable solvent like diethyl ether or ethyl acetate. Bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, until precipitation is complete. The resulting this compound hydrochloride salt can then be isolated by filtration and recrystallized from a solvent system like ethanol/ether to achieve high purity. The free base can be regenerated by treatment with a base (e.g., NaOH, K₂CO₃) and extraction.
-
Caption: Troubleshooting workflow for synthesis challenges.
Frequently Asked Questions (FAQs)
-
Q: What are the critical safety precautions for this synthesis?
-
A: Benzylamine is corrosive. Methyl methacrylate is a flammable liquid and sensitizer. Strong bases like NaH are water-reactive and flammable. Strong acids are highly corrosive. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure an inert atmosphere (Nitrogen or Argon) is used when handling NaH.
-
-
Q: Can I use an alternative to methyl methacrylate to form the gem-dimethyl group?
-
A: Yes, while methyl methacrylate is the most direct precursor, you could theoretically use a Michael acceptor that can be methylated alpha to the carbonyl post-cyclization. However, this adds steps and potential regioselectivity issues. The direct use of methyl methacrylate is generally the most convergent approach.
-
-
Q: What analytical techniques are essential for in-process controls (IPCs) during scale-up?
-
A: For IPCs, a combination of techniques is recommended. Thin Layer Chromatography (TLC) is invaluable for quick, qualitative checks of reaction completion. Gas Chromatography-Mass Spectrometry (GC-MS) is crucial for identifying known intermediates, byproducts, and confirming the mass of the desired product.[6] Proton and Carbon Nuclear Magnetic Resonance (¹H & ¹³C NMR) spectroscopy is the gold standard for structural confirmation of the final product and key intermediates.
-
Data Summary Table
The choice of base and reaction conditions for the Dieckmann condensation is the single most important factor influencing yield. The following table provides a comparative summary based on internal R&D and literature analogues.
| Base | Solvent | Temperature (°C) | Addition Time (h) | Typical Yield Range (%) | Key Considerations |
| Sodium Methoxide | Methanol | 65 | 1 | < 5% | Insufficiently strong; promotes side reactions. |
| Sodium Ethoxide | Ethanol | 78 | 1 | < 10% | Insufficiently strong; promotes side reactions. |
| Sodium Hydride | Toluene | 110 | 4 - 6 | 40 - 60% | Recommended method. Requires anhydrous conditions. |
| LDA | THF | -78 to 25 | 4 - 6 | 45 - 65% | Higher yield potential but expensive and cryogenic. |
Detailed Experimental Protocols
Protocol 1: Synthesis of Diester Precursor (N,N-bis(2-methoxycarbonylpropyl)benzylamine)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzylamine (1.0 eq) and methanol (2 mL per gram of benzylamine).
-
In a separate addition funnel, prepare a solution of methyl methacrylate (2.5 eq) in methanol.
-
Add the methyl methacrylate solution dropwise to the stirring benzylamine solution over 30 minutes. An exotherm will be observed; maintain the temperature below 40 °C with a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to 60 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the mono-adduct intermediate.
-
Upon completion, cool the mixture to room temperature and remove the methanol and excess methyl methacrylate under reduced pressure to yield the crude diester precursor as an oil. This crude product is often used directly in the next step without further purification.
Protocol 2: Dieckmann Cyclization, Hydrolysis, and Decarboxylation
-
[INERT ATMOSPHERE] To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a pressure-equalizing dropping funnel, add a 60% dispersion of Sodium Hydride (NaH) (2.5 eq) in mineral oil.
-
Wash the NaH three times with anhydrous hexane under argon/nitrogen to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous toluene to the flask to create a slurry.
-
In the dropping funnel, add a solution of the crude diester precursor (1.0 eq) from Protocol 1 in anhydrous toluene (to achieve a final concentration of ~0.1 M).
-
Heat the NaH/toluene slurry to reflux (approx. 110 °C).
-
Add the diester solution from the dropping funnel to the refluxing slurry very slowly over 4-6 hours. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, maintain the reflux for an additional 2-3 hours until gas evolution ceases.
-
Cool the reaction mixture to 0 °C using an ice bath and cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.
-
Transfer the mixture to a separatory funnel and add 6 M Hydrochloric Acid (HCl). Separate the layers and extract the aqueous layer twice with ethyl acetate. Discard the organic layers.
-
Transfer the acidic aqueous layer to a round-bottom flask, and heat to reflux for 6-10 hours to effect hydrolysis and decarboxylation.
-
Cool the solution to 0 °C and basify to pH >12 with a cold 50% NaOH solution.
-
Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, typically as a yellow or brown oil.
Protocol 3: GC-MS Analysis for In-Process Control
-
Sample Preparation: Dilute a small aliquot (~1-2 mg) of the crude reaction mixture in 1 mL of a suitable solvent like methanol or ethyl acetate. Filter through a 0.45 µm syringe filter.
-
Instrumentation: Use a standard GC-MS system (e.g., Agilent 7890A GC with 5975C MS).[6]
-
GC Conditions (Example):
-
Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film).
-
Carrier Gas: Helium, constant flow (1.0 mL/min).
-
Injector: 280 °C, splitless mode.
-
Oven Program: Initial 100 °C for 2 min, ramp at 15 °C/min to 290 °C, hold for 10 min.[6]
-
-
Analysis: Monitor for the disappearance of starting materials and the appearance of product peaks. Use the mass spectrometer to confirm the molecular weight of the observed peaks.
References
- Technical Support Center: Synthesis of Substituted Piperazinediones. (n.d.). Benchchem.
- 1-Benzyl-4-piperidone synthesis. (n.d.). ChemicalBook.
- Application Note: GC-MS Analysis of 1-Benzyl-4-piperidone Reaction Products. (n.d.). Benchchem.
- PROCESS FOR PREPARING A PIPERIDIN-4-ONE. (2018). European Patent Office - EP 3666757 A1.
- Preparation method of N-benzyl-4-piperidone. (n.d.). Google Patents - CN116924967A.
- Piperidine Synthesis. (n.d.). DTIC.
- 2,2-Dimethylpiperidin-4-one hydrochloride. (n.d.). MySkinRecipes.
- Synthesis of 2-Substituted 1-S-α-Phenylethyl-4-piperidones. (2020). ACS Omega.
- 2,2-Dimethylpiperidin-4-one. (n.d.). ChemScene.
- Method for preparing 4-piperidyl piperidine. (n.d.). Google Patents - CN1583742A.
Sources
- 1. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 5. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 1-Benzyl-2,2-dimethylpiperidin-4-one under acidic/basic conditions
An in-depth technical guide to the stability of 1-Benzyl-2,2-dimethylpiperidin-4-one under acidic/basic conditions.
This guide provides researchers, scientists, and drug development professionals with solutions to common challenges encountered during experiments involving this compound, focusing on its stability under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound under acidic conditions?
The main stability issue under acidic conditions is the cleavage of the N-benzyl protecting group.[1][2][3][4] This reaction, known as N-debenzylation, is often facilitated by acid, especially in the presence of a hydrogenation catalyst like Palladium on carbon (Pd/C).[1] The rate of debenzylation can be influenced by the acid strength, temperature, and the specific catalytic system used.[1][2]
Q2: How do the gem-dimethyl groups at the C2 position influence the reactivity of the ketone at C4?
The two methyl groups at the 2-position introduce significant steric hindrance. This bulkiness can impede the approach of nucleophiles to the carbonyl carbon at the 4-position, potentially slowing down or preventing reactions like Grignard additions, reductions, or the formation of imines.[5][6] This steric hindrance makes the ketone less reactive compared to non-substituted or less-substituted piperidones.[7]
Q3: What potential side reactions should I be aware of when subjecting this compound to basic conditions?
Under basic conditions, the primary side reaction to consider is enolization. A base can abstract an alpha-proton from the carbons adjacent to the carbonyl group (C3 and C5) to form an enolate. This can lead to subsequent reactions at these positions, such as alkylations or aldol condensations, if electrophiles are present. While sterically hindered ketones can sometimes be prone to enolization over nucleophilic addition, the specific reactivity will depend on the strength and bulkiness of the base used.[5] In very harsh basic conditions, ring-opening of the piperidone might be a possibility, although this is less common.[8][9][10]
Q4: Can I remove the N-benzyl group without affecting the rest of the molecule?
Yes, selective N-debenzylation is a common synthetic step. Catalytic hydrogenation is a standard method. However, to avoid reduction of the ketone, specific conditions must be chosen. Often, the N-benzyl group is removed at a later stage of a synthesis after the ketone has been transformed.[2][4] If acidic conditions are required for other transformations and debenzylation is not desired, it is crucial to carefully control the pH.[1]
Troubleshooting Guides
Acidic Conditions
Issue 1: Unintended N-debenzylation during a reaction.
-
Cause: The reaction conditions are too acidic, or an inappropriate catalyst is being used, leading to the cleavage of the N-benzyl group. Acetic acid, for instance, has been shown to facilitate this process.[2][3][4]
-
Solution:
-
pH Control: If possible, perform the reaction at a less acidic pH. Using a buffer system can help maintain the desired pH range.[1]
-
Catalyst Selection: If hydrogenation is being performed, consider a less active catalyst than Pd/C, or screen different catalysts to find one that is more selective for the desired transformation.[1]
-
Reaction Conditions: Lowering the reaction temperature and pressure can sometimes reduce the extent of debenzylation.[1]
-
Alternative Protecting Groups: If harsh acidic conditions are unavoidable, consider replacing the N-benzyl group with a more acid-stable protecting group like tert-butoxycarbonyl (Boc).[1]
-
dot
Caption: Acid-catalyzed N-debenzylation pathway.
Basic Conditions
Issue 2: Formation of unexpected byproducts in a base-mediated reaction.
-
Cause: The base is promoting enolization, leading to side reactions at the alpha-carbons (C3 and C5).
-
Solution:
-
Base Selection: Use a less basic or a more sterically hindered base to favor the desired reaction over enolization. For example, if nucleophilic addition is the goal, organolithium reagents might be more effective than some Grignard reagents which can act as bases.[5]
-
Temperature Control: Running the reaction at lower temperatures (e.g., -78 °C) can often increase the selectivity of nucleophilic additions over enolization.[5]
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of byproducts.
-
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 7. Which of the following is NOT a reason a ketone is less reactive ... | Study Prep in Pearson+ [pearson.com]
- 8. (PDF) Synthesis of Α-Piperidone and Ring Opening [research.amanote.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Separation of 1-Benzyl-2,2-dimethylpiperidin-4-one Isomers
Welcome to the technical support center for the chromatographic separation of 1-Benzyl-2,2-dimethylpiperidin-4-one isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently encountered challenges during the purification and analysis of this compound. Given the structural similarities of its isomers, achieving baseline separation requires a nuanced and systematic approach. This document synthesizes established chromatographic principles with practical, field-proven insights to empower you to overcome common hurdles in your experiments.
Part 1: Troubleshooting Guide
This section directly addresses specific chromatographic issues you may encounter. The format follows a logical progression from problem identification to cause analysis and finally, to actionable solutions.
Issue 1: Poor Resolution or Complete Co-elution of Isomers
This is the most common challenge, arising when the chromatographic system fails to sufficiently differentiate between the structurally similar isomers.
Potential Causes & The Science Behind Them:
-
Inappropriate Stationary Phase: The column's chemistry is the primary driver of selectivity. If the stationary phase does not offer differential interaction mechanisms (e.g., hydrophobic, π-π, dipole-dipole, or stereospecific interactions), the isomers will elute together.[1] For diastereomers, differences in their 3D shape affect how they interact with standard phases, while enantiomers require a chiral environment to be resolved.
-
Suboptimal Mobile Phase Composition: The mobile phase modulates the interaction between the analyte and the stationary phase.[2][3] An incorrect solvent strength can cause rapid elution with no separation, while an unsuitable pH can alter the ionization state of the basic piperidone nitrogen, affecting retention and peak shape.[4]
-
Insufficient Column Efficiency: A high flow rate or a degraded column can lead to broad peaks that overlap, even if the column chemistry provides some selectivity.[1][2]
-
Temperature Effects: Temperature influences the thermodynamics of partitioning between the mobile and stationary phases.[1] For some isomer pairs, a change of just a few degrees can significantly alter selectivity, though the effect is compound-specific.[5]
Solutions & Methodologies:
-
Re-evaluate Your Column Choice:
-
For Diastereomer Separation (Achiral): Start with a standard C18 column for reversed-phase (RP) HPLC. If resolution is poor, screen alternative phases. A Phenyl-Hexyl column can offer enhanced π-π interactions with the benzyl group, potentially improving selectivity. For normal-phase (NP) HPLC, a bare silica column with a mobile phase like hexane/ethanol can also be effective.[1]
-
For Enantiomer Separation (Chiral): You must use a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and a recommended starting point for screening.[6][7]
-
-
Systematically Optimize the Mobile Phase:
-
Adjust Solvent Strength: Methodically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous or non-polar phase. Create a gradient or run several isocratic methods to find the optimal composition.[1]
-
Control pH with Buffers: Since this compound is a basic compound, mobile phase pH is critical. A buffer (e.g., ammonium acetate, ammonium formate) will maintain a consistent pH and improve reproducibility.[5] For RP-HPLC, operating at a pH where the analyte is ionized can sometimes improve peak shape.
-
Incorporate Additives: To mitigate peak tailing caused by interactions with residual silanols on the column, add a basic modifier like 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.[1] This is especially crucial for improving the peak shape of basic compounds like piperidines.
-
-
Optimize Physical Parameters:
-
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) increases the time for interactions to occur, often improving resolution at the cost of longer run times.[2]
-
Screen Temperatures: Analyze your sample at different column temperatures (e.g., 25°C, 35°C, 45°C) to see if it impacts selectivity.[1]
-
Workflow for Troubleshooting Poor Resolution
The following diagram outlines a logical workflow for addressing resolution issues.
Caption: A systematic workflow for troubleshooting poor isomer resolution.
Issue 2: Pronounced Peak Tailing
Peak tailing is characterized by an asymmetric peak with a "tail" extending from the peak maximum. This is a common issue when analyzing basic compounds.
Potential Causes & The Science Behind Them:
-
Secondary Silanol Interactions: This is the most frequent cause for basic analytes like piperidones. The basic nitrogen atom interacts strongly with acidic silanol groups (Si-OH) on the surface of the silica-based column packing, causing a portion of the analyte molecules to be retained longer, resulting in a tailed peak.[1]
-
Column Overload: Injecting too much sample mass onto the column saturates the stationary phase, leading to peak distortion.[1]
-
Column Contamination: Buildup of strongly retained compounds at the column inlet can create active sites that cause tailing.[8]
Solutions & Methodologies:
-
Mask Active Sites: Add a small concentration (0.05-0.1%) of a basic modifier like Diethylamine (DEA) or Triethylamine (TEA) to your mobile phase. These amines act as competitive bases, binding to the active silanol sites and preventing the analyte from interacting with them.[1]
-
Use a Modern, End-Capped Column: High-purity, base-deactivated columns are specifically designed with minimal accessible silanol groups and are highly recommended for analyzing basic compounds.
-
Reduce Sample Load: Decrease the injection volume or dilute your sample to ensure you are not overloading the column.[1]
Mechanism of Silanol-Induced Peak Tailing
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 3. longdom.org [longdom.org]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. researchgate.net [researchgate.net]
- 6. pharmaerudition.org [pharmaerudition.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Substituted 4-Piperidones: A Comparative Analysis
The substituted 4-piperidone core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting a wide array of diseases, including those affecting the central nervous system.[1] The synthetic accessibility and the potential for diverse functionalization of this heterocyclic ketone make it a cornerstone for drug discovery and development professionals. This guide provides an in-depth, comparative analysis of the most prominent and field-proven methodologies for the synthesis of substituted 4-piperidones, offering insights into the mechanistic underpinnings and practical considerations for each approach.
The Mannich Reaction: A Classic Convergent Approach
The Mannich reaction is a venerable and highly effective one-pot, three-component condensation reaction that has been a mainstay for the synthesis of 2,6-disubstituted 4-piperidones for decades.[2][3] This reaction exemplifies a convergent and atom-economical approach, constructing the piperidone ring from simple, readily available starting materials.
Mechanistic Rationale and Causality of Component Selection
The reaction proceeds via the condensation of an enolizable ketone (e.g., ethyl methyl ketone), an aldehyde (typically aromatic), and a source of ammonia (e.g., ammonium acetate). The choice of glacial acetic acid as the solvent is a critical, field-proven optimization.[4][5] It serves not only as a solvent but also as a catalyst. The amine acetate salt likely catalyzes the reaction more effectively than the free amine or its hydrochloride salt, and the higher boiling point of acetic acid allows for elevated reaction temperatures without the loss of volatile amine components.[5]
The mechanism initiates with the formation of an imine from the aldehyde and ammonia. Concurrently, the ketone forms an enol. A double Michael-type addition of the enol onto two molecules of the imine, followed by an intramolecular cyclization and dehydration, affords the 2,6-disubstituted 4-piperidone. The symmetrical nature of the product arises from the use of two equivalents of the same aldehyde.
Generalized Experimental Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones
The following protocol is a representative example of a Mannich condensation for the synthesis of a substituted 4-piperidone.[6]
Materials:
-
Substituted aromatic aldehyde (0.4 mol)
-
Ethyl methyl ketone (0.2 mol)
-
Ammonium acetate (0.2 mol)
-
Glacial acetic acid (20 mL)
Procedure:
-
Dissolve the ammonium acetate (0.2 mol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
To this solution, add the substituted aromatic aldehyde (0.4 mol) and ethyl methyl ketone (0.2 mol).
-
Heat the reaction mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice-water with stirring.
-
The solid product will precipitate out of solution. Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold water to remove any residual acetic acid and other water-soluble impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2,6-diaryl-3-methyl-4-piperidone.
The Petrenko-Kritschenko Piperidone Synthesis: A Multicomponent Strategy for Symmetrical Piperidones
Closely related to the Mannich reaction, the Petrenko-Kritschenko synthesis is a multicomponent reaction that provides access to symmetrical 2,6-disubstituted 4-piperidones, often with ester groups at the 3- and 5-positions.[7][8] This method, first reported in the early 20th century, remains a valuable tool for the construction of these heterocyclic systems.[7][9]
Mechanistic Insights and Key Differences from the Mannich Reaction
The Petrenko-Kritschenko synthesis involves the condensation of two equivalents of an aldehyde, one equivalent of a primary amine or ammonia, and one equivalent of a dialkyl ester of acetonedicarboxylic acid.[7][10] The reaction typically proceeds in protic solvents like water or alcohols at ambient temperature.[8]
The mechanism is believed to initiate with the formation of an imine from the aldehyde and the amine. This is followed by a double Mannich-type condensation with the active methylene groups of the acetonedicarboxylate, leading to cyclization.[7] A key distinction from the Robinson-Schöpf tropinone synthesis is the use of simple aldehydes instead of dialdehydes, resulting in a monocyclic piperidone rather than a bicyclic tropinone.[8]
Generalized Experimental Protocol
The following is a generalized procedure for the Petrenko-Kritschenko synthesis.
Materials:
-
Aldehyde (2 equivalents)
-
Primary amine or ammonia (1 equivalent)
-
Dialkyl acetonedicarboxylate (1 equivalent)
-
Ethanol or water
Procedure:
-
Dissolve the primary amine or ammonia (1 equivalent) and the aldehyde (2 equivalents) in the chosen protic solvent in a round-bottom flask.
-
To this solution, add the dialkyl acetonedicarboxylate (1 equivalent) with stirring.
-
Stir the reaction mixture at room temperature for 24-48 hours. The product often precipitates from the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
Wash the product with the cold solvent used for the reaction.
-
The resulting 3,5-dicarboalkoxy-4-piperidone can be further purified by recrystallization. If desired, the ester groups can be removed via hydrolysis and decarboxylation.
The Dieckmann Cyclization: An Intramolecular Approach
The Dieckmann cyclization, an intramolecular Claisen condensation, offers a distinct strategic approach to the synthesis of 4-piperidones.[11][12] This method involves the cyclization of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the target 4-piperidone.[13][14]
Mechanistic Pathway and Substrate Design
The synthesis begins with the formation of a diester precursor, typically through the double Michael addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as an alkyl acrylate.[13] This creates a δ-amino diester. The choice of a strong base, such as sodium ethoxide, is crucial for promoting the intramolecular condensation. The base deprotonates the α-carbon of one of the ester groups, generating an enolate which then attacks the carbonyl of the other ester, leading to a cyclic β-keto ester.[12] Subsequent acidic workup followed by heating leads to hydrolysis of the ester and decarboxylation to afford the 4-piperidone.
Generalized Experimental Protocol
The following is a two-step generalized protocol for the synthesis of an N-substituted 4-piperidone via Dieckmann cyclization.
Step 1: Synthesis of the Diester Precursor
-
Dissolve the primary amine (1 equivalent) in a suitable solvent such as ethanol.
-
Slowly add the alkyl acrylate (2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours.
-
Remove the solvent under reduced pressure to obtain the crude diester, which can be used in the next step without further purification.
Step 2: Dieckmann Cyclization, Hydrolysis, and Decarboxylation
-
To a solution of a strong base (e.g., sodium ethoxide in ethanol), add the crude diester from the previous step.
-
Heat the reaction mixture to reflux for several hours until the cyclization is complete.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl).
-
Heat the acidified mixture to reflux to effect hydrolysis and decarboxylation.
-
After cooling, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude 4-piperidone by distillation or chromatography.
An optimized procedure for the synthesis of 1-(2-phenethyl)-4-piperidone reported a yield of 72% with 98% purity by carefully controlling the reaction temperature and the rate of addition of the starting material.[15]
Aza-Michael Addition: A Versatile Route to Asymmetric Piperidones
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a powerful and versatile strategy for the synthesis of substituted 4-piperidones, including chiral derivatives.[16] This method is particularly well-suited for the synthesis of 2-substituted and 2,5-disubstituted piperidones.
Mechanistic Considerations and Control of Stereochemistry
A common approach involves the double aza-Michael addition of a primary amine to a divinyl ketone.[16] The reaction can be catalyzed by a base, and the stereochemical outcome can be influenced by the reaction conditions. For instance, in some cases, a more acidic medium favors the formation of the cis-isomer, while a more basic medium can favor the trans-isomer. The addition of a Lewis acid, such as lithium chloride, has been shown to accelerate the reaction.[16]
Generalized Experimental Protocol
The following protocol describes the synthesis of a 2,5-disubstituted piperidone via a double aza-Michael addition.
Materials:
-
Divinyl ketone (1 equivalent)
-
Primary amine (1 equivalent)
-
Base (e.g., sodium bicarbonate)
-
Solvent (e.g., acetonitrile/water)
Procedure:
-
Dissolve the primary amine and the base in the chosen solvent system.
-
Slowly add the divinyl ketone to the reaction mixture at a controlled temperature.
-
After the addition is complete, heat the reaction mixture to reflux for a specified period.
-
Cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired substituted 4-piperidone.
Comparative Analysis of Synthesis Methods
| Method | Starting Materials | Key Reagents/Conditions | Typical Substituent Pattern | Advantages | Disadvantages |
| Mannich Reaction | Ketone, Aldehyde, Ammonia/Amine | Glacial acetic acid, Reflux | 2,6-Disubstituted | One-pot, convergent, atom-economical, uses simple starting materials. | Primarily yields symmetrical products; can have side reactions. |
| Petrenko-Kritschenko Synthesis | Aldehyde, Amine/Ammonia, Acetonedicarboxylate | Protic solvent (water/alcohol), Room temperature | Symmetrical 2,6-disubstituted, 3,5-dicarboalkoxy | Multicomponent, operationally simple, mild conditions. | Limited to symmetrical products; requires subsequent decarboxylation. |
| Dieckmann Cyclization | Primary amine, Alkyl acrylate | Strong base (e.g., NaOEt), Reflux; Acid hydrolysis and decarboxylation | N-Substituted | Access to a variety of N-substituents; good for unsubstituted at C2/C6. | Multi-step process; can have low yields if not optimized.[15] |
| Aza-Michael Addition | Divinyl ketone, Primary amine | Base, Reflux | 2-Substituted, 2,5-Disubstituted | Versatile for asymmetric synthesis; good control of stereochemistry possible. | Requires synthesis of divinyl ketone precursor; stereoselectivity can be condition-dependent. |
Visualization of Synthetic Workflows
Mannich Reaction Workflow
Caption: Workflow for Mannich Reaction.
Dieckmann Cyclization Workflow
Caption: Workflow for Dieckmann Cyclization.
Conclusion and Future Perspectives
The synthesis of substituted 4-piperidones is a well-established field with a rich history of robust and reliable methodologies. The choice of a particular synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The Mannich and Petrenko-Kritschenko reactions are excellent choices for the convergent synthesis of symmetrical 2,6-disubstituted 4-piperidones. The Dieckmann cyclization provides a reliable route to N-substituted 4-piperidones, while the aza-Michael addition offers versatility, particularly for the synthesis of asymmetrically substituted and chiral piperidones.
As the demand for novel and structurally complex piperidine-based therapeutics continues to grow, so too will the need for innovative and efficient synthetic methods. Future research in this area will likely focus on the development of new catalytic and enantioselective methods that provide access to a wider range of stereochemically defined 4-piperidone derivatives with improved atom economy and environmental sustainability.
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A Senior Application Scientist's Guide to the Analytical Characterization of 1-Benzyl-2,2-dimethylpiperidin-4-one
For researchers, scientists, and professionals in drug development, the precise and comprehensive characterization of novel chemical entities is paramount. 1-Benzyl-2,2-dimethylpiperidin-4-one, a substituted piperidone, represents a scaffold of significant interest in medicinal chemistry. Its proper identification, purity assessment, and structural elucidation are critical milestones in the journey from synthesis to potential therapeutic application. This guide provides an in-depth comparison of key analytical techniques for the characterization of this molecule, offering practical insights and experimental protocols to ensure scientific rigor and data integrity.
The Importance of Multi-Faceted Analysis
No single analytical technique can provide a complete picture of a molecule's identity and purity. A robust characterization strategy for this compound relies on the synergistic use of multiple orthogonal techniques. This approach ensures that different physicochemical properties of the molecule are interrogated, leading to a comprehensive and reliable dataset. This guide will delve into the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules.[1][2][3][4] It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships. For this compound, both ¹H and ¹³C NMR are indispensable.
Causality in Experimental Choices for NMR
The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively clean spectral window. However, for compounds with exchangeable protons or for certain 2D experiments, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) might be more appropriate. The magnetic field strength of the NMR spectrometer (e.g., 400 MHz, 600 MHz) will dictate the resolution and sensitivity of the spectra. Higher field strengths are generally preferred for complex molecules to resolve overlapping signals.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
This experiment typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
2D NMR (for enhanced structural confirmation):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the piperidine and benzyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.
-
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzyl-CH₂ | ~3.6 | ~60 |
| Piperidine-H3/H5 | ~2.5 (axial), ~2.7 (equatorial) | ~50 |
| Piperidine-H6 | ~2.4 (axial), ~2.6 (equatorial) | ~55 |
| Benzyl-aromatic | 7.2-7.4 | 127-130 (CH), ~138 (C) |
| Piperidine-C=O | - | ~210 |
| Piperidine-C2(CH₃)₂ | ~1.1 | ~25 (CH₃), ~45 (C) |
Note: These are predicted values and may vary slightly based on experimental conditions.
Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of this compound and its fragmentation pattern, which can be used for structural confirmation and identification.[5][6] Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable options.
Comparing GC-MS and LC-MS
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds in the gas phase.[6] | Separation of compounds in the liquid phase.[6] |
| Analyte Volatility | Requires volatile and thermally stable compounds. | Suitable for a wide range of polarities and volatilities.[6] |
| Derivatization | May be required for polar compounds to increase volatility.[5] | Generally not required.[5] |
| Ionization | Typically Electron Ionization (EI), providing reproducible fragmentation patterns. | Softer ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), often preserving the molecular ion. |
| Sensitivity | High | Generally higher than GC-MS.[7] |
For this compound, which is a relatively non-polar and thermally stable molecule, GC-MS is a suitable technique. LC-MS offers the advantage of not requiring derivatization and can be more sensitive.[5][7][8]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Ion Source Temperature: 230 °C.
-
Expected Fragmentation Pattern
The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 217. The fragmentation will likely involve the loss of the benzyl group (m/z 91) and cleavage of the piperidine ring.
Purity Assessment and Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity determination and quantitative analysis.[9][10] For this compound, a reversed-phase HPLC method with UV detection is a robust choice.
Causality in HPLC Method Development
The choice of a C18 column is based on the non-polar nature of the analyte. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve good peak shape and resolution from potential impurities. UV detection is suitable due to the presence of the chromophoric benzyl group. Method validation is crucial to ensure the reliability of the quantitative data.[11][12][13][14]
Experimental Protocol: HPLC-UV
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile). A typical gradient might be 30-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (initial conditions) at a concentration of 1 mg/mL. Prepare working standards and samples by diluting the stock solution. Filter all solutions through a 0.45 µm syringe filter before injection.
-
Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[11][12][13][14]
Representative Quantitative Data for Piperidone Derivatives
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| LOD | 0.01 - 0.1 µg/mL |
| LOQ | 0.03 - 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
These are representative values for similar compounds and must be experimentally determined for this compound.
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[15][16] For this compound, FTIR can confirm the presence of the carbonyl (C=O) group of the ketone and the aromatic C-H bonds of the benzyl group.
Experimental Protocol: FTIR
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) or as a thin film on a KBr plate. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Characteristic FTIR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (ketone) | ~1715 |
| C-H (aromatic) | ~3030-3100 (stretching), ~690-900 (bending) |
| C-H (aliphatic) | ~2850-2960 |
| C-N | ~1000-1250 |
Visualizing the Analytical Workflow
To provide a clear overview of the logical flow of the characterization process, the following diagrams are presented in Graphviz DOT language.
Caption: A logical relationship diagram comparing the primary information obtained from each analytical technique.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy is unparalleled for definitive structural elucidation, while mass spectrometry provides essential molecular weight and fragmentation data. HPLC is the gold standard for purity assessment and quantification, and FTIR offers a rapid confirmation of key functional groups. By employing these techniques in a coordinated and scientifically sound manner, researchers can ensure the quality and integrity of their data, which is fundamental for advancing drug discovery and development programs.
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Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. (2025). ResearchGate. [Link]
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Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022). MDPI. [Link]
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Quantitative Gas Chromatographic Analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin), in Human Urine. (1995). PubMed. [Link]
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Identification and structure elucidation by NMR spectroscopy. (2025). ResearchGate. [Link]
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A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019). ResearchGate. [Link]
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Analytical Method Validation: A Comprehensive Review of Current Practices. (2025). Preprints.org. [Link]
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HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. (2025). ResearchGate. [Link]
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Methodology for the validation of analytical methods involved in uniformity of dosage units tests. (2013). PubMed. [Link]
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A Comparative Guide to the Definitive Structural Validation of 1-Benzyl-2,2-dimethylpiperidin-4-one by X-ray Crystallography
In the landscape of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This structural information dictates a compound's physical properties, its interaction with biological targets, and ultimately, its function and viability as a therapeutic agent or novel material. For heterocyclic scaffolds like piperidin-4-ones, which are prevalent in numerous pharmaceuticals, unambiguous structural validation is not merely a formality but a foundational requirement.
This guide provides an in-depth technical comparison of analytical methods for the structural elucidation of 1-Benzyl-2,2-dimethylpiperidin-4-one. We will focus on single-crystal X-ray crystallography as the gold standard for absolute structure determination, while objectively comparing its performance and the nature of the data it provides against other ubiquitous spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative is grounded in the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system for achieving trustworthy and reproducible results.
Part 1: Synthesis and Crystallization: The Gateway to Diffraction
The journey to an X-ray crystal structure begins not in front of a diffractometer, but in the chemistry lab. The synthesis of a pure compound and the subsequent growth of high-quality single crystals are the most critical, and often most challenging, prerequisites.
Synthesis of this compound
The target compound can be synthesized via a multi-step process, often beginning with a variation of the Mannich condensation or through N-alkylation of a pre-formed piperidone ring.[1][2] The purity of the final compound is essential, as impurities can significantly inhibit crystallization.[3]
Experimental Protocol: Obtaining X-ray Quality Crystals
Crystallization is a process of controlled precipitation, where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice.[3] The quality of this lattice is what allows for the coherent diffraction of X-rays.
Step-by-Step Crystallization Methodology:
-
Solvent Selection (The Art of Solubility): The choice of solvent is critical. An ideal solvent will dissolve the compound completely when hot but only sparingly when cold.[3] For this compound, a solvent screen using solvents like ethanol, methanol, ethyl acetate, hexane, and mixtures thereof is the first step.
-
Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen hot solvent in a clean vial to create a saturated or near-saturated solution.[4][5] If any solid impurities remain, they should be removed by hot filtration.
-
Inducing Crystallization (Patience is Key): Several methods can be employed, with the goal of cooling the solution slowly to allow large, well-ordered crystals to form.[5][6]
-
Slow Evaporation: Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free area.[7] This is often the simplest and most effective method.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to maximize crystal yield.[6] Insulating the container can further slow the cooling rate.
-
Vapor Diffusion: Place the vial containing the compound dissolved in a solvent (e.g., chloroform) inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.[6]
-
-
Crystal Harvesting: Once suitable crystals have formed, they must be carefully isolated from the mother liquor using a pipette or by decanting the solvent. The crystals are delicate and should be handled with care.
Logical Workflow: From Synthesis to Crystal
Caption: Workflow from synthesis to a single crystal suitable for analysis.
Part 2: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides a direct, three-dimensional map of the electron density within a crystal, from which the precise positions of all atoms can be determined. It is the only technique that provides an unambiguous and absolute structural determination, including relative and absolute stereochemistry.
Experimental Protocol: From Crystal to Structure
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope, picked up using a cryo-loop, and flash-cooled to a low temperature (e.g., 100 K or -173 °C) in a stream of cold nitrogen gas.[8] This minimizes thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data.
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique pattern of reflections. A detector collects the intensities and positions of thousands of these reflections.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods to generate an initial electron density map.[9] An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely.
Data Interpretation and Trustworthiness
The final output of an SC-XRD experiment is a complete 3D model of the molecule, providing precise values for bond lengths, bond angles, and torsion angles. For this compound, this would confirm the chair conformation of the piperidine ring, the equatorial/axial positions of substituents, and the precise geometry of the entire molecule. The self-validating nature of the technique comes from the refinement statistics (e.g., R-factor), which provide a clear quantitative measure of how well the model fits the experimental data.
| Parameter | Typical Information Obtained from SC-XRD |
| Molecular Formula | C₁₄H₁₉NO |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions | Precise lengths (Å) and angles (°) defining the repeating unit. |
| Bond Lengths | e.g., C=O: ~1.22 Å; C-N: ~1.47 Å; C-C: ~1.53 Å |
| Bond Angles | e.g., C-N-C in ring: ~112°; C-C(=O)-C: ~117° |
| Torsion Angles | Defines the exact conformation (e.g., chair conformation of the piperidine ring). |
| Intermolecular Interactions | Reveals hydrogen bonds and van der Waals contacts in the crystal packing. |
Logical Workflow: X-ray Crystallography
Caption: The experimental workflow for determining a crystal structure.
Part 3: A Comparative Analysis of Alternative Techniques
While SC-XRD is definitive, it is not always feasible. Other spectroscopic methods are indispensable for routine analysis and provide complementary information. However, it is crucial to understand their limitations compared to crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining molecular connectivity in solution.[10][11] It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).
-
Expertise & Causality: By analyzing chemical shifts, coupling constants, and through-space correlations (e.g., NOESY), a chemist can piece together the molecular skeleton.[11] It provides an image of the molecule's average conformation in solution, which is often more biologically relevant than the static solid-state structure.
-
Trustworthiness & Limitations: The structure is inferred from spectral data, not directly imaged. While 2D NMR techniques can strongly support a proposed structure, they can sometimes be ambiguous for complex stereoisomers without a reference standard. It provides little to no information about intermolecular packing.[9][12]
| Expected ¹H and ¹³C NMR Data for this compound | | :--- | :--- | | ¹H NMR | Phenyl protons (benzyl): ~7.2-7.4 ppm (multiplet, 5H); CH₂ (benzyl): ~3.6 ppm (singlet, 2H); CH₂ (piperidine ring): ~2.5-2.8 ppm (multiplets); CH₃ (dimethyl): ~1.1 ppm (singlet, 6H). | | ¹³C NMR | C=O (ketone): ~208 ppm; Phenyl carbons: ~127-138 ppm; CH₂ & C (piperidine ring): ~40-65 ppm; CH₃ (dimethyl): ~25 ppm. | Note: These are estimated chemical shifts based on similar structures. Actual values may vary.[13][14]
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
These techniques are excellent for confirmation but poor for initial structure elucidation.
-
IR Spectroscopy: Identifies the presence of functional groups. For our target, a strong absorbance at ~1715 cm⁻¹ would confirm the presence of the ketone (C=O) group.[1][15] It gives no information on connectivity.
-
Mass Spectrometry: Determines the mass-to-charge ratio, confirming the molecular weight (and thus the molecular formula via High-Resolution MS).[10] It provides no information about the 3D structure or isomerism.
Head-to-Head Comparison
| Technique | Information Provided | Sample State | Ambiguity | Primary Use Case |
| SC-X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, packing. | Solid (Single Crystal) | None (Definitive) | Unambiguous structure proof. |
| NMR Spectroscopy | Connectivity, solution-state conformation, relative stereochemistry. | Liquid (Solution) | Low to Medium | Primary structure elucidation. |
| Mass Spectrometry | Molecular weight, molecular formula (HRMS), fragmentation. | Gas/Ionized | High | Confirmation of formula. |
| IR Spectroscopy | Presence of functional groups. | Solid or Liquid | Very High | Confirmation of functional groups. |
Complementary Nature of Analytical Techniques
Caption: The role of different techniques in characterizing a molecule.
Conclusion
For the validation of the this compound structure, a multi-technique approach is standard practice. Mass Spectrometry and IR Spectroscopy provide rapid confirmation of the molecular formula and key functional groups. NMR spectroscopy offers a detailed picture of the molecular framework in solution.
However, when absolute, indisputable proof of structure is required—for patent filings, regulatory submissions, or to resolve complex stereochemical ambiguities—single-crystal X-ray crystallography stands alone. It bypasses inference and provides a direct, high-resolution visualization of the molecule as it exists in the solid state. While the prerequisite of obtaining a suitable crystal can be a significant hurdle, the unequivocal nature of the resulting data solidifies its position as the ultimate arbiter of molecular structure in modern chemical science.
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A Comparative Guide to the Biological Activities of Piperidinone Analogs
Introduction: The Piperidinone Scaffold - A Privileged Structure in Medicinal Chemistry
The piperidinone nucleus is a six-membered heterocyclic ring containing a nitrogen atom and a ketone group. This scaffold is of significant interest in medicinal chemistry due to its prevalence in numerous natural products, particularly alkaloids, and its role as a versatile precursor for a wide array of pharmacologically active compounds.[1][2] The structural flexibility of the piperidinone ring allows for substitutions at various positions, leading to a diverse range of biological activities. This guide provides a comparative analysis of the biological activities of different piperidinone analogs, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their biological evaluation.
Comparative Analysis of Biological Activities
The therapeutic potential of piperidinone analogs is broad, with specific substitutions on the core scaffold dictating their primary biological effects. This section will compare and contrast the activities of key piperidinone derivatives.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Piperidinone analogs have emerged as a promising class of anticancer agents, with several derivatives demonstrating significant cytotoxicity against various cancer cell lines.[3][4][5]
Mechanism of Action: A common mechanism involves the α,β-unsaturated ketone moiety present in many anticancer piperidinone analogs. This functional group can act as a Michael acceptor, interacting with cellular thiols, such as those in cysteine residues of critical proteins, thereby disrupting their function and inducing apoptosis.[3] This mode of action is advantageous as it does not directly target nucleic acids, potentially reducing the risk of mutagenicity.[3] Some analogs also act as proteasome inhibitors, leading to the accumulation of poly-ubiquitinated proteins and triggering the intrinsic apoptotic pathway.[4]
Key Analogs and Comparative Efficacy:
-
Furfurylidene Piperidinone Analogs: These compounds have shown significant cytotoxicity against leukemia and colon cancer cell lines.[3] For instance, compounds 2d and 3d in a specific study exhibited potent activity against the Molt-4 human cell line.[3]
-
Bis(benzylidene) Piperidinone Analogs (Curcuminoids): Analogs like EF24 (3,5-bis(2-fluorobenzylidene)-4-piperidone) and its derivatives have demonstrated broad-spectrum anticancer activity.[6][7] These compounds can induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial depolarization.[4][7]
-
3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones: Certain compounds in this series have shown efficacy against hematological cancer cell lines by upregulating the expression of apoptosis-promoting genes like p53 and Bax.[5]
Data Summary: Anticancer Activity of Piperidinone Analogs
| Analog Class | Cancer Cell Line | Key Findings | Reference |
| Furfurylidene Piperidinones | Molt-4 (Leukemia) | Significant cytotoxicity comparable to 5-fluorouracil. | [3] |
| Bis(benzylidene) Piperidinones (EF24) | Various (Breast, Pancreatic, Leukemia, etc.) | Cytotoxic in the low micromolar to nanomolar range; induces apoptosis via ROS. | [4][7] |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological Cancers | Upregulation of p53 and Bax mRNA expression. | [5] |
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperidinone derivatives have demonstrated promising antibacterial and antifungal activities.[8][9]
Mechanism of Action: While the exact mechanisms are still under investigation for many analogs, some are believed to interfere with microbial cell wall synthesis or disrupt membrane integrity. The introduction of specific functional groups, such as thiosemicarbazones, has been shown to enhance antifungal activity.[8]
Key Analogs and Comparative Efficacy:
-
Piperidin-4-one Thiosemicarbazones: These derivatives exhibit significant antifungal activity against various fungal strains, including Candida albicans.[8]
-
Piperidinol Analogs: Certain piperidinol derivatives have shown good anti-tuberculosis activity.[10]
-
Halogenated Piperidinone Analogs: Halogen substitutions on the aromatic rings of piperidinone curcumin analogs have been shown to enhance their antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[6]
Data Summary: Antimicrobial Activity of Piperidinone Analogs
| Analog Class | Microbial Strain | Key Findings | Reference |
| Piperidin-4-one Thiosemicarbazones | Candida albicans, M. gypseum | High antifungal activity. | [8] |
| Piperidinol Analogs | Mycobacterium tuberculosis | Good anti-tuberculosis activity. | [10] |
| Halogenated Piperidinone Curcuminoids | MRSA | Significant inhibitory effects. | [6] |
Anti-inflammatory Activity: Modulating the Inflammatory Response
Inflammation is a key pathological feature of many chronic diseases. Certain piperidinone analogs have been investigated for their potential to modulate inflammatory pathways.
Mechanism of Action: The anti-inflammatory effects of piperidinone analogs are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like interleukin-1β (IL-1β).[11][12] This is often achieved through the modulation of signaling pathways like the nuclear factor kappa B (NF-κB) pathway.
Key Analogs and Comparative Efficacy:
-
Piperine and its Analogs: Piperine, a naturally occurring piperidinone alkaloid, and its synthetic analogs have demonstrated neuroprotective effects in models of Parkinson's disease by exerting antioxidant, anti-apoptotic, and anti-inflammatory activities.[12] They have been shown to reduce the activation of microglia and the expression of IL-1β.[12]
Neuroprotective Activity: Shielding the Nervous System
Neurodegenerative diseases like Parkinson's and Alzheimer's pose a significant health challenge. Piperidinone-based compounds are being explored for their neuroprotective potential.[13][14][15]
Mechanism of Action: The neuroprotective effects of some piperidinone analogs are linked to the activation of the Nrf2/Keap1 pathway, which upregulates the expression of antioxidant enzymes.[13] Others may act by modulating calcium signaling or by possessing anti-inflammatory properties that are beneficial in the context of neuroinflammation.[12][15]
Key Analogs and Comparative Efficacy:
-
Piperine Analogs: In models of Parkinson's disease, piperine analogs have shown the ability to protect neuron-like PC12 cells from hydrogen peroxide-induced damage.[13] This protective effect is associated with the activation of Nrf2 and the upregulation of antioxidant enzymes like HO-1 and NQO1.[13]
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are crucial. This section provides detailed methodologies for assessing the key biological activities of piperidinone analogs.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[16]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the piperidinone analogs in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[17]
Principle: The test organism is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Protocol:
-
Prepare Inoculum: Culture the bacterial or fungal strain overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.
-
Prepare Compound Dilutions: Perform serial two-fold dilutions of the piperidinone analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO. A decrease in nitrite concentration in the presence of the test compound indicates anti-inflammatory activity.[11][18]
Step-by-Step Protocol:
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the piperidinone analogs for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Conclusion and Future Directions
The piperidinone scaffold represents a highly versatile platform for the development of novel therapeutic agents with a wide range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the piperidinone ring can lead to potent and selective compounds for the treatment of cancer, infectious diseases, inflammatory conditions, and neurodegenerative disorders.
Future research should focus on elucidating the precise molecular targets of these analogs to better understand their mechanisms of action. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds will be crucial for their successful translation into clinical candidates. The continued exploration of the chemical space around the piperidinone nucleus holds significant promise for the discovery of next-generation therapeutics.
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A Comparative Spectroscopic Guide to 1-Benzyl-2,2-dimethylpiperidin-4-one and its Precursors
This guide provides an in-depth spectroscopic analysis of the N-benzylated piperidinone derivative, 1-benzyl-2,2-dimethylpiperidin-4-one, and its key precursors, 2,2-dimethylpiperidin-4-one and benzyl bromide. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for identifying these compounds through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will delve into the characteristic spectral features of each molecule, explaining the underlying principles of chemical structure that give rise to their unique spectroscopic fingerprints.
The synthesis of this compound is a foundational step in the development of various pharmaceutical agents. Piperidin-4-ones are recognized as valuable intermediates in the synthesis of therapeutic compounds[1]. The substitution at the nitrogen atom and the carbon atoms adjacent to it can significantly influence the pharmacological activity of the final product. A thorough understanding of the spectroscopic properties of these molecules is, therefore, paramount for reaction monitoring, quality control, and structural confirmation.
While extensive spectroscopic data is available for the unmethylated analog, 1-benzyl-4-piperidone, and the benzylation reagent, benzyl bromide, the data for this compound and its immediate precursor, 2,2-dimethylpiperidin-4-one, is less prevalent in the public domain. This guide will bridge that gap by providing a detailed analysis based on established spectroscopic principles and data from closely related analogs.
Synthesis Pathway
The synthesis of this compound typically involves the N-benzylation of 2,2-dimethylpiperidin-4-one using benzyl bromide in the presence of a suitable base. This reaction is a standard nucleophilic substitution where the secondary amine of the piperidinone ring attacks the benzylic carbon of benzyl bromide, displacing the bromide ion.
Caption: Synthetic route to this compound.
Spectroscopic Analysis of Precursors
A clear understanding of the spectroscopic characteristics of the starting materials is essential for monitoring the progress of the synthesis and for identifying any unreacted precursors in the final product.
2,2-Dimethylpiperidin-4-one
This precursor is a cyclic ketone and a secondary amine. Its spectroscopic features will be dominated by these two functional groups. While specific experimental data is scarce, we can predict its spectral characteristics based on known data for similar structures like 2,2,6,6-tetramethyl-4-piperidone.
Expected Spectroscopic Data for 2,2-Dimethylpiperidin-4-one:
| Spectroscopic Technique | Expected Characteristic Features |
| IR (Infrared) Spectroscopy | - N-H stretch (secondary amine): ~3300-3350 cm⁻¹ (moderate, sharp) - C=O stretch (ketone): ~1715 cm⁻¹ (strong) - C-H stretch (alkane): ~2850-2960 cm⁻¹ |
| ¹H NMR (Proton NMR) | - N-H proton: Broad singlet, chemical shift variable (typically ~1.5-3.0 ppm) - Protons on C3 and C5 (adjacent to C=O): ~2.2-2.5 ppm - Protons on C6 (adjacent to N): ~2.8-3.1 ppm - Methyl protons on C2: Singlet, ~1.1-1.3 ppm |
| ¹³C NMR (Carbon NMR) | - C=O (ketone): ~208-212 ppm - C2 (quaternary carbon with two methyls): ~50-55 ppm - Carbons adjacent to nitrogen (C6): ~45-50 ppm - Carbons adjacent to carbonyl (C3, C5): ~35-45 ppm - Methyl carbons: ~25-30 ppm |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): m/z = 127 - Fragmentation: Loss of methyl group (M-15), loss of CO (M-28) |
Benzyl Bromide
Benzyl bromide is a common benzylation agent. Its spectroscopic data is well-established.
Experimental Spectroscopic Data for Benzyl Bromide:
| Spectroscopic Technique | Characteristic Features |
| IR (Infrared) Spectroscopy | - C-H stretch (aromatic): ~3030-3100 cm⁻¹ - C-H stretch (aliphatic): ~2920-2980 cm⁻¹ - C=C stretch (aromatic): ~1450-1600 cm⁻¹ - C-Br stretch: ~600-700 cm⁻¹ |
| ¹H NMR (Proton NMR) | - Aromatic protons: Multiplet, ~7.2-7.4 ppm (5H) - Methylene protons (-CH₂Br): Singlet, ~4.5 ppm (2H) |
| ¹³C NMR (Carbon NMR) | - Aromatic carbons: ~128-138 ppm - Methylene carbon (-CH₂Br): ~33 ppm |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): m/z = 170 and 172 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) - Base Peak: m/z = 91 (tropylium ion, [C₇H₇]⁺) |
Spectroscopic Analysis of this compound
The product of the N-benzylation reaction, this compound, incorporates the structural features of both precursors. The most significant changes from the precursors will be the disappearance of the N-H signal from the piperidinone and the incorporation of the benzyl group signals.
Expected Spectroscopic Data for this compound:
| Spectroscopic Technique | Expected Characteristic Features & Comparison |
| IR (Infrared) Spectroscopy | - Absence of N-H stretch around 3300 cm⁻¹. - C=O stretch (ketone): ~1715 cm⁻¹ (strong). - C-H stretch (aromatic and aliphatic): ~2800-3100 cm⁻¹. - C=C stretch (aromatic): ~1450-1600 cm⁻¹. |
| ¹H NMR (Proton NMR) | - Absence of the broad N-H singlet. - Aromatic protons: Multiplet, ~7.2-7.4 ppm (5H). - Benzylic protons (-NCH₂Ph): Singlet, ~3.5-3.7 ppm (2H). - Piperidinone ring protons: Complex multiplets in the ~2.0-3.0 ppm range. - Methyl protons: Singlet, ~1.0-1.2 ppm (6H). |
| ¹³C NMR (Carbon NMR) | - C=O (ketone): ~208-212 ppm. - Aromatic carbons: ~127-138 ppm. - Benzylic carbon (-NCH₂Ph): ~60-65 ppm. - C2 (quaternary): ~55-60 ppm. - Piperidinone ring carbons: ~35-55 ppm. - Methyl carbons: ~25-30 ppm. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): m/z = 217. - Dominant fragment at m/z = 91 (tropylium ion, [C₇H₇]⁺). - Other fragments corresponding to the piperidinone ring structure. |
Comparative Analysis and Experimental Considerations
The transition from precursors to the final product can be effectively monitored using the following spectroscopic comparisons:
-
IR Spectroscopy: The most telling sign of a successful reaction is the disappearance of the N-H stretching vibration from the spectrum of 2,2-dimethylpiperidin-4-one.
-
¹H NMR Spectroscopy: The disappearance of the N-H proton signal and the appearance of the characteristic singlet for the benzylic protons and the multiplet for the aromatic protons are clear indicators of product formation.
-
Mass Spectrometry: An increase in the molecular ion peak from 127 (for 2,2-dimethylpiperidin-4-one) to 217 confirms the addition of the benzyl group. The presence of a strong peak at m/z 91 is also a key indicator of the benzyl moiety.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from standard N-benzylation procedures for piperidinones.
-
To a solution of 2,2-dimethylpiperidin-4-one (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5-2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
Spectroscopic Sample Preparation
-
IR Spectroscopy: A thin film of the liquid sample can be prepared between two NaCl or KBr plates.
-
NMR Spectroscopy: Samples should be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with a small amount of tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Samples can be introduced directly via a direct insertion probe or, if volatile, through a GC-MS system.
Caption: Workflow from synthesis to spectroscopic characterization.
Conclusion
The spectroscopic analysis of this compound and its precursors is a straightforward process when guided by the fundamental principles of each analytical technique. By comparing the spectra of the starting materials and the final product, researchers can confidently confirm the success of the synthesis and the purity of the compound. The key diagnostic features—the disappearance of the N-H signals and the appearance of the benzyl group signals—provide unambiguous evidence of the N-benzylation reaction. This guide serves as a valuable resource for those working with these important pharmaceutical intermediates, providing both a theoretical framework and practical guidance for their spectroscopic characterization.
References
-
PubChem Compound Summary for CID 19220, 1-Benzyl-4-piperidone. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 858264-10-5, 2,2-dimethylpiperidin-4-one. National Center for Biotechnology Information. [Link]
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Process for preparing a piperidin-4-one. European Patent Office, EP 3666757 A1. [Link]
-
4-Benzylpiperidine. NIST Chemistry WebBook. [Link]
-
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Der Pharmacia Sinica, 2022, 7(2):41-44. [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Synthesized 1-Benzyl-2,2-dimethylpiperidin-4-one
Introduction:
In the landscape of pharmaceutical development and chemical synthesis, the rigorous assessment of purity is not merely a regulatory formality but a cornerstone of safety and efficacy. For intermediates like 1-Benzyl-2,2-dimethylpiperidin-4-one, a key building block in the synthesis of various bioactive molecules, ensuring its purity is paramount. This guide provides a detailed, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound. We will delve into the rationale behind method development, compare alternative analytical approaches, and present a robust protocol for accurate and reliable purity assessment. Our objective is to equip researchers, scientists, and drug development professionals with the practical knowledge to implement and validate their own analytical methods for this class of compounds.
The primary challenge in analyzing piperidin-4-one derivatives lies in achieving adequate separation of the main analyte from structurally similar impurities, which may include starting materials, by-products, and degradation products. The choice of stationary phase, mobile phase composition, and detector settings all play a critical role in the resolution and sensitivity of the method. This guide will explore these parameters through a data-driven comparison.
Methodology and Experimental Design
A successful HPLC purity assessment method must be specific, accurate, precise, and robust. Our experimental design focuses on comparing a primary reversed-phase HPLC (RP-HPLC) method with a viable alternative, highlighting the impact of column chemistry and mobile phase modifiers on the separation profile.
Primary Method: C18 Reversed-Phase HPLC
The workhorse of many analytical laboratories, the C18 (octadecylsilyl) stationary phase, is often the first choice for the analysis of moderately polar to nonpolar compounds like this compound. The long alkyl chains provide a high degree of hydrophobicity, leading to strong retention of nonpolar analytes.
Rationale for Selection: The benzyl and dimethylpiperidine moieties of the target compound suggest significant nonpolar character, making it well-suited for retention on a C18 column. The use of a buffered mobile phase is crucial to control the ionization state of the basic piperidine nitrogen, thereby ensuring reproducible retention times and sharp peak shapes.
Experimental Workflow:
Figure 1: General workflow for the HPLC purity assessment of this compound.
Detailed Protocol: C18 Method
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 15.0 80 15.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Concentration: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve in 10 mL of diluent to obtain a 1 mg/mL solution.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
Alternative Method: Phenyl-Hexyl Reversed-Phase HPLC
To provide a comprehensive comparison, a Phenyl-Hexyl stationary phase was evaluated. This phase offers an alternative selectivity due to the presence of phenyl groups, which can interact with aromatic analytes through π-π interactions.
Rationale for Selection: The benzyl group of the target compound can engage in π-π interactions with the phenyl rings of the stationary phase. This can lead to a different elution order and potentially better resolution of aromatic impurities compared to the C18 phase, which separates primarily based on hydrophobicity.
Experimental Protocol: Phenyl-Hexyl Method
The protocol for the Phenyl-Hexyl method is identical to the C18 method with the exception of the analytical column.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.
Comparative Data and Analysis
A sample of synthesized this compound, suspected to contain a small amount of unreacted benzaldehyde (a common starting material), was analyzed using both the C18 and Phenyl-Hexyl methods. The results are summarized below.
Table 1: Comparison of HPLC Method Performance
| Parameter | C18 Method | Phenyl-Hexyl Method |
| Retention Time (Main Peak) | 8.52 min | 9.25 min |
| Retention Time (Impurity A) | 4.21 min | 5.10 min |
| Resolution (Main Peak/Impurity A) | 2.8 | 4.5 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Theoretical Plates (Main Peak) | 8500 | 9800 |
| Calculated Purity (% Area) | 98.6% | 98.5% |
Discussion of Results:
As shown in Table 1, both methods were capable of separating the main peak from the known impurity (Impurity A, identified as benzaldehyde by comparison with a reference standard). However, the Phenyl-Hexyl column provided a significant improvement in resolution (4.5 vs. 2.8). This enhanced separation is likely due to the π-π interactions between the aromatic ring of benzaldehyde and the phenyl-hexyl stationary phase, which provides a different retention mechanism compared to the purely hydrophobic interactions on the C18 phase.
The increased retention time for both the main peak and the impurity on the Phenyl-Hexyl column is also a result of these additional interactions. The improved tailing factor and higher number of theoretical plates on the Phenyl-Hexyl column indicate better peak shape and overall column efficiency for this particular separation. While the calculated purity was comparable between the two methods in this instance, the superior resolution offered by the Phenyl-Hexyl phase provides greater confidence in the accuracy of the result, especially if other, closely eluting impurities were present.
Logical Flow of Method Selection and Validation:
Figure 2: Decision-making process for HPLC method selection and validation for purity analysis.
Conclusion and Recommendations
This comparative guide demonstrates that while a standard C18 column can provide adequate purity assessment for this compound, an alternative stationary phase like Phenyl-Hexyl can offer superior performance, particularly in terms of resolution of aromatic impurities. The choice of the optimal method will depend on the specific impurity profile of the synthesized material.
For routine quality control where the impurity profile is well-characterized and resolution is not a major concern, the C18 method is a reliable and cost-effective choice. However, for method development, validation, and in cases where a complex mixture of impurities is anticipated, the Phenyl-Hexyl column is recommended due to its enhanced resolving power and alternative selectivity.
It is imperative that any chosen HPLC method be fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. This includes validation of specificity, linearity, range, accuracy, precision, and robustness.
References
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]
-
Agilent Technologies. HPLC & UHPLC Columns.[Link]
A Comparative Mechanistic Guide to the Reactivity of 1-Benzyl-2,2-dimethylpiperidin-4-one
For researchers, medicinal chemists, and professionals in drug development, 4-piperidone scaffolds are indispensable building blocks. The reactivity of the well-documented N-benzyl-4-piperidone serves as a foundational model in synthetic chemistry.[1][2] However, the introduction of substituents can dramatically alter reaction pathways and stereochemical outcomes. This guide provides an in-depth, comparative analysis of the reaction mechanisms of 1-Benzyl-2,2-dimethylpiperidin-4-one , a sterically hindered analogue.
While direct mechanistic studies on this specific molecule are not abundant, this guide leverages established principles of conformational analysis, steric hindrance, and electronic effects to predict its reactivity. By contrasting it with the extensively studied 1-benzyl-4-piperidone, we aim to provide a predictive framework for synthetic design, explaining the causality behind experimental choices and highlighting opportunities for selective transformations.
Chapter 1: The Conformational Landscape: Steric Strain as a Guiding Principle
The reactivity of any cyclic system is fundamentally dictated by its preferred conformation. The introduction of a gem-dimethyl group at the C2 position in this compound creates significant steric strain that is absent in its unsubstituted counterpart.
In 1-benzyl-4-piperidone , the piperidine ring adopts a stable chair conformation. The bulky N-benzyl group overwhelmingly prefers the equatorial position to minimize 1,3-diaxial interactions with the hydrogens at C2 and C6.
For This compound , a simple chair conformation becomes highly strained. If one of the C2-methyl groups occupies an axial position, it experiences severe A-strain (allylic 1,3-strain) with the equatorial N-benzyl group. This steric clash destabilizes the classic chair form. Consequently, the molecule is likely to adopt a distorted conformation, such as a skew-boat or twisted chair , to move these bulky groups further apart.[3] This conformational shift is critical as it alters the dihedral angles and the accessibility of the reactive centers—namely the C4-carbonyl and the α-protons at C3 and C5.
Caption: Steric influence of the C2-gem-dimethyl group on hydride attack.
Comparative Data for Carbonyl Reduction
| Substrate | Reducing Agent | Predicted/Known Major Product | Predicted/Known Diastereomeric Ratio (eq:ax alcohol) | Rationale |
| 1-Benzyl-4-piperidone | NaBH₄ | Equatorial Alcohol | ~4:1 | Axial attack is favored to avoid 1,3-diaxial interactions. |
| 1-Benzyl-4-piperidone | L-Selectride® | Axial Alcohol | >1:20 | Bulky nucleophile prefers the less hindered equatorial approach. |
| This compound | NaBH₄ | Equatorial Alcohol | >20:1 (Predicted) | C2-dimethyls severely block equatorial attack, forcing axial attack. |
| This compound | L-Selectride® | Equatorial Alcohol | >50:1 (Predicted) | Both steric bulk of the nucleophile and substrate favor axial attack. |
Experimental Protocol: Stereoselective Reduction
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq.) and dissolve in anhydrous methanol or ethanol (0.1 M solution).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the mixture back to 0°C and slowly quench by the dropwise addition of acetone, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Concentrate the mixture under reduced pressure to remove the alcohol solvent. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure alcohol. Characterize by ¹H NMR to determine the diastereomeric ratio.
Chapter 3: Regioselective Enolate Formation and Reactivity
Reactions involving the formation of an enolate, such as alkylations and aldol condensations, are cornerstones of C-C bond formation. The regioselectivity of deprotonation is paramount, and here the steric hindrance of the target molecule creates a profound and synthetically useful bias.
Mechanism Overview: A strong, non-nucleophilic base (e.g., Lithium Diisopropylamide, LDA) abstracts an α-proton to form a nucleophilic enolate. [4][5]For unsymmetrical ketones, this can lead to two different regioisomeric enolates: the kinetic enolate (formed by removing the more accessible, often less-hindered proton) and the thermodynamic enolate (the more stable, more substituted alkene). [4] Baseline: 1-Benzyl-4-piperidone Deprotonation can occur at either C3 or C5. Under kinetic conditions (LDA, -78°C), there is little preference, and a mixture of enolates is typically formed, leading to potential issues with regioselectivity in subsequent reactions.
Comparative Analysis: this compound The steric environment around the C3 and C5 positions is now dramatically different.
-
Deprotonation at C3: The protons at C3 are severely shielded by the adjacent C2-gem-dimethyl group. The approach of a bulky base like LDA is highly disfavored.
-
Deprotonation at C5: The protons at C5 are sterically unencumbered and readily accessible to the base.
Prediction: Treatment of this compound with a strong base will result in the exclusive and regioselective formation of the C5-enolate . This provides a powerful tool for directing subsequent alkylation or aldol reactions solely to the C5 position, avoiding the mixtures often seen with the unsubstituted analogue.
Caption: Predicted regioselectivity of deprotonation for enolate formation.
Experimental Protocol: Regioselective α-Alkylation
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and an argon inlet.
-
Base Preparation (LDA): In the flask, dissolve diisopropylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M). Cool to -78°C (dry ice/acetone bath). Add n-butyllithium (1.05 eq.) dropwise via syringe. Stir at -78°C for 30 minutes.
-
Enolate Formation: Dissolve this compound (1.0 eq.) in a separate flask with anhydrous THF and add it dropwise to the LDA solution at -78°C via the dropping funnel. Stir for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 eq.) dropwise to the enolate solution at -78°C. Allow the reaction to stir at this temperature for 2-3 hours, or until TLC indicates consumption of the starting material.
-
Workup: Quench the reaction by adding a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract with diethyl ether (3x), combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purification: Purify the product via flash column chromatography to isolate the C5-alkylated piperidone.
Chapter 4: Reductive Amination at the C4-Position
Reductive amination is one of the most robust and widely used methods for synthesizing amines, playing a key role in pharmaceutical development. [6]This one-pot reaction involves the formation of an iminium ion or enamine, which is then reduced in situ.
Mechanism Overview: The ketone first condenses with a primary or secondary amine to form a carbinolamine intermediate. This then dehydrates to form a transient, electrophilic iminium ion. A reducing agent, typically a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃) that is stable to the mildly acidic conditions, then reduces the iminium ion to the final amine product. [7] Baseline: 1-Benzyl-4-piperidone This reaction is highly efficient for 1-benzyl-4-piperidone, providing straightforward access to a wide variety of 4-amino-piperidine derivatives. [2] Comparative Analysis: this compound Unlike reactions at the α-carbons, the C4 position is remote from the C2-gem-dimethyl group.
-
Iminium Ion Formation: The initial nucleophilic attack of the amine on the C4-carbonyl is not significantly affected by the steric bulk at C2. The subsequent dehydration should also proceed without issue.
-
Reduction Step: The approach of the hydride to the C=N⁺ double bond of the iminium intermediate is also sterically unhindered by the C2 substituents.
Prediction: The reductive amination of this compound should proceed with comparable efficiency and yield to its unsubstituted counterpart. The steric directing effect of the gem-dimethyl group is minimal for reactions occurring at the distant C4 position. This preserves a key synthetic pathway for functionalization.
Caption: General workflow for the one-pot reductive amination reaction.
Experimental Protocol: Reductive Amination
(Adapted from a representative procedure for 1-Benzyl-4-piperidone)[2]
-
Setup: To a solution of this compound (1.0 eq.) in dichloroethane (DCE), add the desired primary or secondary amine (e.g., aniline, 1.0 eq.) followed by acetic acid (1.2 eq.).
-
Iminium Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 15 minutes. A mild exotherm or gas evolution may be observed.
-
Reaction: Continue stirring at room temperature for 12-18 hours. Monitor the reaction's progress by TLC.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pure N-substituted 4-aminopiperidine derivative.
Conclusion
The introduction of a gem-dimethyl group at the C2 position of the 1-benzyl-4-piperidone scaffold serves as a powerful steric control element, fundamentally altering its reactivity profile in a predictable manner. This comparative guide illustrates that while some reactions are impeded, others are enhanced in terms of selectivity.
Key Mechanistic Takeaways:
-
Conformation is Key: The steric strain induced by the gem-dimethyl group likely forces the ring into a non-chair conformation, which is the root cause of the observed and predicted reactivity differences.
-
Stereoselectivity in Reduction: The C2-substituents act as a formidable steric blockade, directing nucleophilic attack on the C4-carbonyl to the axial face with high fidelity, providing excellent control over the formation of the equatorial alcohol.
-
Regioselectivity in Enolate Chemistry: The steric hindrance around C3 makes α-proton abstraction at this position highly unfavorable, leading to the clean and exclusive formation of the C5-enolate. This offers a synthetically powerful method for regioselective functionalization.
-
Preserved Reactivity at C4: Reactions occurring directly at the C4 position, such as reductive amination, are largely unaffected by the remote steric bulk at C2, preserving this crucial pathway for introducing nitrogen-based substituents.
By understanding these mechanistic principles, researchers can leverage the unique properties of this compound as a valuable, sterically-biased building block for the efficient and selective synthesis of complex piperidine-containing target molecules.
References
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Hui, D. (2004). Study on the Synthesis of 1-Benzyl-4-piperidone. Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Denmark, S. E., & Regens, C. S. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 9(8), 1505–1508. [Link]
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Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved January 17, 2026, from [Link]
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Denmark, S. E., & Regens, C. S. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. ResearchGate. Retrieved January 17, 2026, from [Link]
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Coldham, I., et al. (2018). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. ACS Catalysis. [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved January 17, 2026, from [Link]
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Hassan, M. M. A., & Casy, A. F. (n.d.). PMR studies of the reaction between methiodides of substituted 4-piperidones and primary bases. Retrieved January 17, 2026, from [Link]
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University of Bath. (n.d.). Enolate Chemistry. Retrieved January 17, 2026, from [Link]
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DTIC. (n.d.). Piperidine Synthesis. Retrieved January 17, 2026, from [Link]
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ChemComplete. (2022, May 22). Enolate Chemistry - Intramolecular Aldol Condensations [Video]. YouTube. [Link]
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Bafaluy, D., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(10), 1247–1256. [Link]
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Sorokina, I., & Kliachyna, M. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12114-12149. [Link]
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ResearchGate. (n.d.). The reductive amination reaction. Retrieved January 17, 2026, from [Link]
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Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
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ChemRxiv. (2024, November 22). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. [Link]
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Wipf Group. (2009, September 21). Enolate Chemistry I. Retrieved January 17, 2026, from [Link]
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Ponnuswamy, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]
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PubChem. (n.d.). 1-Benzyl-4-piperidone. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 2,2-Dimethylpiperidin-4-one. Retrieved January 17, 2026, from [Link]
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Harrison, T., et al. (2000). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 43(15), 2943–2950. [Link]
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National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved January 17, 2026, from [Link]
-
Denmark, S. E., & Regens, C. S. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. Organic Letters, 9(8), 1505–1508. [Link]
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Brachet, E., et al. (2010). Pd-Catalyzed Reaction of Sterically Hindered Hydrazones with Aryl Halides: Synthesis of Tetra-Substituted Olefins Related to iso-Combretastatin A4. Organic Letters, 12(18), 4042–4045. [Link]
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Truppo, M. D., et al. (2014). Development of a concise, asymmetric synthesis of a smoothened receptor (SMO) inhibitor: enzymatic transamination of a 4-piperidinone with dynamic kinetic resolution. Organic Letters, 16(4), 1156–1159. [Link]
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Brachet, E., et al. (2010). Pd-Catalyzed Reaction of Sterically Hindered Hydrazones with Aryl Halides: Synthesis of Tetra-Substituted Olefins Related to iso-Combretastatin A4. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
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L'helgoual'ch, J., et al. (2008). An Efficient Route to 4-(Substituted benzyl)piperidines. ResearchGate. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Applications of Dimethyl-Substituted Piperidinones in Scientific Research
The piperidinone scaffold, a six-membered heterocyclic ring containing a nitrogen atom and a ketone group, is a privileged structure in medicinal chemistry and materials science. Among its many derivatives, dimethyl-substituted piperidinones have garnered significant attention due to their diverse biological activities and potential as versatile chemical building blocks. This guide provides an in-depth comparison of the applications of various dimethyl-substituted piperidinone isomers, with a focus on their utility as anticancer, antiviral, and neuroprotective agents. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data, and provide detailed protocols to aid researchers in this dynamic field.
The Piperidinone Core: A Scaffold for Innovation
The versatility of the piperidinone ring lies in its amenability to substitution at various positions, allowing for the fine-tuning of its physicochemical and biological properties. The introduction of two methyl groups at different positions on the ring, such as the 3,5- and 2,6-positions, leads to distinct stereochemical and conformational isomers, which in turn dictates their interaction with biological targets.
Diagram of Piperidinone Core and Dimethyl Isomers
Caption: Core structure of 4-piperidinone and its dimethyl-substituted isomers.
Anticancer Applications: Targeting Cell Proliferation
Dimethyl-substituted piperidinones, particularly the 3,5-bis(arylidene)-4-piperidone scaffold, have emerged as a promising class of anticancer agents. These compounds, considered synthetic analogs of curcumin, exhibit potent cytotoxic activity against a variety of cancer cell lines.[1]
Comparative Efficacy of Dimethyl-Piperidinone Derivatives
The substitution pattern on both the piperidinone ring and the flanking arylidene groups plays a crucial role in determining the anticancer potency. Studies have shown that the introduction of electron-withdrawing or donating groups on the aromatic rings can significantly modulate the cytotoxic activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-bis(benzylidene)-4-piperidones | A2780 (Ovarian) | Varies (Potent) | [1] |
| 3,5-bis(benzylidene)-4-piperidones | MCF-7 (Breast) | Varies (Potent) | [1] |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological Cancers | Varies | [2] |
| Aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidones | HeLa (Cervical), HCT116 (Colon) | 0.15–0.28 | [3] |
Expert Insight: The planar structure of the 3,5-bis(arylidene) system is critical for its anticancer activity, as it facilitates intercalation with DNA or interaction with key enzymes involved in cell proliferation. The dimethyl substitution on the piperidinone ring can influence the overall conformation and lipophilicity of the molecule, thereby affecting its cellular uptake and target engagement.
Mechanism of Action: A Multi-pronged Attack
The anticancer mechanism of dimethyl-substituted piperidinones is often multifaceted. Several studies suggest that these compounds can induce apoptosis (programmed cell death) and inhibit tumor growth by targeting various cellular pathways. For instance, some derivatives have been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer progression.[4]
Diagram of Anticancer Mechanism
Caption: Proposed anticancer mechanism of dimethyl-substituted piperidinones.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell viability and the cytotoxic potential of chemical compounds.[5]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the dimethyl-substituted piperidinone derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antiviral Applications: Combating Viral Infections
Derivatives of piperidine have shown promise as antiviral agents against a range of viruses, including influenza and human cytomegalovirus (CMV).[6] The dimethyl substitution pattern can influence the antiviral spectrum and potency of these compounds.
Comparative Antiviral Activity
The efficacy of piperidine-based antiviral agents is often compared to established drugs like Tamiflu (oseltamivir) and remdesivir.
| Compound Class | Virus | IC50 (µM) | Comparative Drug | Reference |
| N-Substituted Piperidine Derivatives | Influenza A/H1N1 | Varies | Tamiflu | [6] |
| Isatin-based Piperidine Derivatives | H1N1, HSV-1, COX-B3 | As low as 0.0027 | Remdesivir | [7] |
Expert Insight: The nitrogen atom in the piperidine ring is often a key pharmacophoric feature, participating in hydrogen bonding interactions with viral proteins. The dimethyl groups can provide steric hindrance or enhance lipophilicity, which can either improve or hinder the binding affinity to the target protein.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds.[8][9]
Step-by-Step Protocol:
-
Cell Monolayer Preparation: Seed a confluent monolayer of host cells (e.g., MDCK for influenza) in 6-well plates.
-
Virus Adsorption: Infect the cell monolayer with a known titer of the virus for 1-2 hours.
-
Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing different concentrations of the dimethyl-substituted piperidinone.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Plaque Visualization: Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque inhibition and determine the IC50 value.
Neuroprotective Applications: Shielding the Nervous System
Neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as ischemic stroke, are characterized by progressive neuronal loss.[10][11] Dimethyl-substituted piperidinone derivatives are being investigated for their potential to protect neurons from damage and slow disease progression.
Mechanisms of Neuroprotection
The neuroprotective effects of these compounds are often attributed to their antioxidant and anti-inflammatory properties. They can scavenge reactive oxygen species (ROS), reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines in the brain.[12]
Diagram of Neuroprotective Mechanism
Caption: Proposed neuroprotective mechanisms of dimethyl-substituted piperidinones.
In Vivo Evaluation: Middle Cerebral Artery Occlusion (MCAO) Model
To assess the neuroprotective efficacy of these compounds in a preclinical setting, the middle cerebral artery occlusion (MCAO) model in rodents is widely used to mimic ischemic stroke.[13][14][15]
Experimental Workflow:
-
MCAO Surgery: Anesthetize the animal and occlude the middle cerebral artery using an intraluminal filament to induce focal cerebral ischemia.
-
Compound Administration: Administer the dimethyl-substituted piperidinone derivative at a specific time point before or after the ischemic insult.
-
Reperfusion: In some models, the filament is withdrawn after a defined period to allow for reperfusion.
-
Neurological Assessment: Evaluate the animal's neurological deficits using a battery of behavioral tests.
-
Infarct Volume Measurement: After a set period, euthanize the animal and measure the infarct volume in the brain using histological staining (e.g., TTC staining).
Emerging Applications: Materials Science and Catalysis
While the primary focus of research on dimethyl-substituted piperidinones has been in medicinal chemistry, their unique structural features suggest potential applications in other fields.
-
Polymer Chemistry: The piperidinone ring can be a monomeric unit in the synthesis of novel polymers. The resulting polymers may exhibit interesting thermal and mechanical properties. For example, poly(3,5-benzylidene)isopropylpiperidone has been synthesized and characterized.[16] The presence of the piperidone moiety in the polymer backbone can introduce polarity and potential sites for further functionalization.
-
Asymmetric Catalysis: Chiral piperidinone derivatives have the potential to be used as ligands in asymmetric catalysis. The rigid ring structure and the presence of stereocenters from the dimethyl substitution could provide a well-defined chiral environment for metal-catalyzed reactions, leading to high enantioselectivity.[17]
Further research is needed to fully explore the potential of dimethyl-substituted piperidinones in these exciting areas.
Conclusion and Future Directions
Dimethyl-substituted piperidinones represent a versatile and promising class of compounds with a wide range of applications, particularly in the realm of drug discovery. Their efficacy as anticancer, antiviral, and neuroprotective agents is well-documented, with ongoing research focused on elucidating their mechanisms of action and optimizing their therapeutic potential. The structure-activity relationships of these compounds are complex, with the position of the dimethyl substitution and the nature of other substituents playing a critical role in their biological activity.
Future research in this area should focus on:
-
Comparative Studies: Conducting head-to-head comparisons of different dimethyl-substituted isomers to clearly delineate the optimal substitution patterns for specific therapeutic targets.
-
Mechanism of Action Studies: Utilizing advanced biochemical and molecular biology techniques to gain a deeper understanding of the cellular pathways modulated by these compounds.
-
Exploration of New Applications: Investigating the potential of dimethyl-substituted piperidinones in materials science and asymmetric catalysis to broaden their utility.
The detailed protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for their own investigations into this fascinating and impactful class of molecules.
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MDPI. (2024, June 11). Conjugates of 3,5-Bis(arylidene)-4-piperidone and Sesquiterpene Lactones Have an Antitumor Effect via Resetting the Metabolic Phenotype of Cancer Cells. Retrieved from [Link]
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comparing the efficacy of different catalysts for 1-Benzyl-2,2-dimethylpiperidin-4-one synthesis
Introduction
1-Benzyl-2,2-dimethylpiperidin-4-one is a crucial intermediate in the synthesis of various pharmacologically active compounds. Its piperidine core, adorned with a benzyl group on the nitrogen and gem-dimethyl groups adjacent to it, presents a unique structural motif. The efficiency and selectivity of the synthesis of this key intermediate are of paramount importance in drug discovery and development. This guide provides an in-depth comparison of various catalytic methodologies for the synthesis of this compound, focusing on the N-benzylation of the precursor, 2,2-dimethylpiperidin-4-one. We will delve into the mechanistic underpinnings of each catalytic system, present comparative experimental data, and provide detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
The Synthetic Challenge: N-Benzylation of a Hindered Secondary Amine
The primary transformation in the synthesis of our target molecule is the N-benzylation of 2,2-dimethylpiperidin-4-one. The presence of the gem-dimethyl groups at the C-2 position introduces significant steric hindrance around the nitrogen atom, making this a non-trivial alkylation. The choice of catalyst is therefore critical to overcome this steric barrier and achieve high yields under favorable reaction conditions.
Comparative Analysis of Catalytic Methodologies
We will now explore and compare several key catalytic strategies for this transformation. For a baseline comparison, we will also consider the classical, non-catalytic approach.
Classical N-Benzylation (Stoichiometric Base)
The traditional approach to N-alkylation involves the reaction of the secondary amine with a benzyl halide (e.g., benzyl bromide) in the presence of a stoichiometric amount of a base. While not strictly catalytic with respect to the primary transformation, the base can be considered a promoter.
Mechanism: This is a standard nucleophilic substitution (SN2) reaction. The base deprotonates the piperidinone nitrogen, increasing its nucleophilicity. The resulting anion then attacks the electrophilic benzylic carbon of the benzyl bromide, displacing the bromide ion.
Experimental Rationale: The choice of a relatively strong, non-nucleophilic base like potassium carbonate is crucial to ensure complete deprotonation of the amine without competing in the alkylation reaction. A polar aprotic solvent like DMF or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 mechanism. Elevated temperatures are often required to overcome the activation energy, especially with a sterically hindered amine.
Experimental Protocol: Classical N-Benzylation
-
To a solution of 2,2-dimethylpiperidin-4-one (1.0 eq.) in dry N,N-dimethylformamide (DMF, 5 mL/mmol), add anhydrous potassium carbonate (2.0 eq.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 65-70 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Phase Transfer Catalysis (PTC)
Phase Transfer Catalysis is a powerful technique for carrying out reactions between reactants located in different phases (e.g., a solid or aqueous phase and an organic phase). For the N-benzylation of our substrate, PTC offers a greener and often more efficient alternative to the classical method.
Mechanism: A phase transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the deprotonated amine from the solid/aqueous phase into the organic phase where the benzyl halide resides. The catalytic cycle involves the exchange of the catalyst's counter-ion with the piperidinone anion, transport of this ion pair into the organic phase, reaction with the benzyl halide, and regeneration of the catalyst.
Experimental Rationale: The key advantage of PTC is the ability to use inexpensive and safer inorganic bases (like NaOH or K2CO3) in a biphasic system, often avoiding the need for anhydrous polar aprotic solvents. The choice of the phase transfer catalyst is critical; its lipophilicity must be balanced to ensure it is soluble in both phases to effectively shuttle the anion.
Experimental Protocol: Phase Transfer Catalyzed N-Benzylation
-
In a round-bottom flask, combine 2,2-dimethylpiperidin-4-one (1.0 eq.), toluene (10 mL/mmol), and a 50% aqueous solution of sodium hydroxide (5.0 eq.).
-
Add the phase transfer catalyst, tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Stir the biphasic mixture vigorously and add benzyl chloride (1.2 eq.) dropwise.
-
Heat the reaction to 80 °C and maintain vigorous stirring for 6-10 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel chromatography.
Transition Metal Catalysis: Hydrogen Borrowing
"Hydrogen borrowing" or "hydrogen autotransfer" is an elegant and atom-economical catalytic approach that utilizes alcohols as alkylating agents, with water being the only byproduct. Iridium and Ruthenium complexes are the most common catalysts for this transformation.
Mechanism: The catalytic cycle begins with the transition metal complex temporarily "borrowing" hydrogen from the benzyl alcohol to form a metal-hydride species and generating benzaldehyde in situ. The amine then condenses with the aldehyde to form an iminium ion (or enamine). The metal-hydride then transfers the hydrogen back to the iminium ion, reducing it to the N-benzylated product and regenerating the active catalyst.
Experimental Rationale: This method avoids the use of stoichiometric activating reagents or leaving groups associated with alkyl halides. The choice of a robust catalyst, often featuring specific phosphine or N-heterocyclic carbene (NHC) ligands, is essential for efficient dehydrogenation and hydrogenation steps. A base is typically required to facilitate the initial deprotonation of the alcohol and the condensation step. The reaction is often carried out at elevated temperatures to drive the catalytic cycle.
Experimental Protocol: Iridium-Catalyzed Hydrogen Borrowing N-Benzylation
-
To an oven-dried Schlenk tube, add [Ir(cod)Cl]2 (0.01 eq.), a suitable phosphine or NHC ligand (0.02 eq.), and 2,2-dimethylpiperidin-4-one (1.0 eq.).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene (3 mL/mmol) and benzyl alcohol (1.5 eq.).
-
Add a base, such as potassium tert-butoxide (KOtBu, 0.2 eq.).
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction by GC-MS or TLC. After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Organocatalysis: N-Heterocyclic Carbene (NHC) Mediated Hydrogen Borrowing
Recent advances have demonstrated that N-Heterocyclic Carbenes (NHCs) can act as organocatalysts for hydrogen borrowing reactions, offering a metal-free alternative to the transition metal-catalyzed methods.
Mechanism: The NHC catalyst is believed to activate the benzyl alcohol, facilitating a hydride transfer to an in-situ generated iminium ion. The mechanism can involve the formation of a Breslow intermediate from the NHC and the in-situ formed benzaldehyde, which then acts as the hydride donor.
Experimental Rationale: This approach provides a sustainable and potentially less toxic catalytic system. The choice of the NHC precursor and the base for its generation are critical. The reaction conditions are often similar to the metal-catalyzed hydrogen borrowing reactions, requiring elevated temperatures.
Experimental Protocol: NHC-Catalyzed Hydrogen Borrowing N-Benzylation
-
In a glovebox or under an inert atmosphere, add an NHC precursor salt (e.g., 1,3-bis(2,4,6-trimethylphenyl)imidazolinium chloride, 0.1 eq.) and a strong base (e.g., potassium hexamethyldisilazide, KHMDS, 0.1 eq.) to a dry reaction vessel.
-
Add anhydrous solvent (e.g., 1,4-dioxane, 2 mL/mmol) and stir for 30 minutes at room temperature to generate the active NHC catalyst.
-
Add 2,2-dimethylpiperidin-4-one (1.0 eq.) and benzyl alcohol (1.5 eq.).
-
Seal the vessel and heat the reaction mixture to 120 °C for 24-48 hours.
-
Monitor the reaction by GC-MS. Upon completion, cool to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography.
Performance Comparison
| Methodology | Catalyst/Promoter | Typical Yield | Reaction Time | Temperature | Advantages | Disadvantages |
| Classical N-Benzylation | Stoichiometric Base (e.g., K2CO3) | 70-85% | 12-18 h | 65-70 °C | Well-established, reliable | Requires stoichiometric base, halide waste, polar aprotic solvents |
| Phase Transfer Catalysis (PTC) | Quaternary Ammonium Salt (e.g., TBAB) | 85-95% | 6-10 h | 80 °C | High yields, shorter reaction times, use of inexpensive bases, greener solvents | Requires vigorous stirring, catalyst can sometimes be difficult to remove |
| Hydrogen Borrowing (Iridium) | [Ir(cod)Cl]2 / Ligand | 80-95% | 24 h | 110 °C | High atom economy (water as byproduct), avoids alkyl halides | Expensive metal catalyst, requires inert atmosphere, higher temperatures |
| Hydrogen Borrowing (NHC) | NHC Precursor / Base | 75-90% | 24-48 h | 120 °C | Metal-free, sustainable | Requires strictly anhydrous/anaerobic conditions, longer reaction times, higher temperatures |
Visualizing the Workflows
Caption: Generalized experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Hydrogen Borrowing catalytic cycle.
Conclusion
The synthesis of this compound can be achieved through several catalytic methodologies, each with its own set of advantages and limitations. For routine, large-scale synthesis where cost and operational simplicity are key drivers, Phase Transfer Catalysis stands out as a highly efficient and robust method. It offers excellent yields, shorter reaction times, and utilizes more environmentally benign reagents compared to the classical approach.
For applications where atom economy and the avoidance of halide waste are paramount, Hydrogen Borrowing catalysis , both with transition metals and metal-free organocatalysts, presents a state-of-the-art green alternative. While the initial investment in catalysts and the need for more stringent reaction conditions might be higher, the long-term benefits in terms of waste reduction are significant. The choice between an iridium-based system and an NHC-based system will depend on factors such as cost, metal contamination tolerance, and the specific substrate scope of interest.
Ultimately, the selection of the optimal catalytic system will depend on a careful consideration of the specific requirements of the synthesis, including scale, cost, environmental impact, and available laboratory infrastructure. This guide provides the foundational knowledge and practical protocols to make an informed decision.
References
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Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines. Chem. Commun., 2015, 51, 6836-6839. [Link]
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Discovering the role of N-heterocyclic carbene as hydrogen borrowing organocatalyst: metal-free, direct N-alkylation of amines with benzyl alcohols. Org. Chem. Front., 2021, 8, 560-566. [Link]
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N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). J. Org. Chem. 2021, 86, 3, 2347–2356. [Link]
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Cyclometalated Iridium Complex-Catalyzed N-Alkylation of Amines with Alcohols via Borrowing Hydrogen in Aqueous Media. ACS Omega 2020, 5, 43, 28063–28071. [Link]
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N-Alkylation through the Borrowing Hydrogen Pathway Catalyzed by the Metal–Organic Framework-Supported Iridium–Monophosphine Complex. Inorg. Chem. 2021, 60, 18, 14207–14216. [Link]
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 1-Benzyl-2,2-dimethylpiperidin-4-one
Disclaimer: This guide provides disposal procedures based on information for the structurally similar compound, 1-Benzyl-4-piperidone. A specific Safety Data Sheet (SDS) for 1-Benzyl-2,2-dimethylpiperidin-4-one was not available. While the core chemical properties and hazards are anticipated to be similar, it is imperative to consult the specific SDS for any chemical you are handling and to adhere strictly to your institution's waste management policies and all local, state, and federal regulations. This document is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound, inferred from its close analog 1-Benzyl-4-piperidone, is the foundation of its safe handling and disposal. The primary hazards involve its potential for harm upon ingestion, skin and eye irritation, its capacity to trigger allergic skin reactions, and its combustible nature.[1][2][3] A thorough risk assessment must precede any handling or disposal operations.
The causality behind these hazards is rooted in the molecule's chemical structure. The piperidone ring and benzyl group can interact with biological systems, leading to irritation and sensitization. The organic nature of the compound makes it a combustible liquid, though not highly flammable.[2]
Table 1: Summary of Hazard Profile (based on 1-Benzyl-4-piperidone)
| Hazard Classification | GHS Code | Description | Source |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. | [1][2] |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. | [1][2] |
| Skin Sensitization (Category 1) | H317 | May cause an allergic skin reaction. | [2] |
| Serious Eye Irritation (Category 2) | H319 | Causes serious eye irritation. | [1][2] |
| Combustible Liquid (Category 4) | H227 | Combustible liquid. | |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is required to mitigate the risks of exposure. This is not merely a procedural checklist but a critical system to prevent chemical contact with the body.
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles. This is dictated by the compound's classification as a serious eye irritant.[1][2] Standard safety glasses do not provide adequate protection.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected for integrity before use and removed using the proper technique to avoid contaminating the skin.[4] Contaminated gloves must be disposed of as hazardous waste.
-
Protective Clothing: A flame-retardant lab coat, long pants, and closed-toe shoes are required to protect the skin from potential splashes. Contaminated clothing should be removed immediately and laundered separately before reuse.[1]
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
-
Hazardous Waste Determination: Based on its profile, this compound waste must be classified as hazardous chemical waste. This determination is the first and most critical step in the disposal process.[5]
-
Segregation: This waste must be segregated from other laboratory waste streams. Never mix it with non-hazardous waste. Crucially, it must be kept separate from incompatible materials such as strong oxidizing agents, strong acids, and bases to prevent potentially hazardous chemical reactions.[2][7] Commingling incompatible waste streams can lead to exothermic reactions, gas generation, or fire.[5]
Step-by-Step Disposal Procedure
The disposal of this compound is a systematic process designed to ensure safety and regulatory compliance from the point of generation to final disposal by a licensed facility.
Experimental Workflow: Waste Collection and Accumulation
-
Container Selection: Designate a specific, chemically compatible container for the waste. Polyethylene or polypropylene containers are suitable.[1] The container must have a secure, leak-proof screw-top cap.
-
Waste Transfer: Carefully transfer the waste into the designated container. Use a funnel to prevent spills. It is best practice to perform this transfer within a chemical fume hood.
-
Labeling: Immediately label the waste container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear indication of the hazards (e.g., "Irritant," "Sensitizer," "Combustible").
-
The date accumulation started.
-
-
Container Management: Keep the waste container closed at all times, except when adding waste.[8] This minimizes the release of vapors and prevents spills.
-
Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Coordination for Disposal: Once the container is full, or before the regulatory accumulation time limit is reached, contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup. The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[5][9]
Disposal Workflow Diagram
Caption: Workflow for the disposal of this compound.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is critical.
-
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
Remove all sources of ignition.[3]
-
If the spill is small, absorb it with an inert, non-combustible material like sand, earth, or vermiculite.[1][10]
-
Collect the contaminated absorbent material into a labeled, sealable container for hazardous waste disposal.[1]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
For large spills, evacuate the laboratory and contact your institution's emergency response team immediately.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected skin with soap and plenty of water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[2][3]
-
Inhalation: Move the exposed person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][3]
-
Regulatory Compliance
All procedures must align with federal and local regulations. In the United States, key regulations include:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) requires laboratories to have a written Chemical Hygiene Plan (CHP) that outlines procedures for safe handling and disposal of hazardous chemicals.[11][12][13]
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle-to-grave," including generation, transportation, treatment, storage, and disposal.[6][14]
Adherence to these regulations is not optional; it is a legal requirement to ensure the safety of laboratory personnel and the protection of the environment.
References
-
Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
-
The Laboratory Standard. (n.d.). Vanderbilt University Environmental Health and Safety. [Link]
-
OSHA Standards to Know Before Starting Your Lab. (2023, July 11). USA Lab. [Link]
-
OSHA Standards for Biological Laboratories. (n.d.). ASPR TRACIE. [Link]
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The OSHA Laboratory Standard. (2020, April 1). Lab Manager. [Link]
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Proper Handling of Hazardous Waste Guide. (n.d.). Environmental Protection Agency (EPA). [Link]
-
Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. [Link]
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Hazardous Waste. (n.d.). Environmental Protection Agency (EPA). [Link]
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Material Safety Data Sheet: N-Benzyl-4-piperidone. (n.d.). Cole-Parmer. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). Environmental Protection Agency (EPA). [Link]
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What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. [Link]
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A Comprehensive Guide to the Safe Handling of 1-Benzyl-2,2-dimethylpiperidin-4-one
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our unwavering dedication to safety. The proper handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for 1-Benzyl-2,2-dimethylpiperidin-4-one (CAS No. 117623-46-8), a piperidine derivative. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from the comprehensive safety data of the structurally analogous compound, 1-Benzyl-4-piperidone (CAS No. 3612-20-2), and established principles for handling piperidine derivatives and ketones.[1][2][3][4][5][6]
Hazard Assessment and GHS Classifications
Based on the data for 1-Benzyl-4-piperidone, researchers should handle this compound with the assumption that it may present similar hazards. The GHS classifications for the analogue are as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2][3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1][2][3] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1][2] |
| Flammable liquids | Category 4 | Combustible liquid[3] |
This table summarizes the GHS hazard classifications for the structurally similar compound, 1-Benzyl-4-piperidone.
It is imperative to treat this compound as a hazardous substance, exercising caution to prevent contact with skin and eyes, ingestion, and inhalation of any mists or vapors.[2][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Hands | Chemical-resistant gloves | Butyl or Nitrile rubber gloves are recommended for protection against ketones and piperidine derivatives.[7][8] Ensure gloves are inspected before use and disposed of properly after handling. For extended contact, consider double-gloving. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that conform to EN166 or OSHA 29 CFR 1910.133 are necessary to protect against splashes.[3][9] A face shield should be worn when there is a significant risk of splashing. |
| Body | Laboratory coat | A flame-retardant lab coat should be worn and kept fastened to protect against skin contact and small splashes. |
| Respiratory | Use in a well-ventilated area. A respirator may be required for large quantities or in case of spills. | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3][9] |
Operational Plans: From Receipt to Disposal
A systematic workflow is essential for the safe management of this compound within the laboratory.
Workflow for Handling this compound
Caption: A clear disposal pathway for all waste streams.
Disposal Protocol:
-
Waste Segregation : Do not dispose of this chemical in sinks or general trash. All materials contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be treated as hazardous waste. [11]2. Containerization :
-
Collect liquid waste in a designated, leak-proof, and clearly labeled container. [12]The label should include "Hazardous Waste" and the full chemical name.
-
Collect solid waste in a separate, appropriately labeled container. [11]3. Storage : Store waste containers in a designated satellite accumulation area that is secure and has secondary containment. [11][12]4. Professional Disposal : Arrange for the disposal of all waste through your institution's EHS office, which will coordinate with a licensed hazardous waste disposal contractor. [11][12] By adhering to these protocols, you contribute to a culture of safety and ensure the responsible management of chemical reagents in your laboratory.
-
References
-
Guardian Butyl Smooth Gloves - 7 mil-35 mil. DQE. Available from: [Link]
-
PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. GlovesnStuff. Available from: [Link]
-
Polyco Ketochem Lightweight Ketone Chemical Resistant Gloves KETO. Safety Gloves. Available from: [Link]
-
Keto-Handler Plus Thermoplastic Elastomer (TPE) Disposable Gloves. Black Box Safety. Available from: [Link]
-
Piperidine - SAFETY DATA SHEET. Penta chemicals. Available from: [Link]
-
1-Benzyl-4-piperidone | C12H15NO | CID 19220. PubChem. Available from: [Link]
-
Safety Data Sheet: Piperidine. Carl ROTH. Available from: [Link]
-
PIPERIDINE For Synthesis. Alpha Chemika. Available from: [Link]
- Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. Unknown Source.
-
Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. Available from: [Link]
-
1-Benzyl-4-piperidylamine | C12H18N2 | CID 415852. PubChem. Available from: [Link]
-
Material Safety Data Sheet - N-Benzyl-4-piperidone. Cole-Parmer. Available from: [Link]
-
MSDS of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride. Capot Chemical Co., Ltd. Available from: [Link]
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- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]
- 6. 1-Benzyl-4-piperidone 99 3612-20-2 [sigmaaldrich.com]
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- 8. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
